molecular formula C3H7O7P B10776520 3-Phospho-D-glyceric acid CAS No. 3443-58-1

3-Phospho-D-glyceric acid

Cat. No.: B10776520
CAS No.: 3443-58-1
M. Wt: 186.06 g/mol
InChI Key: OSJPPGNTCRNQQC-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phosphoglyceric acid (3-PGA) is a fundamental phosphorylated organic acid and a critical metabolic intermediate at the crossroads of energy production and carbon fixation. In glycolysis, 3-PGA is generated from 1,3-bisphosphoglycerate by phosphoglycerate kinase, a step that yields the first molecule of ATP in the pathway. Its subsequent conversion to 2-phosphoglycerate by phosphoglycerate mutase positions it as a key control point in central carbon metabolism. Beyond its role in catabolism, 3-PGA is equally vital in anabolism; it is a primary product of the Calvin cycle in photosynthetic organisms, representing the first stable compound into which carbon dioxide is incorporated. This dual significance makes high-purity 3-PGA an indispensable reagent for researchers studying enzymatic kinetics, metabolic flux analysis, and the regulation of both glycolytic and photosynthetic pathways. Applications extend to its use as a standard in chromatography and mass spectrometry, a substrate for enzyme assays (e.g., for phosphoglycerate mutase or kinase activity), and a critical component in cell culture media and in vitro reconstitution of metabolic networks. Our product provides researchers with a reliable and well-characterized tool to probe the intricacies of cellular energetics and biochemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-hydroxy-3-phosphonooxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJPPGNTCRNQQC-UWTATZPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O7P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862427
Record name D-(-)-3-Phosphoglyceric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820-11-1, 3443-58-1
Record name 3-phospho-D-glyceric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04510
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-(-)-3-Phosphoglyceric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glycerate 3-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060180
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Technical Guide: Metabolic Flux Analysis of 3-Phosphoglycerate (3-PG) in Glycolysis and Serine Biosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the experimental and analytical framework for quantifying metabolic flux through 3-phosphoglycerate (3-PG), a critical branch point in central carbon metabolism.[1] Unlike static metabolite profiling, Metabolic Flux Analysis (MFA) reveals the rate of carbon turnover, distinguishing between glycolytic progression and diversion into the Serine Synthesis Pathway (SSP). This distinction is vital in oncology, where PHGDH (phosphoglycerate dehydrogenase) amplification drives proliferation.

Core Value Proposition: This protocol addresses the primary technical failure mode in 3-PG analysis—the chromatographic resolution of 3-PG from its isomer 2-phosphoglycerate (2-PG). Failure to separate these isomers results in composite data that obscures the specific flux into the serine shunt.

Part 1: The Metabolic Node – Anatomy of a Decision

3-PG is not merely a glycolytic intermediate; it is a decision node. Its flux is determined by the competition between two enzymes with vastly different kinetic properties and downstream consequences.

  • Glycolytic Continuation (PGAM1): Phosphoglycerate mutase converts 3-PG to 2-PG, continuing energy production (ATP) and pyruvate generation.

  • Serine Shunt (PHGDH): Phosphoglycerate dehydrogenase oxidizes 3-PG to 3-phosphohydroxypyruvate (3-PHP), committing carbon to the SSP.[2] This pathway supports nucleotide synthesis, redox defense (via glutathione), and methylation reactions (1-carbon metabolism).

The Analytical Challenge: In high-proliferation states (e.g., cancer, activated T-cells), static concentrations of 3-PG may remain stable despite massive flux redirection into the SSP. Only


C-MFA can quantify this split.
Diagram 1: The 3-PG Branch Point

This diagram illustrates the atom-resolved fate of carbon from Glucose to Serine vs. Pyruvate.

G Glucose Glucose (U-13C) F16BP Fructose-1,6-BP Glucose->F16BP GAP GAP F16BP->GAP BPG 1,3-BPG GAP->BPG GAPDH ThreePG 3-Phosphoglycerate (3-PG) [M+3] BPG->ThreePG PGK1 TwoPG 2-Phosphoglycerate (2-PG) ThreePG->TwoPG PGAM1 (Glycolysis) PHP 3-PHP ThreePG->PHP PHGDH (Serine Shunt) PEP PEP TwoPG->PEP Pyruvate Pyruvate PEP->Pyruvate Serine Serine [M+3] PHP->Serine PSAT1/PSPH Glycine Glycine Serine->Glycine SHMT1/2 (1-C Cycle)

Caption: 3-PG acts as the divergent node between Glycolysis (Blue path) and Serine Synthesis (Red path). PHGDH is the rate-limiting gatekeeper.[3][4]

Part 2: Principles of C-MFA for 3-PG

To measure flux, we utilize Isotopic Non-Stationary MFA (INST-MFA) or Pseudo-Steady State MFA . For 3-PG, steady-state labeling is often sufficient if the culture conditions are constant.

Tracer Selection[5]
  • Primary Tracer: [U-

    
    C
    
    
    
    ]Glucose.
    • Logic: Uniformly labeled glucose generates [U-

      
      C
      
      
      
      ]3-PG (Mass shift M+3). This M+3 isotopomer is the direct precursor for M+3 Serine.
    • Advantage: Provides the highest sensitivity for detecting flux into the SSP.

  • Secondary Tracer: [1,2-

    
    C
    
    
    
    ]Glucose.
    • Logic: Distinguishes oxidative Pentose Phosphate Pathway (PPP) contribution.[5] Oxidative PPP loses C1 (CO

      
      ), resulting in M+2 labeled 3-PG, whereas glycolysis retains C1/C2, yielding M+2. (Note: U-13C is preferred for pure SSP flux analysis).
      

Part 3: Experimental Workflow

Scientific Integrity Note: The validity of this protocol rests on Metabolic Quenching . 3-PG turns over in seconds. Improper quenching leads to ATP hydrolysis and artifactual changes in the 3-PG/2-PG ratio.

Step 1: Cell Culture & Labeling[6]
  • Seeding: Plate cells (e.g., A549, Jurkat) to reach 70-80% confluency.

  • Media Switch: Wash cells 2x with warm PBS. Replace with glucose-free media containing 10% dialyzed FBS and [U-

    
    C
    
    
    
    ]Glucose (typically 10-25 mM).
  • Labeling Duration:

    • Steady State: 6–24 hours (ensures isotopic equilibrium).

    • Dynamic Flux: 5, 15, 30, 60 minutes (requires INST-MFA modeling).

Step 2: Metabolism Quenching (The "Cold Trap")

Protocol:

  • Place culture dish on a bed of dry ice.

  • Rapidly aspirate media.

  • Immediately add 80% Methanol/Water (pre-chilled to -80°C) .

    • Why: Methanol denatures enzymes instantly; -80°C stops kinetic activity.

    • Volume: 1 mL per 10cm dish.

  • Incubate at -80°C for 15 minutes to ensure complete extraction.

  • Scrape cells (on dry ice) and transfer to pre-chilled tubes.

Step 3: LC-MS/MS Analysis (The Separation Challenge)

Critical Requirement: You must separate 3-PG from 2-PG. They have identical masses (185.0 m/z in negative mode) and fragmentation patterns.

Recommended Method: HILIC (Hydrophilic Interaction Liquid Chromatography) [6]

  • Column: ZIC-pHILIC (Merck) or Amide HILIC (Waters).

  • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: Linear gradient from 80% B to 20% B over 15 minutes.

  • Mass Spec Settings (Triple Quad):

    • Mode: Negative ESI (-).[1][7]

    • MRM Transition: 185.0

      
       79.0 (PO
      
      
      
      ).
    • Note: Since the transition is identical for 2-PG and 3-PG, retention time (RT) is the only discriminator. 3-PG typically elutes after 2-PG on ZIC-pHILIC columns.

Diagram 2: Experimental Workflow

This diagram outlines the critical path from culture to data, emphasizing QC steps.

Workflow Start Cell Culture (70% Confluence) Label Add [U-13C]Glucose (t=0) Start->Label Quench Quench: -80°C MeOH (CRITICAL STEP) Label->Quench Time: 6-24h Extract Extract & Centrifuge (Remove Protein) Quench->Extract LCMS LC-MS/MS (HILIC) Separate 2-PG vs 3-PG Extract->LCMS Data Isotopomer Analysis (M+0, M+3) LCMS->Data Data->LCMS QC: Check RT Separation

Caption: Workflow for 3-PG Flux Analysis. The red dashed line indicates the mandatory QC check for isomer separation.

Part 4: Data Analysis & Flux Calculation[3][9]

Mass Isotopomer Distribution (MID) Correction

Raw MS data must be corrected for the natural abundance of


C (1.1%) using software like IsoCor or Polu.
Calculating the Split Ratio

To determine the flux diversion to Serine, compare the fractional enrichment of 3-PG and Serine.

Table 1: Interpreting Labeling Patterns (U-


C Glucose Tracer) 
MetaboliteIsotopomerInterpretation
3-PG M+0Unlabeled (Pre-existing or gluconeogenic from unlabeled sources).
3-PG M+3Derived directly from [U-

C]Glucose via Glycolysis.
Serine M+3Synthesized de novo from M+3 3-PG (Flux active).
Serine M+0Imported from media (Flux inactive/low).

The Flux Metric:



  • If this ratio is

    
    , nearly all intracellular serine is derived from glycolysis (high PHGDH flux).
    
  • If this ratio is

    
    , the cell relies on exogenous serine uptake.
    

Part 5: Applications in Drug Development

Targeting the SSP is a high-priority strategy in precision oncology.

  • PHGDH Inhibition: Compounds like NCT-503 or WQ-2101 inhibit PHGDH.[3]

    • Expected Result: 3-PG levels may rise (bottleneck), while Serine M+3 enrichment drops precipitously.

  • Resistance Mechanisms: Cells may upregulate serine transporters (ASCT2) to compensate for PHGDH blockade. MFA distinguishes between synthesis (M+3) and uptake (M+0), providing a clear readout of drug efficacy and resistance.

References

  • Locasale, J. W., et al. (2011). Phosphoglycerate dehydrogenase diverts glycolytic flux and contributes to oncogenesis.[2][8] Nature Genetics, 43, 869–874. [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50, 1–13. [Link]

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837. [Link]

  • Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2012). A positive/negative ion-switching, targeted mass spectrometry-based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue. Nature Protocols, 7, 872–881. [Link]

  • Zhang, G., et al. (2017). ZIC-HILIC-MS/MS method for the quantification of 2,3-diphosphoglycerate and ATP in human whole blood.[6] Journal of Chromatography B, 1060, 265-271. [Link]

Sources

Technical Guide: Metabolic Divergence of 3-Phospho-D-glyceric Acid vs. 2-Phosphoglycerate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In high-throughput metabolomics and drug discovery, 3-phospho-D-glyceric acid (3-PG) and 2-phosphoglycerate (2-PG) are frequently conflated due to their isomeric nature (C3H7O7P, exact mass 186.00859 Da). However, their biological roles are distinct and hierarchically separated. 3-PG functions as a primary biosynthetic hub , diverting carbon into the Serine Biosynthesis Pathway (SBP) and one-carbon metabolism.[1] Conversely, 2-PG acts as a regulatory checkpoint , possessing non-canonical signaling functions that modulate the activity of upstream enzymes like PHGDH.

This guide delineates the mechanistic differences between these isomers, explores their roles as therapeutic targets in oncology (specifically the PGAM1-PHGDH axis), and provides a validated LC-MS/MS protocol for their resolution.

Part 1: Biochemical Divergence & Signaling Mechanisms

3-Phospho-D-glyceric Acid (3-PG): The Biosynthetic Hub

3-PG is the first stable intermediate of glycolysis generated after the energy-investment phase. In proliferative tissues (e.g., stem cells, tumors), 3-PG is not merely a fuel source but a critical branch point.

  • Serine Biosynthesis Pathway (SBP): 3-PG is the direct substrate for Phosphoglycerate Dehydrogenase (PHGDH) .[2][3][4][5][6] This is the rate-limiting step in de novo serine synthesis.[2][3][7]

    • Mechanism:[3][5][8][9][10] PHGDH oxidizes 3-PG to phosphohydroxypyruvate (p-Pyr), coupled with NAD+ reduction.[3]

    • Downstream Impact: Serine derived from 3-PG fuels nucleotide synthesis (purines/pyrimidines) and redox homeostasis (glutathione production via glycine).[3]

  • Pentose Phosphate Pathway (PPP) Feedback: High levels of 3-PG can inhibit 6-phosphogluconate dehydrogenase (6PGD), potentially throttling the oxidative PPP, although this regulation is complex and context-dependent.

2-Phosphoglycerate (2-PG): The Allosteric Regulator

Traditionally viewed solely as a dehydration substrate for Enolase to form Phosphoenolpyruvate (PEP), 2-PG has emerged as a signaling metabolite.

  • The PGAM1 Gatekeeper: The conversion of 3-PG to 2-PG is catalyzed by Phosphoglycerate Mutase 1 (PGAM1) .[11][12] Cancer cells often overexpress PGAM1.[11]

  • The 2-PG/PHGDH Feed-Forward Loop:

    • Paradox: Inhibiting PGAM1 causes 3-PG accumulation.[8] Logically, this should increase serine synthesis (more substrate).

    • Reality: Serine synthesis drops upon PGAM1 inhibition.[8]

    • Explanation:2-PG is an allosteric activator of PHGDH. Without sufficient 2-PG, PHGDH catalytic efficiency plummets, regardless of how much 3-PG is available. This mechanism ensures that serine synthesis (anabolic growth) is coupled to successful glycolytic progression.

Comparative Metabolic Profile
Feature3-Phospho-D-glyceric Acid (3-PG)2-Phosphoglycerate (2-PG)
Structure Phosphate on C3 (Primary alcohol)Phosphate on C2 (Secondary alcohol)
Glycolytic Role Product of PGK1; Substrate for PGAM1Product of PGAM1; Substrate for Enolase
Biosynthetic Role Precursor: Serine, Glycine, CysteineNone (Directly)
Signaling Role Inhibits 6PGD (oxidative PPP)Activates PHGDH (Serine synthesis)
Therapeutic Target Substrate for PHGDH (Target: NCT-503)Product of PGAM1 (Target: PGMI-004A)
Cellular Abundance Typically Higher (mM range)Typically Lower (Transient)

Part 2: Pathway Visualization (The PGAM1-PHGDH Axis)

The following diagram illustrates the critical coupling between glycolytic flux and serine biosynthesis, highlighting the regulatory influence of 2-PG.

MetabolicPathway Glucose Glucose G3P Glyceraldehyde-3-P Glucose->G3P ThreePG 3-Phosphoglycerate (3-PG) G3P->ThreePG Glycolysis TwoPG 2-Phosphoglycerate (2-PG) ThreePG->TwoPG PGAM1 Serine Serine Biosynthesis (Nucleotides/GSH) ThreePG->Serine PHGDH PEP Phosphoenolpyruvate TwoPG->PEP Enolase PHGDH PHGDH (Rate Limiting) TwoPG->PHGDH Allosteric Activation (Feed-Forward) PGK1 PGK1 PGAM1 PGAM1 (Therapeutic Target) Enolase Enolase

Figure 1: The PGAM1-PHGDH Axis.[2][3][4][5] Note the red dashed line indicating 2-PG's non-canonical role as an activator of PHGDH, coupling glycolysis to biosynthesis.

Part 3: Analytical Protocol (LC-MS/MS Separation)

Separating these isomers is chemically challenging due to their identical mass and similar polarity. Standard C18 columns often fail to resolve them. The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) , which is superior for polar phosphorylated metabolites.

Protocol: Isomer-Resolved Metabolite Extraction & Analysis
1. Sample Preparation (Quenching & Extraction)
  • Step 1: Rapidly wash cells (adherent) with ice-cold saline (0.9% NaCl) to remove media. Do not use PBS as phosphates interfere.

  • Step 2: Quench metabolism immediately by adding 80% Methanol/20% Water (pre-chilled to -80°C). Use 500 µL per 10^6 cells.

  • Step 3: Scrape cells and transfer to Eppendorf tubes. Vortex vigorously (30s).[4][13]

  • Step 4: Freeze-thaw cycle: Liquid N2 (1 min) -> 37°C bath (2 min) -> Vortex. Repeat 3x. Causality: This disrupts the membrane and releases intracellular metabolites more effectively than sonication alone.

  • Step 5: Centrifuge at 14,000 x g for 10 min at 4°C. Transfer supernatant to LC vials.

2. LC-MS/MS Conditions
  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or equivalent zwitterionic HILIC stationary phase.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonium Hydroxide). High pH improves peak shape for phosphate groups.

  • Mobile Phase B: 10 mM Ammonium Acetate in 90% Acetonitrile / 10% Water, pH 9.0.

  • Flow Rate: 0.25 mL/min.

  • Column Temp: 40°C.

3. Gradient Profile
Time (min)% BEvent
0.090Initial equilibration
2.090Isocratic hold
12.060Linear gradient
15.060Hold
15.190Re-equilibration
20.090End Run
4. Mass Spectrometry (MRM Parameters)

Operate in Negative Ion Mode (ESI-) .[14]

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Retention Time (Approx)
3-PG 185.079.0 (PO3-)22~8.5 min
2-PG 185.079.0 (PO3-)22~9.2 min

Note: 2-PG typically elutes after 3-PG on zwitterionic HILIC columns due to the steric accessibility of the phosphate group interacting with the stationary phase.

Part 4: Therapeutic Implications in Drug Development

The "Warburg" Trap

In oncology drug development, targeting glycolysis is a standard approach. However, the specific choice between upstream (PHGDH) and downstream (PGAM1) targets dictates the metabolic escape route.

  • Targeting PHGDH (e.g., NCT-503):

    • Effect: Blocks conversion of 3-PG to Serine.

    • Outcome: Starves cells of serine/glycine (redox stress). Effective in PHGDH-amplified tumors (e.g., triple-negative breast cancer, melanoma).

    • Resistance: Cells may upregulate exogenous serine transporters.

  • Targeting PGAM1 (e.g., PGMI-004A):

    • Effect: Blocks conversion of 3-PG to 2-PG.

    • Metabolic Signature:[8]High 3-PG, Low 2-PG.

    • Mechanism of Action: The drop in 2-PG deactivates PHGDH (loss of allosteric activation). Consequently, the cell cannot utilize the accumulated 3-PG for biosynthesis. This "uncoupling" is more cytotoxic than simple glycolytic inhibition because it halts both ATP generation and biomass production simultaneously.

References
  • Hitosugi, T., et al. (2012). Phosphoglycerate Mutase 1 Coordinates Glycolysis and Biosynthesis to Promote Tumor Growth. Cancer Cell. [Link]

  • Locasale, J. W., et al. (2011). Phosphoglycerate dehydrogenase diverts glycolytic flux and contributes to oncogenesis.[8] Nature Genetics. [Link]

  • Zhang, Y., et al. (2017).[15] Bisphosphoglycerate mutase controls serine pathway flux via 3-phosphoglycerate.[15] Nature Chemical Biology. [Link]

  • Vander Heiden, M. G., et al. (2009). Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation. Science. [Link]

  • Teleman, A. A. (2022). Efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany. [Link]

Sources

Regulation of 3-Phosphoglycerate (3-PGA) in Carbon Fixation: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Phosphoglycerate (3-PGA) is not merely a metabolic intermediate; it is the primary rheostat of photosynthetic carbon flux. For researchers and drug developers, understanding 3-PGA regulation is critical for two distinct reasons:

  • Plant Engineering: It determines the partition between sucrose (transport) and starch (storage), dictating crop yield.

  • Biomedicine: In human oncology, the 3-PGA

    
     Serine biosynthetic shunt is a metabolic hallmark of proliferation (Warburg effect), making the enzymes regulating this pool high-value drug targets.
    

This guide moves beyond basic textbook definitions to explore the kinetic checkpoints, allosteric logic, and quantification protocols required to manipulate and measure 3-PGA flux.

Part 1: Mechanistic Architecture & Flux Dynamics

The Production/Consumption Hysteresis

The steady-state level of 3-PGA is maintained by a "Push-Pull" mechanism between the Calvin-Benson-Bassham (CBB) cycle's carboxylation and reduction phases.

  • The Source (Carboxylation): Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) catalyzes the carboxylation of RuBP.[1][2][3][4][5]

    • Stoichiometry: 1 RuBP + 1 CO

      
      
      
      
      
      2 molecules of 3-PGA.[1][3][5]
    • Kinetic Limitation: Rubisco is notoriously slow (

      
      ). Its activity is the primary governor of 3-PGA influx.
      
  • The Sink (Reduction): Phosphoglycerate Kinase (PGK) phosphorylates 3-PGA to 1,3-bisphosphoglycerate (1,3-BPG), consuming ATP.[5]

    • Thermodynamics: This step is endergonic and strictly coupled to the ATP/ADP ratio. A drop in ATP (e.g., darkness or stress) causes immediate accumulation of 3-PGA.

The Serine Shunt (Biomedical Relevance)

In proliferative tissues (tumors) and specific plant compartments, 3-PGA is diverted from the cycle into the Phosphorylated Serine Pathway (PSP) .

  • Enzyme: Phosphoglycerate Dehydrogenase (PHGDH).

  • Mechanism: PHGDH oxidizes 3-PGA to 3-phosphohydroxypyruvate.[6]

  • Drug Target: High PHGDH expression correlates with poor prognosis in breast and melanoma cancers, as it fuels nucleotide synthesis via one-carbon metabolism.

Visualization: The 3-PGA Flux Hub

The following diagram illustrates the central position of 3-PGA and its divergent fates.

PGA_Flux_Hub RuBP RuBP (5-Carbon) Rubisco Rubisco (Rate Limiting) RuBP->Rubisco CO2 CO2 CO2->Rubisco PGA 3-PGA Pool (The Hub) Rubisco->PGA Carboxylation PGA->Rubisco Feedback Inhibition (-) PGK PGK (ATP Dependent) PGA->PGK Reduction PHGDH PHGDH (Oncology Target) PGA->PHGDH Shunt AGPase AGPase PGA->AGPase Allosteric Activation (+) BPG 1,3-BPG PGK->BPG Serine Serine Biosynthesis (Proliferation) PHGDH->Serine Starch Starch Synthesis (Storage) AGPase->Starch

Caption: 3-PGA acts as a central metabolic node.[7] Note the allosteric feed-forward activation of AGPase (blue) and the diversion to Serine biosynthesis (dashed).

Part 2: Regulatory Checkpoints

The concentration of 3-PGA is not unregulated; it serves as a signal molecule. The cell uses the 3-PGA/Pi ratio as a proxy for energy status.

The AGPase Allosteric Switch

The most critical regulatory mechanism in plant carbon partitioning is the control of ADP-glucose pyrophosphorylase (AGPase) .

  • Mechanism: AGPase catalyzes the first committed step of starch synthesis.

  • Logic:

    • High 3-PGA: Signals abundant carbon fixation

      
      Activates  AGPase (
      
      
      
      reduces from mM to
      
      
      M range).
    • High Inorganic Phosphate (Pi): Signals low ATP/energy depletion

      
      Inhibits  AGPase.
      
  • Outcome: Starch is only synthesized when the Calvin cycle is running efficiently (High 3-PGA, Low Pi).

Rubisco Activase (Rca) & Redox Control

3-PGA production halts if Rubisco is blocked by sugar-phosphate inhibitors (like CA1P).

  • Rubisco Activase (Rca): An AAA+ ATPase that physically remodels Rubisco to release inhibitors.[8]

  • Regulation: Rca activity is sensitive to the ADP/ATP ratio .[4][8] If the light reaction slows (low ATP), Rca activity drops, Rubisco deactivates, and 3-PGA production ceases, preventing the depletion of RuBP.

Feedback Inhibition

Recent kinetic data suggests that 3-PGA itself can act as a weak competitive inhibitor of Rubisco at supra-physiological concentrations (>10 mM), preventing "metabolic traffic jams" if the reduction phase (PGK/GAPDH) stalls.

Part 3: Analytical Methodologies (Quantification)

Accurate measurement of 3-PGA is notoriously difficult due to its rapid turnover (


 ms) and susceptibility to enzymatic degradation during extraction.
Experimental Protocol: Metabolic Quenching & Extraction

Objective: Extract 3-PGA from leaf tissue without altering its in vivo concentration.

Step-by-Step Methodology:

  • Rapid Quenching (Critical):

    • Harvest tissue directly into liquid nitrogen (

      
      ). Do not cut the leaf before freezing as wounding alters metabolism within seconds.
      
    • Store at -80°C.

  • Extraction (Chloroform/Methanol):

    • Grind 50 mg frozen tissue to a fine powder (ball mill, pre-cooled).

    • Add 1 mL extraction solvent (Chloroform:Methanol:Water, 3:7:2.5 v/v/v) pre-cooled to -20°C.

    • Why? This mixture denatures enzymes (PGK, GAPDH) instantly, freezing the metabolic state.

    • Vortex vigorously (30s) and incubate at 4°C for 30 min.

  • Phase Separation:

    • Add 400

      
      L water to induce phase separation. Centrifuge at 10,000 x g for 10 min.
      
    • Collect the upper aqueous phase (contains 3-PGA and polar metabolites).

  • Sample Prep:

    • Evaporate supernatant (SpeedVac) and reconstitute in LC-MS mobile phase (e.g., 10 mM Ammonium Acetate in 50% Acetonitrile).

LC-MS/MS Quantification (MRM Mode)

System: Triple Quadrupole MS coupled to UHPLC. Column Selection: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory. C18 columns retain 3-PGA poorly due to its high polarity.

Table 1: Recommended MS/MS Transitions for 3-PGA

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (V)PolarityNotes
3-PGA 185.079.0-15NegativePhosphate group fragment
3-PGA 185.0167.0-10NegativeLoss of water (Quantifier)

C-3-PGA
188.079.0-15NegativeInternal Standard

Part 4: Logical Framework for Drug Development

For scientists in oncology, the regulation of 3-PGA offers a template for metabolic intervention.

The PHGDH Vulnerability

In Triple-Negative Breast Cancer (TNBC), the gene PHGDH is often amplified.

  • The Logic: Tumors divert glycolytic 3-PGA into serine synthesis to support rapid nucleotide production.

  • Intervention: Small molecule inhibitors of PHGDH force a backup of 3-PGA.

  • Consequence: High 3-PGA inhibits Hexokinase (HK) via feedback loops (in mammalian systems) or forces flux into oxidative phosphorylation, generating ROS that kill the cancer cell.

Visualization: The Regulatory Logic Gate

This diagram depicts the decision-making process based on 3-PGA levels.

Regulation_Logic Input_PGA Input: High [3-PGA] Gate_AGPase Logic: AGPase Switch Activator Inhibitor Output Input_PGA->Gate_AGPase:i1 Allosteric (+) Input_Pi Input: Low [Pi] Input_Pi->Gate_AGPase:i2 Allosteric (-) Starch Action: Synthesis Starch (Storage) Gate_AGPase->Starch High Ratio Sucrose Action: Export Sucrose (Transport) Gate_AGPase->Sucrose Low Ratio

Caption: The 3-PGA/Pi ratio acts as a biological logic gate, determining carbon fate.

References

  • Raines, C. A. (2003). The Calvin cycle revisited. Photosynthesis Research. Link

  • Stitt, M., & Zeeman, S. C. (2012). Starch turnover: pathways, regulation and role in growth. Current Opinion in Plant Biology. Link

  • Locasale, J. W. (2013). Serine, glycine and one-carbon units: cancer metabolism in full circle. Nature Reviews Cancer. Link

  • Arrivault, S., et al. (2009). Use of reverse-phase liquid chromatography–mass spectrometry to analyze metabolism in Arabidopsis. Plant Journal. Link

  • Portis, A. R. (2003). Rubisco activase – Rubisco's catalytic chaperone.[8] Photosynthesis Research. Link

Sources

3-Phospho-D-glyceric acid CAS 820-11-1 chemical properties and stability

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-Phospho-D-glyceric Acid (CAS 820-11-1) [1]

Part 1: Executive Summary

The Metabolic Nexus of Carbon Fixation and Energy Flux [1]

3-Phospho-D-glyceric acid (3-PGA), also known as 3-phosphoglycerate, represents a critical junction in cellular biochemistry.[1][2][3][4][5][6] It serves as the primary stable intermediate in the Calvin-Benson cycle—making it the fundamental building block of biomass in photosynthetic organisms—and a pivotal energy-generating step in glycolysis for heterotrophs.[1] For drug development professionals and metabolic researchers, 3-PGA is not merely a metabolite; it is a high-fidelity biomarker for metabolic flux analysis and a precursor for the biosynthesis of serine, glycine, and cysteine.

This guide synthesizes the physicochemical stability, metabolic topology, and analytical protocols required to work with 3-PGA in high-precision research environments.[1]

Part 2: Chemical Constitution & Physicochemical Profile[7]

3-PGA is a sugar acid derivative featuring a three-carbon backbone with a phosphate ester at the C3 position and a carboxylic acid at C1.[1][4][7][8] The molecule possesses a chiral center at C2, with the D-isomer being the biologically active enantiomer.[1]

Physicochemical Data Table
PropertySpecificationNotes
IUPAC Name (2R)-2-Hydroxy-3-(phosphonooxy)propanoic acid
CAS Number 820-11-1Specific to the free acid form.[1]
Formula C₃H₇O₇P
Molecular Weight 186.06 g/mol Free acid basis.
Solubility >50 mg/mL (Water)Highly hydrophilic due to phosphate/carboxyl groups.
pKa Values (Approx) pKa₁ ~1.3 (Phosphate)pKa₂ ~3.5 (Carboxyl)pKa₃ ~6.4 (Phosphate)Exists as a trivalent anion (3-PGA³⁻) at physiological pH (7.4).[1]
Appearance White to off-white crystalline powderHygroscopic in salt forms (Na/Ba salts).[1]
Chirality D-Isomer (R-configuration)L-isomer is metabolically inert in most standard pathways.[1]

Chemical Stability Insight: As a phosphate monoester, 3-PGA is kinetically stable in aqueous solution at neutral pH (7.0–7.[1]5) and ambient temperatures.[9] However, the ester bond is susceptible to hydrolysis under strongly acidic conditions (pH < 2) or in the presence of divalent cations (e.g., Mg²⁺, Ca²⁺) at elevated temperatures, which can catalyze dephosphorylation.[1]

Part 3: Metabolic Significance & Topology[1]

3-PGA acts as a bidirectional valve between anabolic (building) and catabolic (breaking down) metabolism.[1]

  • Glycolysis (Catabolic): Generated from 1,3-bisphosphoglycerate (1,3-BPG) by Phosphoglycerate Kinase.[1] This step generates ATP via substrate-level phosphorylation.[1]

  • Calvin Cycle (Anabolic): The first stable product of carbon fixation.[1][4][10] Ribulose-1,5-bisphosphate (RuBP) reacts with CO₂ (catalyzed by RuBisCO) to essentially "crack" into two molecules of 3-PGA.[1][4][8]

  • Serine Biosynthesis: 3-PGA is diverted from glycolysis to synthesize Serine, which subsequently fuels the One-Carbon Metabolism (folate cycle) and nucleotide synthesis.[1]

Pathway Visualization

MetabolicTopology Glucose Glucose BPG 1,3-Bisphosphoglycerate Glucose->BPG Glycolysis (Upper) RuBP RuBP (Calvin Cycle) PGA 3-Phospho-D-glyceric Acid (3-PGA) RuBP->PGA RuBisCO (Carbon Fixation) CO2 CO2 CO2->PGA BPG->PGA Phosphoglycerate Kinase (Generates ATP) Serine L-Serine PGA->Serine Phosphoglycerate Dehydrogenase PG2 2-Phosphoglycerate PGA->PG2 Phosphoglycerate Mutase Glycine Glycine Serine->Glycine PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate

Figure 1: The Central Dogma of Carbon Flux. 3-PGA serves as the intersection point for Glycolysis, Photosynthesis, and Amino Acid Biosynthesis.[1]

Part 4: Stability & Handling Protocols

For accurate quantification and usage in assays, strict adherence to stability protocols is required. 3-PGA is robust chemically but fragile biologically due to the ubiquity of phosphatases.[1]

Storage & Reconstitution
  • Solid State: Store at -20°C under desiccant. Stable for >2 years if kept dry.

  • Stock Solutions: Reconstitute in molecular biology grade water (pH 7.0).

    • Recommendation: Prepare a 100 mM stock. Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Shelf Life: 1 month at -20°C; 6 months at -80°C.[1][11]

    • Note: Avoid storing in phosphate buffers (PBS) if using phosphate-sensitive detection methods (e.g., Malachite Green assays) to prevent high background.[1]

Biological Stability (The "Phosphatase Problem")

In cell lysates or tissue homogenates, endogenous phosphatases will rapidly hydrolyze 3-PGA to glycerate and inorganic phosphate.[1]

  • Critical Step: Always include phosphatase inhibitors (e.g., Sodium Fluoride, Sodium Orthovanadate) in lysis buffers when extracting 3-PGA for analysis.[1]

  • Quenching: For metabolic flux studies, metabolism must be quenched immediately using cold methanol (-80°C) or liquid nitrogen to freeze the 3-PGA pool size.[1]

Part 5: Analytical Characterization

Quantification of 3-PGA is typically performed via LC-MS/MS (for specificity) or Enzymatic Assays (for accessibility).[1][3]

Method A: LC-MS/MS Quantification (Gold Standard)

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) due to the high polarity of 3-PGA.[1]

  • Column: Amide-based HILIC column (e.g., Waters BEH Amide or equivalent).[1]

  • Mobile Phase A: 20 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.[12]

  • Ionization: ESI Negative Mode (Phosphate group ionizes well in negative mode).

  • MRM Transition: m/z 185.0 → 79.0 (Precursor [M-H]⁻ to Phosphate fragment [PO₃]⁻).[1]

Method B: Coupled Enzymatic Assay

This protocol uses a "back-reaction" strategy to couple 3-PGA consumption to NADH oxidation, which is measured spectrophotometrically at 340 nm.[1]

Principle:

  • 3-PGA + ATP + NADH → GAP + ADP + NAD⁺ + Pi (Catalyzed by PGK and GAPDH)[1]

Protocol Steps:

  • Buffer Prep: Prepare Assay Buffer (100 mM Tris-HCl, pH 7.6, 5 mM MgSO₄, 1 mM EDTA).

  • Reagent Mix: Add ATP (2 mM) and NADH (0.2 mM).

  • Enzyme Mix: Add Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Phosphoglycerate Kinase (PGK).

  • Baseline: Monitor Absorbance at 340 nm until stable.

  • Initiation: Add sample containing 3-PGA.

  • Readout: Measure the decrease in A340. The drop is stoichiometric to the amount of 3-PGA present.[1]

Analytical Workflow Diagram

AnalyticalWorkflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis Sample Biological Sample (Cell/Tissue) Quench Quench (80% MeOH, -80°C) Sample->Quench Spin Centrifuge (Remove Protein) Quench->Spin HILIC HILIC Separation (Amide Column) Spin->HILIC Supernatant MS ESI(-) MS/MS (MRM 185->79) HILIC->MS

Figure 2: Optimized workflow for the extraction and mass spectrometric quantification of 3-PGA.[1]

References

  • BenchChem. (2025).[13] A Comparative Guide to the Quantification of 3-Phosphoglycerate: LC-MS/MS vs. Enzymatic Assays. BenchChem Technical Notes. Link[1]

  • Creative Proteomics. (2024). 3-phosphoglycerate Analysis Service. Targeted Metabolomics Division. Link

  • FooDB. (2025). Compound Summary: 3-Phosphoglyceric acid (FDB022255).[1][7] The Food Metabolome Database.[1] Link

  • MedChemExpress. (2025). 3-Phosphoglyceric acid Product Information & Safety Data Sheet. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 439183, 3-Phosphoglyceric acid. Link

Sources

The 3-Phosphoglycerate to Serine Biosynthesis Pathway: Metabolic Mechanisms, Experimental Protocols, and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a central hub of cellular metabolism, the glycolytic intermediate 3-phosphoglycerate (3-PG) serves as the obligate precursor for the de novo Serine Synthesis Pathway (SSP). By shunting carbon away from glycolysis, the SSP fuels the production of serine, glycine, and cysteine—amino acids critical for nucleotide synthesis, methylation reactions, and redox homeostasis. In oncology and drug development, the amplification of the rate-limiting enzyme phosphoglycerate dehydrogenase (PHGDH) in tumors (e.g., breast cancer and melanoma) has established the 3-PG-to-serine axis as a highly validated therapeutic target[1],[2].

This technical guide provides an in-depth mechanistic analysis of 3-PG-derived amino acid synthesis, evaluates current pharmacological interventions, and details field-proven, self-validating experimental protocols for interrogating this pathway.

Mechanistic Grounding: The Serine Synthesis Pathway (SSP)

The conversion of 3-PG to serine is a tightly regulated, three-step enzymatic cascade[3],[4]:

  • Oxidation (PHGDH): 3-PG is oxidized to 3-phosphohydroxypyruvate (3-PHP) by PHGDH. This step is NAD+-dependent, yielding NADH. The generation of NADH directly couples serine synthesis to mitochondrial respiration and cellular redox balance.

  • Transamination (PSAT1): 3-PHP undergoes transamination by phosphoserine aminotransferase 1 (PSAT1) to form 3-phosphoserine (p-Ser). Crucially, this reaction utilizes glutamate as the nitrogen donor, producing α-ketoglutarate (α-KG) as a byproduct. This links the SSP directly to the TCA cycle and glutamine metabolism[5].

  • Dephosphorylation (PSPH): Phosphoserine phosphatase (PSPH) catalyzes the irreversible hydrolysis of p-Ser to yield L-serine[5],[4].

Once synthesized, serine can be converted to glycine via serine hydroxymethyltransferase (SHMT), donating a one-carbon unit to tetrahydrofolate (THF) to support folate metabolism. Furthermore, serine provides the carbon skeleton for cysteine synthesis via the transsulfuration pathway.

SSP Glycolysis Glycolysis PG3 3-Phosphoglycerate (3-PG) Glycolysis->PG3 PHP3 3-Phosphohydroxypyruvate (3-PHP) PG3->PHP3 PHGDH (NAD+ -> NADH) PSer 3-Phosphoserine (p-Ser) PHP3->PSer PSAT1 (Glu -> α-KG) Serine Serine PSer->Serine PSPH (H2O -> Pi) Glycine Glycine Serine->Glycine SHMT (THF -> 5,10-CH2-THF) Cysteine Cysteine Serine->Cysteine Transsulfuration

Caption: The 3-PG driven Serine Synthesis Pathway (SSP) and downstream amino acids.

Clinical Relevance and Drug Development

Tumors often exhibit "serine addiction," wherein genetic amplification of PHGDH drives excessive carbon flux through the SSP to support rapid proliferation[6],[3]. Inhibiting PHGDH deprives cancer cells of nucleotides and disrupts their antioxidant defense (via reduced glutathione, which requires cysteine and glycine).

Causality in Drug Design: Why target PHGDH over downstream enzymes like PSPH? Recent comparative analyses demonstrate that while PSPH inhibitors reduce intracellular serine, they often fail to halt tumor proliferation. In contrast, PHGDH inhibitors exert robust anti-proliferative effects[5]. This is because PHGDH inhibition not only starves the cell of serine but also depletes the critical byproducts NADH and α-KG, effectively disrupting multiple metabolic nodes simultaneously[5].

Table 1: Quantitative and Mechanistic Profile of Key PHGDH Inhibitors

CompoundChemical ClassMechanism of ActionTarget Pathway NodeEfficacy / IC50
CBR-5884 Thioester derivativeNon-competitive allosteric inhibitor; disrupts enzyme oligomerizationPHGDH (3-PG to 3-PHP)~33 µM (Enzymatic); 30% reduction in de novo serine[6],[3]
NCT-503 ThiomorpholineNon-competitive inhibitor; inactive against normal cellsPHGDH (3-PG to 3-PHP)~2.5 µM (Enzymatic); ~80% reduction in carbon incorporation[7]
Azacoccone E Natural ProductNon-competitive against 3-PG; reduces Vmax (likely covalent)PHGDH (3-PG to 3-PHP)Time-dependent inhibition; selective for high-PHGDH cells[8]

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the 3-PG-to-serine axis, researchers must employ assays that isolate de novo synthesis from extracellular import. Below are two field-proven protocols designed with internal controls to ensure data integrity.

Protocol 1: High-Throughput In Vitro PHGDH Enzymatic Assay

Causality & Design Choice: Direct measurement of NADH absorbance at 340 nm is highly susceptible to background interference from small-molecule libraries. Therefore, we utilize a diaphorase-coupled assay. Diaphorase couples the oxidation of PHGDH-generated NADH to the reduction of resazurin into resorufin, yielding a highly specific, red-shifted fluorescent signal[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.5), 1 mM EDTA, and 0.01% Tween-20.

  • Enzyme Mix: Add recombinant human PHGDH (10 nM final), NAD+ (0.5 mM), diaphorase (0.1 U/mL), and resazurin (50 µM) to the buffer.

  • Compound Addition: Pin-transfer small molecule inhibitors (e.g., CBR-5884) into 384-well plates containing the enzyme mix. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 3-PG (1 mM final concentration) to initiate the reaction.

  • Kinetic Readout: Measure resorufin fluorescence (Ex: 540 nm, Em: 590 nm) continuously for 20 minutes.

  • Self-Validation Step (Counter-Screen): To rule out false positives (compounds that inhibit diaphorase or quench fluorescence), run a parallel assay omitting PHGDH and 3-PG, and initiate directly with exogenous NADH. Compounds that reduce signal in this counter-screen must be discarded.

Protocol 2: 13C-Stable Isotope Tracing of De Novo Serine Synthesis

Causality & Design Choice: Measuring steady-state metabolite levels cannot distinguish between serine synthesized from 3-PG and serine imported from the media. By feeding cells universally labeled [U-13C]-glucose, all three carbons of the resulting 3-PG are labeled (M+3). Subsequent conversion through the SSP yields M+3 Serine. Calculating the fractional enrichment of M+3 Serine precisely quantifies de novo pathway flux[9],[10].

Step-by-Step Methodology:

  • Metabolic Synchronization: Plate cancer cells (e.g., MDA-MB-468) in standard media. 24 hours post-seeding, wash cells twice with PBS to remove residual unlabeled glucose and amino acids.

  • Isotope Labeling: Add custom RPMI media containing 11.1 mM [U-13C]-glucose and 10% dialyzed FBS[10]. Incubate for 3 to 24 hours (isotopic steady-state is typically reached by 3-6 hours).

  • Metabolic Quenching: Aspirate media and immediately add pre-chilled (-80°C) 80% methanol. Rationale: Rapid cold quenching halts enzymatic activity instantly, preventing the degradation of labile intermediates like 3-PG and p-Ser.

  • Extraction and Centrifugation: Scrape cells, transfer to microcentrifuge tubes, and incubate at -80°C for 15 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using hydrophilic interaction liquid chromatography (HILIC) coupled to a high-resolution mass spectrometer.

  • Self-Validation Step: Monitor the M+3 labeling of pyruvate and lactate to confirm that the [U-13C]-glucose successfully entered glycolysis before assessing M+3 Serine.

Tracing Step1 1. Cell Culture & Media Exchange Step2 2. [U-13C]-Glucose Incubation Step1->Step2 Step3 3. Cold Methanol Quenching Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4 Step5 5. M+3 Serine Quantification Step4->Step5

Caption: Workflow for 13C stable isotope tracing of de novo serine synthesis.

Conclusion

The metabolic diversion of 3-phosphoglycerate into the Serine Synthesis Pathway is a cornerstone of cellular biomass generation and redox regulation. By leveraging rigorous, self-validating experimental frameworks—such as diaphorase-coupled kinetic assays and 13C-isotope tracing—drug development professionals can accurately identify and optimize novel PHGDH inhibitors. Future therapeutic strategies will likely involve combination therapies that target both the SSP and compensatory metabolic nodes, such as glutaminolysis, to overcome tumor resistance mechanisms[2].

References

  • A retrospective overview of PHGDH and its inhibitors for regulating cancer metabolism Source: European Journal of Medicinal Chemistry (via NIH) URL:[Link]

  • Phosphoglycerate dehydrogenase (PHGDH) inhibitors: a comprehensive review 2015–2020 Source: Taylor & Francis URL:[Link]

  • Insights from Natural Product PHGDH Inhibitor Studies Source: Scientific Archives URL:[Link]

  • Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential Source: PubMed / NIH URL:[Link]

  • Researchers identify PHGDH inhibitor to target serine biosynthesis in cancer Source: Drug Target Review URL:[Link]

  • Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers Source: PNAS URL:[Link]

  • Comparative Analysis of the Effects of PSPH and PHGDH Inhibitors on Tumor Cell Proliferation Source: bioRxiv URL:[Link]

  • Serine synthesis pathway enzyme PHGDH is critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling Source: American Journal of Physiology URL:[Link]

  • The role and research progress of serine metabolism in tumor cells Source: Frontiers in Oncology URL:[Link]

  • 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo Source: bioRxiv URL:[Link]

  • 13C MRS Detection of Changes in Serine Isotopomers Reflects Changes in Mitochondrial Redox Status Source: PMC / NIH URL:[Link]

Sources

The Metabolic Sensor: Allosteric Regulation by 3-Phospho-D-glyceric Acid (3-PGA) in Enzymatic Systems

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

3-Phospho-D-glyceric acid (3-PGA) is traditionally recognized as a ubiquitous metabolic intermediate, serving as the first stable product of the Calvin-Benson cycle and a key intermediate in glycolysis. However, beyond its role as a carbon scaffold, 3-PGA functions as a highly potent allosteric effector . By binding to spatially distinct regulatory domains on critical enzymes, 3-PGA acts as a metabolic sensor, communicating the carbon and energy status of the cell to modulate metabolic flux.

For drug development professionals and metabolic engineers, understanding the structural logic of 3-PGA allostery offers a blueprint for designing highly selective allosteric modulators. Because allosteric sites face less evolutionary pressure than highly conserved orthosteric (active) sites, they present lucrative targets for overcoming drug resistance and achieving target specificity.

This whitepaper dissects the mechanistic paradigms of 3-PGA allosteric regulation, detailing the conformational dynamics, quantitative kinetic parameters, and self-validating experimental workflows required to study these systems.

The Molecular Logic of 3-PGA Allostery

The regulatory utility of 3-PGA stems from its unique chemical structure: a three-carbon backbone featuring both a carboxylate group and a phosphate moiety . This dual-charge distribution allows it to form highly specific salt bridges and hydrogen bonds, typically coordinating with Arginine and Lysine residues within allosteric pockets.

We examine two distinct evolutionary paradigms of 3-PGA regulation:

  • The Plant/Cyanobacterial Paradigm: Regulation of ADP-glucose pyrophosphorylase (AGPase) to control carbon storage.

  • The Archaeal Paradigm: Regulation of Pyruvate Kinase (PaPK) to control basal energy production.

G cluster_plant Plant / Cyanobacteria cluster_archaea Hyperthermophilic Archaea PGA 3-Phosphoglycerate (3-PGA) AGPase AGPase (T-State -> R-State) PGA->AGPase Allosteric Activation PaPK Pyruvate Kinase (PaPK) PGA->PaPK Allosteric Activation Pi Inorganic Phosphate (Pi) Pi->AGPase Allosteric Inhibition Starch Starch Biosynthesis AGPase->Starch Catalyzes ADP-Glc Energy ATP / Energy Production PaPK->Energy Catalyzes Pyruvate

Metabolic logic of 3-PGA allosteric regulation in plant AGPase and archaeal Pyruvate Kinase.

Paradigm 1: Conformational Shifting in Plant AGPase

ADP-glucose pyrophosphorylase (AGPase) catalyzes the rate-limiting conversion of Glucose-1-Phosphate (G1P) and ATP to ADP-glucose, the universal precursor for starch biosynthesis [[1]](). In higher plants, AGPase is a heterotetramer composed of two large subunits (LS) and two small subunits (SS).

The T-to-R State Transition

In the absence of effectors, or in the presence of the inhibitor inorganic phosphate (Pi), AGPase exists in a rigid, low-activity Tense (T) state . The binding of 3-PGA to the allosteric sites—primarily located at the interface of the large and small subunits—triggers a conformational cascade. This shifts the enzyme into a Relaxed (R) state , opening the catalytic pocket and drastically increasing the affinity for ATP and G1P 1.

Competitive Antagonism

The ratio of 3-PGA to Pi is the master switch for starch synthesis. Structural probing via Alanine-scanning mutagenesis has revealed that Arginine residues in both subunits are critical for coordinating the sulfate/phosphate moieties of these effectors. Because 3-PGA and Pi compete for overlapping or mutually exclusive binding sites, high cytosolic Pi (indicating low energy/carbon availability) displaces 3-PGA, returning the enzyme to its basal T-state 2, 3.

Paradigm 2: Evolutionary Allostery in Archaeal Pyruvate Kinase

While human and conventional bacterial Pyruvate Kinases (PK) are allosterically activated by sugar phosphates like Fructose-1,6-bisphosphate (FBP), hyperthermophilic archaea such as Pyrobaculum aerophilum (PaPK) exhibit a radically different regulatory logic.

In these ancient organisms, 3-PGA acts as the potent allosteric activator of PK [[4]](). Crystallographic studies reveal that the allosteric pocket in the PaPK C-domain is structurally occluded by a Tyrosine residue, preventing the binding of bulky furanose rings (like FBP). Instead, an adjacent cavity perfectly accommodates the smaller, carboxylate-containing 3-PGA molecule 5. This adaptation reflects an early evolutionary stage of glycolysis where regulation was mediated by non-carbohydrate intermediates from the lower half of the pathway 6.

Quantitative Kinetic Parameters

To engineer enzymes for industrial applications or design drugs, one must quantify the allosteric response. The table below summarizes the activation constant (


) and fold-activation across wild-type and engineered variants. Note how directed evolution (e.g., Devo 330) or rational mutagenesis (E38K/G101N) can drastically increase the enzyme's sensitivity to 3-PGA, overriding Pi inhibition 7, 8.
Enzyme SystemOrganismEffector

(Activator)
Max Fold ActivationPhenotypic Impact
AGPase (WT) Zea mays (Maize)3-PGA~2.5 mM15-foldNormal starch synthesis
AGPase (Devo 330) S. tuberosum (Potato)3-PGA12 μM>20-foldHyper-accumulation of starch
AGPase (E38K/G101N) S. tuberosum (Potato)3-PGA~0.5 mMHighEnhanced Pi tolerance
PaPK (WT) P. aerophilum3-PGA~0.15 mM10-foldThermostable glycolysis

Experimental Workflows: Validating Allosteric Modulation

To establish a self-validating system for measuring allosteric kinetics, researchers must isolate the orthosteric turnover from the allosteric conformational shift. Below is the gold-standard protocol for evaluating 3-PGA activation.

Workflow N1 1. Enzyme Preparation Recombinant expression & affinity purification N2 2. Allosteric Modulation Pre-incubate with varying [3-PGA] (0 - 10 mM) N1->N2 N3 3. Reaction Initiation Add ATP and Glucose-1-Phosphate (G1P) N2->N3 N4 4. Coupled Assay Detection Measure NADH oxidation at 340 nm N3->N4 N5 5. Kinetic Modeling Fit to Hill Equation for Ka and Vmax N4->N5

Step-by-step in vitro kinetic assay workflow for evaluating 3-PGA allosteric activation.

Protocol 1: Continuous Coupled Spectrophotometric Assay for AGPase

Causality: Direct measurement of ADP-glucose is technically challenging. By running the AGPase reaction in the reverse direction (pyrophosphorolysis), we can couple the production of G1P to the reduction of NAD+, allowing real-time kinetic tracking via UV absorbance.

Step 1: Recombinant Expression & Purification

  • Express the target enzyme in an E. coli mutant strain lacking endogenous AGPase (e.g., glgC mutant) to eliminate background orthologous activity.

  • Purify via Ni-NTA affinity chromatography (if His-tagged) and dialyze into a neutral HEPES buffer (pH 7.5) containing 5 mM MgCl₂.

Step 2: Assay Mixture Assembly

  • Prepare a master mix containing: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 2 mM NAD+, 10 μM Glucose-1,6-bisphosphate (activator for mutase), 2 U/mL Phosphoglucomutase, and 2 U/mL Glucose-6-phosphate dehydrogenase (G6PDH).

  • Self-Validating Control: Prepare a baseline blank lacking the enzyme, and a "T-state" control lacking 3-PGA.

Step 3: Allosteric Pre-Incubation

  • Aliquot the master mix into a 96-well UV-transparent microplate.

  • Add purified AGPase (typically 0.5 - 2 μg per well).

  • Add varying concentrations of 3-PGA (0.01 mM to 10 mM) and incubate for 5 minutes at 30°C. Causality: Pre-incubation is critical; it provides the thermodynamic time required for the enzyme to undergo the T-to-R conformational shift prior to substrate turnover.

Step 4: Reaction Initiation & Detection

  • Initiate the reaction by adding 1.5 mM ATP and 1.5 mM G1P.

  • Immediately monitor the increase in absorbance at 340 nm (NADH production) using a microplate reader for 10 minutes.

Step 5: Data Analysis

  • Calculate initial velocities (

    
    ) from the linear portion of the absorbance curve.
    
  • Plot

    
     against[3-PGA] and fit the data to the Hill equation to derive the activation constant (
    
    
    
    ) and the Hill coefficient (
    
    
    ), which quantifies the cooperativity of the allosteric binding.
Protocol 2: Structural Validation via Alanine Scanning

To confirm the exact binding pocket of 3-PGA, site-directed mutagenesis is employed.

  • Identify putative Arginine/Lysine residues in the target domain using homology modeling.

  • Mutate these residues to Alanine (removing the charged side chain while preserving the peptide backbone).

  • Run the kinetic assay (Protocol 1). A drastic increase in

    
     (reduced affinity) without a significant drop in basal 
    
    
    
    confirms that the mutated residue is part of the allosteric sensor, not the catalytic core 3.

Strategic Implications for Drug Development & Synthetic Biology

The study of 3-PGA allostery extends far beyond agricultural starch production. For drug development professionals, the mechanisms described here provide a structural template for Allosteric Modulator Design .

Human enzymes, such as Pyruvate Kinase M2 (PKM2)—a major target in cancer metabolism—rely on allosteric regulation (via FBP) to control the Warburg effect. By understanding how ancient archaeal systems utilize smaller carboxylate molecules like 3-PGA to achieve the same tetrameric stabilization [[5]](), medicinal chemists can design novel, low-molecular-weight allosteric activators that mimic 3-PGA's charge distribution. These synthetic modulators can force cancer-associated enzymes into highly active, non-proliferative states without competing with high intracellular concentrations of orthosteric substrates.

References

  • Heat Stability and Allosteric Properties of the Maize Endosperm ADP-Glucose Pyrophosphorylase Are Intimately Intertwined Plant Physiology (Oxford Academic) URL:[Link]

  • Directed molecular evolution of ADP-glucose pyrophosphorylase PNAS URL:[Link]

  • Expression and interaction of AGPase subunits reveal functional enzyme complexes in barley Frontiers in Plant Science URL:[Link]

  • Probing Allosteric Binding Sites of the Maize Endosperm ADP-Glucose Pyrophosphorylase Plant Physiology (NIH/PMC) URL:[Link]

  • 3-Phosphoglycerate is an allosteric activator of pyruvate kinase from the hyperthermophilic archaeon Pyrobaculum aerophilum Biochemistry (ACS/NIH) URL:[Link]

  • 3-Phosphoglycerate Is an Allosteric Activator of Pyruvate Kinase from the Hyperthermophilic Archaeon Pyrobaculum aerophilum (Full Text) Biochemistry (ACS Publications) URL:[Link]

  • Modulation of Allosteric Regulation by E38K and G101N Mutations in the Potato Tuber ADP-glucose Pyrophosphorylase Bioscience, Biotechnology, and Biochemistry (J-Stage) URL:[Link]

Sources

Unraveling Carbon Flux: 3-Phosphoglycerate Dynamics and Accumulation Bottlenecks in Photorespiration Mutants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In C3 plants, the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) presents a massive metabolic liability, assimilating O₂ instead of CO₂ to produce one molecule of 3-phosphoglycerate (3-PGA) and one molecule of the toxic byproduct 2-phosphoglycolate (2-PG)[1]. The canonical function of the photorespiratory C2 cycle is to salvage this lost carbon, converting two molecules of 2-PG back into one molecule of 3-PGA across a complex network spanning the chloroplast, peroxisome, and mitochondrion[2].

For researchers and agricultural biotechnology professionals, manipulating this pathway is a primary target for crop yield enhancement and novel herbicide development. However, analyzing photorespiration mutants presents a metabolic paradox regarding 3-PGA. While the pathway's ultimate goal is 3-PGA synthesis, genetic disruptions in the C2 cycle typically lead to severe 3-PGA depletion and the massive accumulation of upstream intermediates[3]. Yet, under specific transient conditions, secondary feedback mechanisms can trigger a paradoxical pooling or "accumulation" of 3-PGA. This whitepaper dissects the mechanistic causality of 3-PGA dynamics, provides self-validating protocols for metabolite profiling, and outlines the implications for metabolic engineering.

Mechanistic Framework: The 3-PGA Paradox

The Depletion Paradigm in Canonical Mutants

In wild-type plants, photorespiration recovers 75% of the carbon diverted into 2-PG, feeding it back into the Calvin-Benson-Bassham (CBB) cycle as 3-PGA[1]. When mutations knock out key photorespiratory enzymes—such as 2-phosphoglycolate phosphatase (pglp1), serine hydroxymethyltransferase (shm1), or glycerate 3-kinase (glyk1)—this salvage operation fails[2].

The immediate biochemical consequence is a failure to regenerate 3-PGA from the C2 pathway. Consequently, when these mutants are shifted from permissive, high-CO₂ environments to ambient air, their 3-PGA pools rapidly collapse[4]. The carbon becomes trapped in intermediates upstream of the genetic lesion, leading to lethal phenotypes in ambient air[1].

The Transient Accumulation Bottleneck

Despite the general depletion of 3-PGA in photorespiratory mutants, isolated studies and dynamic light-shift experiments reveal instances of relative 3-PGA accumulation[5]. This phenomenon is driven by secondary feedback inhibition rather than direct synthesis:

  • Enzymatic Inhibition by 2-PG: As 2-PG accumulates (e.g., in pglp1 mutants), it acts as a potent competitive inhibitor of CBB cycle enzymes, specifically triose phosphate isomerase (TPI) and sedoheptulose-1,7-bisphosphate phosphatase (SBPase)[2],[6].

  • The Reduction Bottleneck: By inhibiting the regenerative phase of the CBB cycle, 2-PG prevents the efficient utilization of ATP and NADPH. The reduction of 3-PGA to glyceraldehyde 3-phosphate (G3P) stalls.

  • Pi Cycling Failure: The stalling of the CBB cycle prevents inorganic phosphate (Pi) recycling. As demonstrated in isolated chloroplasts, a low Pi environment restricts ATP synthase activity, further preventing 3-PGA reduction and causing a transient accumulation of 3-PGA relative to RuBP[5].

Photorespiration_Bottleneck RuBP Ribulose-1,5-bisphosphate (RuBP) Rubisco RuBisCO (Oxygenase Activity) RuBP->Rubisco PG2 2-Phosphoglycolate (2-PG) Rubisco->PG2 + O2 PGA3 3-Phosphoglycerate (3-PGA) Rubisco->PGA3 + O2 (Partial Yield) C2_Pathway Photorespiratory C2 Pathway (PGLP, GOX, GDC, GLYK) PG2->C2_Pathway CBB_Cycle Calvin-Benson-Bassham Cycle (TPI, SBPase) PG2->CBB_Cycle Feedback Inhibition (Toxic Accumulation) PGA3->CBB_Cycle Reduction C2_Pathway->PGA3 Salvage (Normal) CBB_Cycle->RuBP Regeneration Mutant_Block Genetic Mutation (e.g., pglp1, glyk1) Mutant_Block->C2_Pathway Blocks Salvage

Fig 1: Carbon flux bottleneck in photorespiration mutants showing 2-PG buildup and 3-PGA depletion.

Data Presentation: Metabolite Pool Shifts

To understand the severity of the carbon trap, we must quantify the steady-state pool sizes of these metabolites. Table 1 summarizes the relative accumulation and depletion of key intermediates when canonical Arabidopsis mutants are shifted from non-photorespiratory to photorespiratory conditions.

Table 1: Relative Metabolite Pool Sizes in Arabidopsis Photorespiratory Mutants (Shifted to Ambient Air)

GenotypeMutated Enzyme2-PG LevelGlycine LevelGlycerate Level3-PGA LevelPhenotype in Air
Wild-Type NoneBaseline (1x)Baseline (1x)Baseline (1x)Baseline (1x)Normal Growth
pglp1 2-PG Phosphatase>50xDecreasedDecreasedDepleted (0.3x)Lethal
shm1 Serine HydroxymethyltransferaseElevated>80xDecreasedDepleted (0.5x)Lethal
glyk1 Glycerate 3-KinaseElevatedElevated>40xDepleted (0.2x)Lethal

Data synthesized from established metabolomic profiles of photorespiratory mutants[6],[7]. Note that while 3-PGA is universally depleted at steady-state in these mutants, transient micro-accumulations can occur within the first 60 seconds of a light/gas shift due to CBB cycle stalling.

Experimental Protocols: Non-Steady-State ¹³C-Isotope Labeling

To accurately capture the rapid flux of 3-PGA and 2-PG, steady-state metabolomics is insufficient. A self-validating, non-steady-state ¹³C pulse-chase system is required to differentiate between a lack of 3-PGA synthesis and rapid 3-PGA consumption[3].

Step-by-Step Methodology

Step 1: Permissive Acclimation (Establishing the Baseline)

  • Action: Grow mutant lines (e.g., pglp1) in a controlled environmental chamber under 5% CO₂ (High CO₂, HC) for 4 weeks.

  • Causality: High CO₂ outcompetes O₂ at the RuBisCO active site, functionally bypassing the mutation by suppressing 2-PG formation. This ensures the plants are healthy and possess a wild-type equivalent baseline 3-PGA pool prior to the assay.

Step 2: Isotope Pulse (Labeling the Carbon Pool)

  • Action: Transfer plants to a sealed labeling chamber. Inject ¹³CO₂ to a final concentration of 2% (v/v) for exactly 10 minutes under 120 µmol m⁻² s⁻¹ illumination.

  • Causality: A 10-minute pulse is sufficient to reach isotopic steady-state for CBB cycle intermediates, fully labeling the active 3-PGA and RuBP pools without triggering photorespiration.

Step 3: The Photorespiratory Chase (The Shift)

  • Action: Rapidly flush the chamber with ambient air (0.04% ¹²CO₂, 21% O₂).

  • Causality: This sudden drop in the CO₂/O₂ ratio forcefully triggers RuBisCO oxygenase activity. Because the incoming carbon is now ¹²C, any newly formed 2-PG will be unlabeled, while the degradation of the existing ¹³C-3-PGA pool can be tracked in real-time.

Step 4: Cryogenic Quenching and Biphasic Extraction

  • Action: At precise intervals (0, 1, 5, 15, and 30 minutes post-shift), rapidly quench leaf metabolism by submerging the tissue directly in liquid nitrogen. Extract metabolites using a cold methanol/chloroform/water (MCW) biphasic system (-20°C).

  • Causality: 3-PGA and 2-PG have metabolic half-lives of mere seconds. Slow chemical quenching allows residual enzymatic activity (like phosphatases) to artificially alter the 3-PGA/2-PG ratio. The MCW system denatures proteins instantly while partitioning polar metabolites into the aqueous phase.

Step 5: LC-MS/MS Quantification

  • Action: Analyze the aqueous phase using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode.

  • Causality: MRM allows for the specific tracking of mass shifts (e.g., ¹³C-3-PGA transitioning to ¹²C-3-PGA). The rate of ¹³C depletion in the 3-PGA pool compared to the accumulation of 2-PG definitively proves the location and severity of the metabolic bottleneck.

Implications for Drug Development & Crop Engineering

Understanding the 3-PGA bottleneck in photorespiratory mutants is not merely an academic exercise; it is the foundation for next-generation agricultural biotechnology.

  • Herbicide Development: The lethality of pglp1 and glyk1 mutants demonstrates that chemical inhibitors targeting these specific C2 pathway enzymes could serve as highly potent, novel herbicides. By forcing the accumulation of 2-PG, these chemicals would rapidly crash the weed's CBB cycle, leading to 3-PGA depletion and death.

  • Synthetic Bypasses: Crop engineers are actively designing synthetic photorespiratory bypasses (e.g., introducing bacterial glycolate dehydrogenase pathways into chloroplasts). The success of these bypasses is measured by their ability to maintain a robust 3-PGA pool and prevent 2-PG accumulation under high temperatures and low CO₂, ultimately increasing crop biomass yields by up to 20%.

References

  • Photorespir
  • Photorespir
  • Modulation of the Major Paths of Carbon in Photorespiratory Mutants of Synechocystis Source: PMC - NIH
  • The Impact of Photorespiratory Glycolate Oxidase Activity on Arabidopsis thaliana Leaf Soluble Amino Acid Pool Sizes during Acclimation to Low Atmospheric CO2 Concentr
  • The Photorespiratory Metabolite 2-Phosphoglycolate Regulates Photosynthesis and Starch Accumul
  • Regulation of Plant Primary Metabolism – How Results From Novel Technologies Are Extending Our Understanding From Classical Targeted Approaches Source: Taylor & Francis

Sources

3-Phospho-D-Glyceric Acid (3-PG) as a Master Signaling Hub in Cancer Metabolism: Mechanisms, Methodologies, and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradigm Shift of 3-PG

Historically, 3-Phospho-D-glyceric acid (3-PG) was viewed strictly as a transitional intermediate in the glycolytic cascade—a fleeting metabolite bridging 1,3-bisphosphoglycerate and 2-phosphoglycerate. However, modern metabolomics and structural biology have fundamentally redefined its role. 3-PG is now recognized as a potent intracellular signaling molecule and a direct allosteric modulator that dictates cancer cell fate.

By acting as a nutrient sensor, 3-PG coordinates the Warburg effect, the oxidative pentose phosphate pathway (PPP), and the serine synthesis pathway (SSP). This technical guide provides an in-depth mechanistic analysis of 3-PG signaling, details self-validating experimental protocols for metabolic profiling, and outlines strategic opportunities for targeted drug development.

Mechanistic Paradigms of 3-PG Signaling

Allosteric Regulation of the Pentose Phosphate Pathway (PPP)

Cancer cells must constantly balance ATP generation with the production of reducing equivalents (NADPH) and nucleotide precursors. 3-PG directly binds to and inhibits 6-phosphogluconate dehydrogenase (6PGD), a rate-limiting enzyme in the oxidative PPP[1].

The intracellular concentration of 3-PG is tightly controlled by phosphoglycerate mutase 1 (PGAM1), which converts 3-PG to 2-phosphoglycerate (2-PG). Because PGAM1 is frequently upregulated in human cancers (often due to TP53 loss), it rapidly depletes intracellular 3-PG pools. This depletion relieves the allosteric inhibition on 6PGD, thereby driving PPP flux to support rapid macromolecule biosynthesis and redox homeostasis[1].

The 3-PG/PHGDH/p53 Cell Fate Switch

Beyond allostery, 3-PG acts as a structural switch that directly controls apoptosis. Phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme of the SSP, catalyzes the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP)[2].

Under conditions of glucose starvation, intracellular 3-PG levels plummet. Unoccupied by 3-PG, PHGDH undergoes a conformational shift that allows it to interact with the scaffold protein AXIN and the kinase HIPK2. This newly formed complex binds and activates p53, triggering pro-apoptotic pathways. Thus, 3-PG availability autonomously controls p53 activity, providing a direct mechanistic link between metabolic substrate availability and cell survival.

3-PG acts as a central signaling hub regulating PPP flux, SSP, and p53-mediated apoptosis.

Experimental Methodologies for 3-PG Profiling & Target Validation

To accurately study 3-PG signaling, researchers must employ rigorous, self-validating protocols. Because 3-PG turns over in milliseconds, traditional biochemical assays often fail. The following workflows are designed to establish absolute causality.

Protocol 1: Intracellular 3-PG Quantification via Isotope-Dilution LC-MS/MS

Causality & Logic: Rapid quenching is mandatory to halt the enzymatic interconversion of 3-PG and 2-PG by PGAM1. The addition of a


C-labeled internal standard creates a self-validating system that corrects for matrix effects and ion suppression during mass spectrometry, ensuring absolute quantification accuracy.

Step-by-Step Workflow:

  • Metabolic Quenching: Rapidly aspirate media from cultured cancer cells (e.g., MCF-7, MDA-MB-231) and immediately submerge the plate in 80% cold methanol (-80°C) to instantaneously denature metabolic enzymes.

  • Extraction & Spiking: Scrape cells in the cold extraction buffer (Methanol:Acetonitrile:Water, 2:2:1). Immediately spike in a known concentration of uniformly labeled

    
    C-3-PG as the internal standard.
    
  • Phase Separation: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C. Collect the polar supernatant and dry it under a gentle nitrogen stream to concentrate the metabolites.

  • LC-MS/MS Analysis: Reconstitute the pellet in LC-MS grade water. Inject the sample onto an anion-exchange column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) negative ion mode.

  • Data Validation: Calculate the exact 3-PG concentration by determining the ratio of the endogenous peak area (unlabeled) to the internal standard peak area (

    
    C-labeled).
    

Self-validating LC-MS/MS workflow for precise intracellular 3-PG quantification.

Protocol 2: Validating the PHGDH-p53 Interaction (Co-Immunoprecipitation under Nutrient Stress)

Causality & Logic: To prove that low 3-PG triggers the PHGDH-AXIN-HIPK2-p53 complex, cells must be cultured in glucose-deprived media to lower endogenous 3-PG pools prior to Co-IP. A parallel glucose-replete control acts as the internal validation mechanism.

Step-by-Step Workflow:

  • Nutrient Deprivation: Culture cells in glucose-free DMEM supplemented with dialyzed FBS for 4-12 hours to deliberately deplete intracellular 3-PG. Maintain a control group in standard high-glucose DMEM.

  • Lysis: Lyse cells in a mild, non-denaturing CHAPS buffer supplemented with protease and phosphatase inhibitors to preserve transient protein-protein interactions.

  • Immunoprecipitation: Incubate lysates with an anti-PHGDH primary antibody overnight at 4°C, followed by the addition of Protein A/G magnetic beads for 2 hours.

  • Elution and Detection: Wash beads stringently, elute complexes by boiling in Laemmli buffer, and perform Western blotting probing for p53, AXIN, and HIPK2. The interaction should only be robustly visible in the glucose-deprived (low 3-PG) cohort.

Therapeutic Implications and Drug Development

Targeting the 3-PG signaling axis involves either modulating its upstream regulator (PGAM1) to force 3-PG accumulation, or inhibiting its downstream effector (PHGDH) to block serine synthesis and mimic a low 3-PG state.

Table 1: Pharmacological Modulators of the 3-PG Axis

CompoundTargetMechanism of ActionIC50 / AffinityImpact on 3-PG Axis
PGMI-004A PGAM1Allosteric inhibition~26 µMIncreases 3-PG, allosterically inhibiting 6PGD[1]
CBR-5884 PHGDHCovalent inhibition (non-active site)~33 µMBlocks serine synthesis, disrupts oligomeric state[3]
BI-4916 PHGDHNADH/NAD+ competitive prodrugLow nMArrests proliferation in serine-free environments[3]
Chicoric Acid PHGDHSubstrate binding site inhibitorN/AInduces selective cytotoxicity in PHGDH+ cells[4]

By inhibiting PGAM1 with small molecules like PGMI-004A, intracellular 3-PG accumulates to levels that bind and inhibit 6PGD, effectively choking off the PPP and stalling tumor growth[1]. Conversely, inhibiting PHGDH prevents the utilization of 3-PG for serine synthesis, a pathway highly amplified in breast cancers and melanomas[2].

Conclusion

3-PG is not merely a metabolic stepping stone; it is a profound signaling entity that integrates glycolytic flux with redox defense (via 6PGD) and apoptotic cell fate (via p53). For drug development professionals, the 3-PG node offers a highly attractive, dual-targeting opportunity: forcing 3-PG accumulation to crash the PPP, or mimicking 3-PG depletion to unleash p53-mediated apoptosis. Future therapeutic regimens will likely leverage these metabolic vulnerabilities in combination with standard chemotherapies to overcome tumor resistance.

References

  • Title: Phosphoglycerate Mutase 1 Coordinates Glycolysis and Biosynthesis to Promote Tumor Growth Source: Princeton University URL
  • Source: dntb.gov.ua (Cell Research)
  • Source: ijbs.com (International Journal of Biological Sciences)
  • Title: Identification of Novel Natural Inhibitors to Human 3-Phosphoglycerate Dehydrogenase (PHGDH)
  • Title: The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer (PMC)

Sources

Methodological & Application

Protocol for enzymatic assay of 3-Phospho-D-glyceric acid using PGK

Author: BenchChem Technical Support Team. Date: March 2026

Precise Quantification of 3-Phospho-D-Glyceric Acid (3-PGA): A Coupled Enzymatic Assay Utilizing PGK and GAPDH

As metabolic engineering and targeted therapeutics advance, the precise quantification of central carbon metabolites has become paramount. 3-Phospho-D-glyceric acid (3-PGA) sits at a critical juncture in both glycolysis and the Calvin cycle, influencing the overall flux of energy production and carbon fixation[1]. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides excellent sensitivity, coupled enzymatic assays remain the gold standard for high-throughput, cost-effective, and highly specific quantification in complex biological matrices[1].

As an Application Scientist, I have designed this protocol to move beyond a simple list of steps. This guide details the biochemical causality behind the assay, establishes a self-validating experimental system, and provides a robust framework for reproducible 3-PGA quantification.

Biochemical Principles & Causality

Unlike kinetic enzyme assays that measure the initial rate of reaction (


), this protocol utilizes an endpoint metabolite assay . By supplying all enzymes and cofactors in excess, 3-PGA becomes the strictly limiting reagent. The assay exploits the reverse glycolytic pathway through a two-step coupled reaction[2]:
  • The Kinase Reaction (PGK): Phosphoglycerate kinase (PGK) catalyzes the phosphorylation of 3-PGA to 1,3-bisphosphoglycerate (1,3-BPG)[3][4].

    • Causality: This step is strictly ATP-dependent. Magnesium sulfate (MgSO₄) is included in the buffer because the true substrate for PGK is the biologically active Mg-ATP²⁻ complex, not free ATP[3][5].

  • The Dehydrogenase Reaction (GAPDH): 1,3-BPG is highly unstable and is immediately reduced to glyceraldehyde-3-phosphate (G3P) by Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This step concomitantly oxidizes NADH to NAD⁺[3][4].

    • Causality: GAPDH relies on a critical catalytic cysteine residue in its active site. L-cysteine is formulated into the reaction buffer to act as a reducing agent, preventing the oxidative inactivation of these essential sulfhydryl groups[3][5].

  • Signal Detection: The stoichiometric oxidation of NADH results in a quantifiable decrease in absorbance at 340 nm, which is directly proportional to the initial 3-PGA concentration[3][4].

Pathway PGA 3-Phosphoglycerate (3-PGA) PGK PGK + Mg²⁺ PGA->PGK ATP ATP ATP->PGK BPG 1,3-Bisphosphoglycerate (1,3-BPG) PGK->BPG GAPDH GAPDH + L-Cys BPG->GAPDH NADH NADH + H⁺ NADH->GAPDH Signal Absorbance Decrease @ 340 nm NADH->Signal Oxidation Measured G3P Glyceraldehyde-3-P (G3P) GAPDH->G3P NAD NAD⁺ + Pi GAPDH->NAD

Coupled enzymatic pathway for 3-PGA quantification via NADH oxidation at 340 nm.

Reagent Formulation & Rationale

To ensure maximum enzymatic efficiency and complete substrate conversion, reagents must be prepared fresh and maintained at specific concentrations. The use of Triethanolamine (TEA) is deliberate; unlike phosphate buffers, TEA maintains the optimal pH (7.6) for PGK and GAPDH without precipitating Mg²⁺ or interfering with phosphoryl transfer[3][5].

Table 1: Master Mix Formulation and Final Assay Concentrations

Reagent / ComponentStock ConcentrationFinal Assay ConcentrationMechanistic Function
Triethanolamine (TEA) Buffer 100 mM (pH 7.6)~83 mMMaintains optimal pH; non-chelating[3][5].
L-Cysteine HCl 200 mM (Neutralized)3.0 mMPrevents oxidation of GAPDH active-site thiols[3][5].
MgSO₄ 100 mM2.0 mMForms essential Mg-ATP²⁻ complex for PGK[3][5].
ATP (Disodium Salt) 34 mM1.1 mMPhosphate donor for 3-PGA phosphorylation[3][5].
β-NADH (Reduced) 7.0 mM0.1 mMElectron donor; provides measurable signal at 340 nm[3][5].
GAPDH (Yeast/Muscle) 30 U/mL~0.05 U/reactionDrives 1,3-BPG to G3P; oxidizes NADH[3][5].
PGK (Baker's Yeast) 200 U/mL~10 U/reactionInitiates reaction cascade; added last[3][5].

Experimental Workflow & Self-Validating Controls

A robust protocol must be self-validating. Biological matrices often contain endogenous dehydrogenases or ATPases that can skew NADH readings. To guarantee trustworthiness, this workflow integrates mandatory quality control checks.

  • Sample Blank (No PGK): Accounts for background NADH oxidation caused by non-specific enzymes in the sample.

  • Reagent Blank (No Sample): Accounts for spontaneous NADH degradation over the incubation period.

  • Spike-Recovery (Internal Standard): Adding a known concentration of highly pure D-(-)-3-Phosphoglyceric acid disodium salt[4] to a sample aliquot verifies that matrix components are not inhibiting PGK or GAPDH.

Workflow cluster_0 Phase 1: Preparation & Baseline cluster_1 Phase 2: Enzymatic Conversion cluster_2 Phase 3: Endpoint Detection Mix Prepare Master Mix (TEA, ATP, NADH, Mg²⁺, L-Cys, GAPDH) Incubate Add Sample / Standard Incubate at 25°C to stabilize Mix->Incubate Read1 Record Baseline A340 (A_initial) Incubate->Read1 AddPGK Initiate Reaction: Add PGK Enzyme Read1->AddPGK React Allow reaction to reach completion (~10-15 mins) AddPGK->React Read2 Record Final A340 (A_final) React->Read2 Calc Calculate ΔA = A_initial - A_final Determine [3-PGA] Read2->Calc

Three-phase self-validating experimental workflow for 3-PGA quantification.

Step-by-Step Methodology

Step 1: Sample Deproteinization Biological samples must be deproteinized (e.g., using 1M Perchloric acid followed by neutralization with KOH) to halt endogenous metabolism and precipitate proteins that might scatter light at 340 nm.

Step 2: Master Mix Assembly For a standard 1.0 mL cuvette assay, prepare the Master Mix by combining:

  • 830 µL TEA Buffer (100 mM, pH 7.6)

  • 30 µL L-Cysteine (200 mM)

  • 20 µL MgSO₄ (100 mM)

  • 10 µL β-NADH (7.0 mM)

  • 30 µL ATP (34 mM)

  • 20 µL GAPDH solution (diluted to ~3.0 U/mL)

Step 3: Baseline Stabilization

  • Pipette 940 µL of the Master Mix into a UV-transparent cuvette.

  • Add 50 µL of the deproteinized biological sample (or 3-PGA standard).

  • Mix by gentle inversion and incubate at 25°C for 5 minutes. This allows any endogenous sample components to react with the Master Mix, stabilizing the baseline.

  • Read and record the initial absorbance at 340 nm (

    
    ).
    

Step 4: Reaction Initiation

  • Add 10 µL of the PGK solution (200 U/mL) to the cuvette to initiate the reaction[3][5].

  • Mix immediately by inversion.

Step 5: Endpoint Measurement

  • Monitor the absorbance at 340 nm until the decrease plateaus (typically 10 to 15 minutes, depending on the 3-PGA concentration).

  • Record the final stable absorbance (

    
    ).
    

Data Analysis & Quantification

The concentration of 3-PGA is calculated using the molar extinction coefficient of NADH at 340 nm (


).

First, calculate the true change in absorbance (


), correcting for the blanks:


Next, calculate the concentration of 3-PGA in the cuvette, and back-calculate to the original sample:



Where:
  • 
     = Total assay volume (e.g., 1.0 mL)
    
  • 
     = Volume of sample added (e.g., 0.05 mL)
    
  • 
     = Light path length (1 cm)
    
  • 
     = 6.22 L·mmol⁻¹·cm⁻¹
    

References

1.1 - Benchchem 2.3 - Sigma-Aldrich 3.4 - Benchchem 4.5 - Sigma-Aldrich 5.2 - Toxicological Sciences

Sources

LC-MS/MS quantification methods for 3-phosphoglycerate in plant tissue

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Analysis of 3-Phosphoglycerate (3-PG) in Plant Tissue via HILIC-MS/MS

Executive Summary

3-Phosphoglycerate (3-PG) is a critical metabolic junction, serving as the primary product of carbon fixation in the Calvin-Benson cycle and a key intermediate in glycolysis.[1] Accurate quantification of 3-PG in plant tissue is analytically challenging due to its high polarity, rapid turnover, and the presence of the structural isomer 2-phosphoglycerate (2-PG) .

This guide details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) .[2] Unlike traditional ion-pairing methods which can contaminate LC systems, this protocol utilizes a polymer-based zwitterionic or amide-HILIC stationary phase at alkaline pH. This approach ensures maximal ionization of phosphate groups, sharp peak shapes, and baseline separation of the 2-PG/3-PG isomers without the need for derivatization.

Scientific Rationale & Method Strategy

The Isomer Challenge: 2-PG vs. 3-PG

3-PG and 2-PG are structural isomers (


, MW 186.06 Da) differing only in the phosphate position (C3 vs. C2).
  • Mass Spectrometry: Both yield identical precursor ions (

    
     185) and nearly identical fragment ions (
    
    
    
    79, 97). MS resolution alone cannot distinguish them.
  • Chromatography: Reverse Phase (C18) columns fail to retain these highly polar compounds.

  • Solution: HILIC at pH 9.0 . At this pH, the phosphate groups are fully deprotonated (

    
    ), increasing their interaction with the hydration layer of the HILIC phase. The slight steric difference between the C2 and C3 phosphate allows for chromatographic resolution.
    
Sample Integrity: The "Metabolic Snapshot"

Phosphorylated intermediates in plants turnover in seconds.

  • Critical Step: Metabolism must be quenched immediately upon harvest using Liquid Nitrogen .

  • Extraction: A biphasic extraction (Chloroform/Methanol/Water) is selected to partition chlorophyll and non-polar lipids (which cause ion suppression) into the organic phase, leaving 3-PG in the clean aqueous phase.

Experimental Workflow Diagrams

Metabolic Context: The 3-PG Junction

3-PG sits at the crossroads of energy production (Glycolysis) and Carbon Fixation (Calvin Cycle).

G CO2 CO2 PG3 3-Phosphoglycerate (3-PG) CO2->PG3 Calvin Cycle (Carbon Fixation) RuBP Ribulose-1,5-bisphosphate (RuBP) RuBP->PG3 Calvin Cycle (Carbon Fixation) Rubisco Rubisco Enzyme PG2 2-Phosphoglycerate (2-PG) PG3->PG2 Phosphoglycerate Mutase (Glycolysis) GAP Glyceraldehyde-3-P PG3->GAP Reduction (Photosynthesis) Serine Serine Biosynthesis PG3->Serine PEP Phosphoenolpyruvate (PEP) PG2->PEP Enolase

Caption: 3-PG acts as the primary acceptor of inorganic carbon in photosynthesis and a precursor for glycolysis and serine biosynthesis.

Analytical Workflow

Workflow cluster_0 Sample Prep cluster_1 Extraction (Biphasic) cluster_2 LC-MS/MS Analysis Sample Plant Tissue (Leaf/Root) LN2 Liquid N2 Snap Freeze Sample->LN2 Grind Cryogenic Grinding LN2->Grind Solvent CHCl3:MeOH:H2O (1:2.5:1) Grind->Solvent PhaseSep Centrifuge (Phase Separation) Solvent->PhaseSep AqLayer Collect Upper Aqueous Phase PhaseSep->AqLayer HILIC HILIC Column (pH 9.0) AqLayer->HILIC MS QqQ MS (MRM Mode) HILIC->MS

Caption: End-to-end workflow ensuring metabolic quenching and lipid removal prior to HILIC-MS analysis.

Detailed Protocol

Materials & Reagents
  • Internal Standard (IS): U-

    
    C-labeled cell extract (e.g., from Saccharomyces cerevisiae grown on 
    
    
    
    C-glucose) OR
    
    
    C
    
    
    -3-Phosphoglycerate (if available).
  • Solvents: LC-MS grade Methanol (MeOH), Chloroform (CHCl

    
    ), Acetonitrile (ACN), Water.
    
  • Buffer: Ammonium Acetate, Ammonium Hydroxide (28%).

Sample Preparation (Modified Bligh & Dyer)

Goal: Extract polar metabolites while removing pigments and lipids.

  • Harvest: Cut plant tissue directly into liquid nitrogen. Do not wash.

  • Grinding: Pulverize 50-100 mg frozen tissue to a fine powder using a pre-cooled ball mill or mortar/pestle. Keep frozen.

  • Extraction:

    • Add 1.0 mL cold extraction solvent (CHCl

      
      :MeOH:H
      
      
      
      O, 1:2.5:1 v/v/v) containing the Internal Standard.
    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes (shaking preferred).

  • Phase Separation:

    • Add 250 µL H

      
      O.
      
    • Centrifuge at 12,000

      
       g for 10 min at 4°C.
      
    • You will see two layers:

      • Top (Aqueous): Contains 3-PG, sugars, amino acids.

      • Bottom (Organic): Contains lipids, chlorophyll (green).

  • Collection: Transfer 400 µL of the top aqueous layer to a new tube.

  • Drying: Evaporate to dryness in a vacuum concentrator (SpeedVac) without heat.

  • Reconstitution: Dissolve in 100 µL of ACN:H

    
    O (60:40) . Filter through a 0.22 µm PTFE hydrophilic filter if cloudy.
    
LC-MS/MS Conditions

Chromatography (HILIC)

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) OR Thermo Accucore 150-Amide-HILIC.

  • Temperature: 35°C.

  • Mobile Phase A: 20 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in Water (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.[3]

  • Flow Rate: 0.25 mL/min.

Gradient Table:

Time (min) % B (Organic) % A (Aqueous) State
0.0 90 10 Initial
2.0 90 10 Isocratic Hold
12.0 50 50 Linear Gradient
14.0 50 50 Hold
14.1 90 10 Re-equilibration

| 20.0 | 90 | 10 | End |

Mass Spectrometry (Triple Quadrupole)

  • Ionization: Electrospray Ionization (ESI), Negative Mode .[4][5]

  • Source Parameters:

    • Spray Voltage: -3500 V

    • Gas Temp: 300°C

    • Sheath Gas Flow: 11 L/min

MRM Transitions: | Analyte | Precursor (


) | Product (

) | CE (eV) | Role | | :--- | :--- | :--- | :--- | :--- | | 3-PG | 185.0 | 79.0 (

) | 22 | Quantifier | | 3-PG | 185.0 | 97.0 (

) | 18 | Qualifier | | 2-PG | 185.0 | 79.0 | 22 | Isomer | | IS (

C

-3-PG)
| 188.0 | 79.0 | 22 | Internal Std |

Note: 2-PG typically elutes before 3-PG on Amide/HILIC columns due to the steric accessibility of the phosphate group.

Data Analysis & Validation

Identification Criteria
  • Retention Time (RT): The peak must match the RT of the authentic 3-PG standard within ±0.1 min.

  • Isomer Separation: Ensure valley-to-peak ratio > 10% between 2-PG and 3-PG.

  • Ion Ratio: The ratio of Quantifier (79) to Qualifier (97) should match the standard within 20%.

Quantification Calculation

Calculate the concentration using the Area Ratio method to correct for matrix effects (ion suppression).



Troubleshooting Guide
IssueProbable CauseCorrective Action
RT Drift pH instability in Mobile Phase A.Prepare fresh Ammonium Acetate/NH

OH daily. pH is critical for HILIC.
Broad Peaks Sample solvent mismatch.Ensure reconstitution solvent is at least 60% ACN. 100% water causes peak smearing.
High Backpressure Salt precipitation.Wash system with 50:50 Water:MeOH after use. Do not leave high ACN sitting with buffer.
No Separation (2PG/3PG) Column degradation or wrong pH.Confirm pH is 9.[6][7]0. If using acidic pH, separation efficiency drops for these isomers.

References

  • Arrivault, S., et al. (2009). "Metabolite profiling of Calvin cycle intermediates by HPLC-MS using mixed-mode stationary phases." The Plant Journal.

  • Luo, B., et al. (2022). "An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids." Journal of Experimental Botany.

  • Teleki, A., et al. (2015). "Quantification of intermediates of the methionine and tricarboxylic acid cycles by LC-MS/MS." Analytical Biochemistry.

  • Agilent Technologies. (2023). "HILIC Method Development and Troubleshooting Guide."

Sources

Application Note: Precision Quantitation of 3-Phospho-D-glyceric Acid (3-PGA) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and analytical scientists quantifying 3-Phospho-D-glyceric acid (3-PGA) via LC-MS/MS. It addresses the specific challenges of polarity, isomerism, and ionization efficiency.

Part 1: Introduction & Scientific Context

3-Phospho-D-glyceric acid (3-PGA) is a critical metabolic junction point, serving as a primary intermediate in both Glycolysis and the Calvin Cycle.[1][2][3] In metabolomics, accurate quantitation of 3-PGA is complicated by three factors:

  • Extreme Polarity: Its phosphate and carboxyl groups make it highly hydrophilic, causing it to elute in the void volume of standard C18 columns.

  • Isomeric Interference: It is a structural isomer of 2-Phospho-D-glyceric acid (2-PGA) . These molecules differ only by the position of the phosphate group but have distinct biological roles. Mass spectrometers cannot distinguish them by mass alone (

    
     185.0); they must be chromatographically resolved.
    
  • Anionic Nature: 3-PGA exists as a dianion or trianion at physiological pH. Successful analysis requires specific mobile phase pH control to ensure consistent ionization in Negative Electrospray Ionization (ESI-) mode.

This guide provides a self-validating workflow to prepare stable standards and achieve baseline separation of 3-PGA from its isomers.

Part 2: Chemical Properties & Handling

Understanding the physicochemical properties is the first step to a robust protocol.

PropertyValue / DescriptionImpact on Protocol
Molecular Formula C

H

O

P
Molecular Weight 186.06 g/mol Monoisotopic Mass: 185.99 Da
pKa Values pKa

(Phosphate)

1.5pKa

(Carboxyl)

3.5pKa

(Phosphate)

6.0
At pH > 7, 3-PGA is fully deprotonated (trianion).[4][5] Alkaline HILIC is recommended to stabilize this form.
Solubility >50 mg/mL in WaterDo not use pure organic solvents (MeOH/ACN) for stock preparation; precipitation will occur.
Stability Susceptible to hydrolysis and isomerization.Store stocks at -80°C. Avoid repeated freeze-thaw cycles.

Part 3: Reagents & Materials[6][7]

Critical Reagent Quality:

  • Standard: D-(-)-3-Phosphoglyceric acid disodium salt (Sigma or equivalent, >95% purity).

  • Internal Standard (IS): U-13C3-3-Phosphoglyceric acid (Cambridge Isotope Laboratories). Note: Deuterated standards are acceptable but may show slight retention time shifts in HILIC modes.

  • Solvents: LC-MS Grade Water, Acetonitrile (ACN), and Methanol (MeOH).

  • Additives: Ammonium Acetate (NH

    
    OAc) and Ammonium Hydroxide (NH
    
    
    
    OH) – Freshly opened bottles are crucial to minimize background noise.

Part 4: Experimental Protocols

Protocol 1: Stock Solution Preparation (10 mM)

Objective: Create a stable, concentrated master stock.

  • Calculation:

    • Target Concentration: 10 mM

    • Volume: 10 mL

    • MW (Disodium Salt): ~230.02 g/mol (Check specific lot CoA for hydration/salt form).

    • Example: Weigh 23.0 mg of 3-PGA disodium salt.

  • Solvation:

    • Transfer powder to a 15 mL amber glass vial (protects from light).

    • Add 10 mL of LC-MS Grade Water . Do not use methanol yet.

    • Vortex for 30 seconds until fully dissolved.

  • Validation:

    • Inspect for particulates. The solution should be clear and colorless.

  • Aliquot & Storage:

    • Dispense 100 µL aliquots into cryovials.

    • Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

    • Shelf Life: 6 months.[6] Discard after 3 freeze-thaw cycles.

Protocol 2: Internal Standard (IS) Working Solution

Objective: Prepare a spiking solution to correct for matrix effects and ionization inconsistency.

  • Dissolve 1 mg of 13C3-3-PGA in 1 mL water (Stock: ~5 mM).

  • Dilute this stock 1:100 in 50:50 ACN:Water to create a 50 µM Working IS Solution .

  • Store at -20°C.

Protocol 3: Calibration Curve Preparation

Objective: Create a linearity curve from 1 µM to 500 µM in a solvent matching the initial LC mobile phase conditions (High Organic).

  • Diluent: 60:40 Acetonitrile:Water (mimics HILIC starting conditions to prevent peak distortion).

Standard IDSourceVolume of Source (µL)Volume of Diluent (µL)Final Conc. (µM)
STD-1 10 mM Stock50950500
STD-2 STD-1200800100
STD-3 STD-250050050
STD-4 STD-320080010
STD-5 STD-45005005
STD-6 STD-52008001

Spiking Step: Add 10 µL of Working IS Solution to 190 µL of each Standard vial before analysis.

Part 5: LC-MS/MS Method Optimization

The "Self-Validating" Separation Strategy: To ensure you are measuring 3-PGA and not 2-PGA, you must inject a "System Suitability Sample" containing both isomers. If you see two distinct peaks, your method is valid.

Chromatographic Conditions (HILIC Mode)
  • Column: Waters BEH Amide or Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 1.7 µm).

    • Why? Amide columns retain polar anions via hydrogen bonding and electrostatic interactions, superior to C18.

  • Mobile Phase A: 95:5 Water:ACN + 10 mM Ammonium Acetate + 0.05% NH

    
    OH (pH ~9.0).
    
  • Mobile Phase B: 95:5 ACN:Water + 10 mM Ammonium Acetate + 0.05% NH

    
    OH (pH ~9.0).
    
    • Why pH 9? High pH ensures the phosphate is fully deprotonated, improving peak shape and retention on HILIC phases.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to focus analytes)

    • 1-10 min: 90% -> 40% B (Elution)

    • 10-12 min: 40% B (Wash)

    • 12.1 min: 90% B (Re-equilibration - Critical for HILIC)

Mass Spectrometry Settings (ESI Negative)
ParameterSettingRationale
Polarity Negative (ESI-)Phosphate group ionizes best in negative mode.
Precursor Ion 185.0 (

)
[M-H]

Product Ion 1 (Quant) 79.0 (

)
[PO

]

(Phosphate characteristic fragment).
Product Ion 2 (Qual) 167.0 (

)
[M-H-H

O]

(Water loss).
Collision Energy 15-25 eVOptimize for max intensity of 79.0 fragment.

Part 6: Visualization & Logic

Workflow Diagram

The following diagram illustrates the critical path from stock preparation to data validation, emphasizing the "Check Points" that prevent experimental failure.

G Start Start: 3-PGA Disodium Salt Stock Stock Prep (10mM) Solvent: 100% Water Temp: -80°C Start->Stock Weigh & Dissolve Dilution Serial Dilution Diluent: 60% ACN / 40% Water Stock->Dilution Dilute IS_Add Add Internal Standard (13C-3-PGA) Dilution->IS_Add LC_Inj LC-MS Injection HILIC Amide Column pH 9.0 Mobile Phase IS_Add->LC_Inj Check Isomer Check: Are 2-PGA and 3-PGA separated? LC_Inj->Check Valid VALID DATA Proceed to Quantitation Check->Valid Yes (Rs > 1.5) Fail INVALID Adjust Gradient/pH Check->Fail No (Co-elution) Fail->LC_Inj Optimize

Caption: Figure 1: Self-validating workflow for 3-PGA analysis. The "Isomer Check" is the critical quality control step.

Isomer Separation Logic

Why do we need specific conditions? The structural difference dictates the interaction with the HILIC stationary phase.

IsomerLogic cluster_0 3-Phosphoglycerate (3-PGA) cluster_1 2-Phosphoglycerate (2-PGA) Node3 Phosphate on C3 (Primary Alcohol) More Accessible Mechanism HILIC Separation Mechanism (Amide Interaction) Node3->Mechanism Node2 Phosphate on C2 (Secondary Alcohol) Sterically Hindered Node2->Mechanism Result Result: Different Retention Times (3-PGA usually elutes later) Mechanism->Result

Caption: Figure 2: Structural basis for chromatographic separation. The position of the phosphate group alters the hydrodynamic radius and interaction strength.

Part 7: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Peak Tailing Metal interaction or pH mismatch.Ensure system is passivated (flush with 0.1% phosphoric acid, then water). Use PEEK tubing if possible. Ensure pH is alkaline (~9.0).
No Signal Ion suppression or wrong polarity.Check ESI is in Negative mode.[7] Dilute sample further to reduce matrix effects.
Isomer Co-elution Gradient too steep.Shallow the gradient slope between 1-10 minutes. Lower the column temperature to 30°C.
Retention Time Drift pH instability in Mobile Phase.Ammonium Acetate/Hydroxide buffers are volatile. Prepare fresh mobile phase daily.

Part 8: References

  • Arrivault, S., et al. (2015).[8] "Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS." Analytical Chemistry. [Link][9][10]

  • Teleki, A., et al. (2015).[8] "Quantification of intermediates of the methionine and tricarboxylic acid cycles by LC–MS/MS." Analytical Biochemistry. [Link]

  • Lu, W., et al. (2017). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry. [Link]

  • PubChem Database. "3-Phospho-D-glyceric acid Compound Summary." National Center for Biotechnology Information. [Link]

  • Buescher, J.M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. [Link]

Sources

Precision Metabolic Tracing of 3-Phospho-D-glyceric Acid (3-PGA): Protocols for Isotope Labeling and LC-MS Separation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

3-Phospho-D-glyceric acid (3-PGA) is not merely a glycolytic intermediate; it is a metabolic "Grand Central Station." It serves as the divergence point for the Serine Synthesis Pathway (SSP), a critical supplier of one-carbon units for nucleotide synthesis and methylation in proliferating cells. Consequently, tracing carbon flux through 3-PGA is a high-priority assay in oncology drug discovery and immunometabolism.

This guide addresses the two primary challenges in 3-PGA tracing:

  • Intracellular Delivery: 3-PGA is negatively charged and poorly permeable. Labeling must be achieved indirectly via upstream precursors.

  • Isomeric Resolution: 3-PGA is isobaric with 2-Phosphoglycerate (2-PGA). Mass spectrometry alone cannot distinguish them; high-fidelity chromatographic separation is mandatory.

Strategic Tracer Design

Direct feeding of labeled 3-PGA is rarely physiologically relevant due to poor membrane transport. Instead, we utilize


C-labeled upstream fuels to generate intracellular labeled 3-PGA.
Tracer Selection Matrix
TracerLabeling Pattern in 3-PGAPrimary Application
[U-

C

]-Glucose
Uniform (M+3) Total Glycolytic Flux. The standard for assessing bulk carbon flow from glucose to serine/pyruvate.
[1,2-

C

]-Glucose
M+1 vs. M+2 PPP vs. Glycolysis Split. Glycolysis yields M+2 3-PGA. Pentose Phosphate Pathway (PPP) re-entry yields M+1 3-PGA (due to decarboxylation).
[U-

C

]-Glutamine
M+3 (via Gluconeogenesis) Reverse Flux (Gluconeogenesis). Traces carbon backing up from the TCA cycle (PEPCK activity) into the glycolytic pool.
Pathway Visualization

The following diagram illustrates the carbon flow and the critical branching point of 3-PGA.

MetabolicPathway cluster_legend Legend Glucose Glucose (Input) G6P G6P Glucose->G6P Hexokinase F16BP Fructose-1,6-BP G6P->F16BP Glycolysis GAP GAP F16BP->GAP PGA3 3-PGA (Target) GAP->PGA3 GAPDH/PGK PGA2 2-PGA (Isomer) PGA3->PGA2 PGAM (Reversible) Serine Serine (SSP) PGA3->Serine PHGDH (SSP Flux) Pyruvate Pyruvate PGA2->Pyruvate Enolase/PK Lactate Lactate Pyruvate->Lactate key Blue: Tracer Input | Red: Primary Target | Green: Metabolic Output | Yellow: Critical Interfering Isomer

Figure 1: 3-PGA acts as the divergence node between Glycolysis (towards Pyruvate) and the Serine Synthesis Pathway (SSP).

Experimental Protocol: Cell Culture & Quenching[1][2][3][4][5]

Expert Insight: The turnover rate of 3-PGA is extremely rapid (seconds). The "Quench" step is the single most critical variable for data integrity. Slow quenching results in ATP hydrolysis and artifactual changes in the 2-PGA/3-PGA ratio.

Materials
  • Tracer: [U-

    
    C
    
    
    
    ]-Glucose (Cambridge Isotope Laboratories or Sigma).
  • Quench Solution: 80:20 Methanol:Water (HPLC Grade), pre-chilled to -80°C .

  • Extraction Solvent: 50:30:20 Methanol:Acetonitrile:Water (pre-chilled -20°C).

Workflow
  • Acclimatization: Culture cells (e.g., A549, HCT116) in glucose-free DMEM supplemented with 10 mM unlabeled glucose for 24 hours to stabilize metabolism.

  • Pulse Labeling:

    • Wash cells 1x with warm PBS.

    • Replace medium with DMEM containing 10 mM [U-

      
      C
      
      
      
      ]-Glucose.
    • Timepoints: For steady-state, incubate 6–24 hours. For kinetic flux, incubate 5, 15, 30, 60 minutes.

  • Rapid Quench (The "Cold Pour"):

    • Place culture dish on a bed of dry ice.

    • Aspirate medium immediately.

    • Instantly pour 1 mL of -80°C 80% Methanol directly onto the monolayer.

    • Note: Do not wash with PBS after tracer removal; the time delay causes metabolic shifts. The residual medium is negligible if aspiration is efficient.

  • Extraction:

    • Scrape cells into the cold methanol.[1] Transfer to a pre-cooled tube.

    • Vortex vigorously (30 sec) at 4°C.

    • Centrifuge at 16,000 x g for 10 min at 0°C.

    • Transfer supernatant to a new glass vial.

    • Dry down: SpeedVac at room temperature (do not heat).

    • Reconstitute: 100

      
      L of 60:40 Acetonitrile:Water (match the LC starting conditions).
      

LC-MS/MS Methodology (ZIC-pHILIC)

Critical Quality Attribute: You must chromatographically separate 3-PGA from 2-PGA.

  • Problem: Both have

    
     185.02 (negative mode).
    
  • Solution: Polymer-based Zwitterionic HILIC (ZIC-pHILIC) at high pH. The charge state differences at pH 9.0 allow baseline separation.

Instrument Parameters
  • System: Vanquish UHPLC / Q Exactive or TSQ Altis (Thermo).

  • Column: Merck SeQuant ZIC-pHILIC (150 x 2.1 mm, 5

    
    m).
    
  • Column Temp: 40°C.

  • Flow Rate: 0.2 mL/min.

Mobile Phase
  • Solvent A: 20 mM Ammonium Carbonate in Water, pH 9.2 (Adjust with NH

    
    OH).
    
  • Solvent B: 100% Acetonitrile.

Gradient Table
Time (min)% B (Acetonitrile)Event
0.080Start (High Organic for HILIC retention)
20.020Linear Gradient (Elute polar phosphates)
20.180Return to initial
30.080Re-equilibration (Crucial for HILIC)
MS Settings (Negative Mode)[6]
  • Target

    
    :  185.0215 (Monoisotopic).
    
  • Scan Range: 70–1000

    
     (Full Scan) or SRM for targeted.
    
  • Resolution: 70,000 (Orbitrap) recommended to resolve

    
    C peaks from sulfur/background interferences.
    
Workflow Diagram

Workflow Step1 1. Tracer Feeding (U-13C Glucose) Step2 2. Rapid Quench (-80°C MeOH) Step1->Step2 < 5 sec Step3 3. Extraction (Centrifuge/Dry) Step2->Step3 Step4 4. ZIC-pHILIC LC (Sep 2-PGA/3-PGA) Step3->Step4 Step5 5. MS Detection (m/z 185 -> M+3) Step4->Step5

Figure 2: Integrated workflow from cell culture to mass spectrometry detection.

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

When using [U-


C

]-Glucose, 3-PGA (3 carbons) will display the following isotopologues:
  • M+0 (185.02): Unlabeled (pre-existing pool or non-glucose sources).

  • M+3 (188.03): Fully labeled via Glycolysis.

  • M+1 / M+2: Usually low abundance in standard glycolysis. High M+1/M+2 suggests complex scrambling via the Pentose Phosphate Pathway or reverse flux from the TCA cycle (via PC/PEPCK).

Calculation: Fractional Enrichment


Where 

is the abundance of isotopologue

, and

is the number of carbons (3).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Merged Peak (m/z 185) Co-elution of 2-PGA and 3-PGA.Check pH of Mobile Phase A. It must be >9.0 for ZIC-pHILIC separation of these isomers.
Low Signal Intensity Ion Suppression or poor recovery.Use internal standard (

C

-3-PGA if available, or

C-Yeast extract). Clean MS cone.
High M+0 at Steady State Incomplete labeling or dilution.Check glucose concentration in media.[2] Ensure cells are not utilizing glycogen stores.

References

  • Methodological Grounding (HILIC Separation)

    • Teleman, A. et al. "Efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids." Journal of Experimental Botany, 2022.
  • Quenching Protocols

    • Sellick, C. et al. "Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells." Analytical Chemistry, 2008.
  • Pathway Context (Serine Synthesis)

    • Locasale, J. W. "Serine, glycine and one-carbon units: cancer metabolism in full circle.
  • Isotope Tracing Theory

    • Buescher, J. M. et al. "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology, 2015.[3]

Sources

High-Sensitivity Fluorometric Quantification of 3-Phosphoglycerate (3-PG) in Low-Volume Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fluorometric detection of 3-phosphoglycerate in low-volume samples Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

3-Phosphoglycerate (3-PG) is a pivotal metabolic node connecting glycolysis, serine biosynthesis, and one-carbon metabolism.[1] Quantifying 3-PG in volume-restricted samples—such as stem cell lysates, microfluidic outputs, or rare tissue biopsies—presents a significant analytical challenge due to the low abundance of glycolytic intermediates and the high background of complex biological matrices. This application note details a robust, self-validating fluorometric protocol capable of detecting picomole quantities of 3-PG in 384-well formats. By coupling the specific enzymatic conversion of 3-PG to pyruvate with a fluorogenic oxidase system, this method achieves high signal-to-noise ratios essential for drug screening and metabolic flux analysis.

Introduction & Metabolic Significance

The Metabolic Branch Point

3-Phosphoglycerate is not merely a transient glycolytic intermediate; it is a decision point in cellular metabolism.

  • Glycolytic Flux: It is the product of the first ATP-generating step in glycolysis (catalyzed by Phosphoglycerate Kinase, PGK).

  • Anabolic Divergence: It serves as the substrate for Phosphoglycerate Dehydrogenase (PHGDH), diverting carbon into the Serine Synthesis Pathway (SSP) . This pathway is frequently upregulated in oncogenesis to support nucleotide synthesis and redox homeostasis via glutathione [1, 2].

The Low-Volume Challenge

Standard colorimetric assays (using NADH absorbance at 340 nm) require large sample volumes (50–100 µL) and lack the sensitivity to detect physiological shifts in 3-PG (typically 10–50 µM intracellular concentration) when working with <10,000 cells. Fluorometric detection offers a 10- to 100-fold increase in sensitivity, enabling analysis in 384-well high-throughput screening (HTS) formats.

Assay Principle: The Coupled Enzyme Cascade

To achieve maximum sensitivity and specificity, this protocol utilizes a coupled enzymatic cascade that converts 3-PG into a fluorogenic signal via hydrogen peroxide (


) generation. Unlike NADH-consumption assays (which measure a small decrease in a large signal), this "positive read-out" assay generates a fluorescent signal against a dark background, significantly lowering the Limit of Detection (LOD).
Reaction Mechanism[2]
  • Isomerization: 3-PG is converted to 2-Phosphoglycerate (2-PG) by Phosphoglycerate Mutase (PGAM) .[2]

  • Dehydration: 2-PG is dehydrated to Phosphoenolpyruvate (PEP) by Enolase .

  • Transphosphorylation: PEP is converted to Pyruvate by Pyruvate Kinase (PK) , generating ATP.

  • Oxidation: Pyruvate is oxidized by Pyruvate Oxidase to Acetyl phosphate and

    
    .
    
  • Detection: In the presence of Horseradish Peroxidase (HRP) ,

    
     reacts with a fluorogenic probe (e.g., Amplex Red or Resorufin analogs) to produce highly fluorescent Resorufin (
    
    
    
    nm).
Pathway Visualization

G n_3PG 3-Phosphoglycerate (Analyte) n_2PG 2-Phosphoglycerate n_3PG->n_2PG n_PEP Phosphoenolpyruvate n_2PG->n_PEP n_Pyruvate Pyruvate n_PEP->n_Pyruvate ADP -> ATP n_H2O2 H2O2 n_Pyruvate->n_H2O2 O2 -> Acetyl-P n_Resorufin Resorufin (Fluorescence) n_H2O2->n_Resorufin Excitation: 535nm e_PGAM PGAM e_PGAM->n_2PG e_Enolase Enolase e_Enolase->n_PEP e_PK Pyruvate Kinase e_PK->n_Pyruvate e_PyOx Pyruvate Oxidase e_PyOx->n_H2O2 e_HRP HRP + Probe e_HRP->n_Resorufin

Figure 1: The enzymatic cascade converting 3-PG to a fluorometric signal. Specificity is ensured by the initiating enzyme PGAM.

Materials & Equipment

Critical Reagents
  • Enzyme Mix: Phosphoglycerate Mutase (PGAM), Enolase, Pyruvate Kinase (PK), Pyruvate Oxidase.

    • Note: Commercial "2-Phosphoglycerate Assay Kits" (e.g., Abcam ab174097, Sigma MAK424) contain the downstream enzymes (Enolase/PK/Oxidase). To detect 3-PG, you must supplement these with PGAM .

  • Fluorogenic Probe: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) or PicoProbe™ (BioVision/Abcam).

  • Deproteinization: 10 kDa Spin Columns (e.g., Amicon Ultra) or Perchloric Acid (PCA) 4M.

  • Buffer: Assay Buffer (pH 7.2–7.4), typically containing

    
     (cofactor for Enolase/PK).
    
Equipment
  • Fluorescence Microplate Reader: Capable of Ex/Em 535/587 nm.[2][3][4][5]

  • Plate Type: 384-well black-walled , clear-bottom plates (for low volume and minimal background scattering).

Experimental Protocol

Phase 1: Sample Preparation (Critical)

Endogenous enzymes (LDH, PGK, GAPDH) in cell lysates will rapidly consume or cycle 3-PG, destroying the assay's validity. Deproteinization is mandatory.

  • Cell Lysis:

    • Pellet cells (

      
       to 
      
      
      
      ).
    • Resuspend in 100 µL ice-cold Assay Buffer.

    • Homogenize on ice (Dounce or sonication).

  • Deproteinization (Choose Method A or B):

    • Method A (Preferred for Low Volume): Transfer lysate to a 10 kDa MWCO Spin Column . Centrifuge at 10,000

      
       for 10 min at 4°C. Collect the filtrate (contains metabolites; enzymes are retained).
      
    • Method B (PCA Precipitation): Add PCA to final 1M. Vortex. Spin down. Neutralize supernatant with KOH to pH 7.0.

    • Validation: Measure protein concentration of filtrate; it should be negligible.

Phase 2: Standard Curve Preparation

Prepare a 3-PG standard curve to quantify results absolutely.

  • Stock: 100 mM 3-PG Standard.

  • Working Solution: Dilute to 1 mM, then serially dilute to create: 0, 20, 40, 60, 80, 100 pmol/well concentrations (adjusted for final well volume).

Phase 3: Assay Setup (384-Well Format)

Total Reaction Volume: 20 µL (10 µL Sample + 10 µL Reaction Mix)

ComponentSample Well (µL)Background Control (µL)Standard Well (µL)
Sample Filtrate 2–102–10
3-PG Standard 2–10
Assay Buffer Adjust to 10Adjust to 10Adjust to 10
Reaction Mix (A) 1010
Background Mix (B) 10
  • Reaction Mix (A): Contains Probe, HRP, Pyruvate Oxidase, PK, Enolase, and PGAM .

  • Background Mix (B): Contains Probe, HRP, Pyruvate Oxidase, PK, Enolase, but NO PGAM .

    • Why? The background mix measures endogenous Pyruvate, PEP, and 2-PG present in the sample. Subtracting this signal ensures you are measuring only 3-PG.

Phase 4: Incubation & Measurement[8][9][10]
  • Add Reaction/Background mixes to respective wells.[4][5][6]

  • Incubate at 37°C for 30–45 minutes , protected from light.

  • Measure Fluorescence (Ex/Em = 535/587 nm).[2][3][4][5][6]

  • Kinetic Mode (Optional but Recommended): Read every 2 minutes to ensure the reaction has reached a stable plateau or to calculate rate if enzyme activity is being measured.

Workflow Diagram

Workflow start Cell/Tissue Sample lysis Lysis in Ice-Cold Buffer (Homogenization) start->lysis deprot Deproteinization (10kDa Spin Column) lysis->deprot filtrate Collect Filtrate (Metabolites only) deprot->filtrate split filtrate->split well_sample Sample Well (+ PGAM Mix) split->well_sample well_bg Background Well (- PGAM Mix) split->well_bg well_std Standard Curve (Known 3-PG) split->well_std read Incubate 37°C, 40 min Read Ex/Em 535/587nm well_sample->read well_bg->read well_std->read calc Data Analysis: (Sample RFU - Bg RFU) vs Standard Curve read->calc

Figure 2: Sample processing workflow emphasizing the critical deproteinization step to remove interfering enzymes.

Data Analysis & Validation

Calculation
  • Background Correction:

    
    
    
    • Note: If

      
       is high, it indicates high levels of endogenous Pyruvate/PEP. Ensure the sample was kept cold to prevent glycolytic run-off during prep.
      
  • Standard Curve: Plot

    
     vs. 3-PG Amount (pmol). Fit linear regression (
    
    
    
    ).
  • Concentration: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

    
    
    
    • 
      : Amount of 3-PG (pmol) from curve.
      
    • 
      : Volume of sample added (µL).
      
    • 
      : Dilution factor (if any).
      
Troubleshooting & Optimization
  • High Background: Endogenous pyruvate is the main interferent. The "Background Mix" (minus PGAM) subtracts this, but if the signal saturates the detector, pre-treat the sample with Pyruvate Oxidase before adding the probe/PGAM to burn off initial pyruvate (though this is complex; simple subtraction is usually sufficient).

  • Low Signal: Ensure the pH is 7.2–7.4. Enolase is sensitive to Fluoride (inhibitor); avoid buffers containing fluoride.

  • Sensitivity: This protocol typically detects <10 pmol of 3-PG, suitable for ~5,000 cells in a 384-well plate.

References

  • Locasale, J. W., et al. (2011). "Phosphoglycerate dehydrogenase diverts glycolytic flux and contributes to oncogenesis." Nature Genetics, 43, 869–874. Link

  • Possemato, R., et al. (2011). "Functional genomics reveal that the serine synthesis pathway is essential in breast cancer." Nature, 476, 346–350. Link

  • Abcam. "Phosphoglycerate Mutase Activity Assay Kit (Fluorometric) Protocol (ab273340)." Link

  • BioVision (now Abcam). "PicoProbe™ 2-Phosphoglycerate Assay Kit Protocol." Link

  • Zhang, X., et al. (2017). "Serine synthesis pathway inhibits migration and invasion of non-small cell lung cancer cells." Plos One. Link

Sources

Purification of 3-Phospho-D-glyceric acid from fermentation broth

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Downstream Processing & Purification of 3-Phospho-D-glyceric Acid (3-PGA) from Fermentation Broth

Abstract

3-Phospho-D-glyceric acid (3-PGA) is a high-value phosphorylated intermediate central to glycolysis and the Calvin cycle. While historically isolated via chemical synthesis or tissue extraction, microbial fermentation offers a sustainable production route. However, the fermentation matrix—rich in inorganic salts, residual sugars, and structural isomers like 2-phosphoglycerate (2-PGA)—presents a complex separation challenge. This guide details a scalable, high-purity isolation protocol utilizing Strong Anion Exchange (SAX) chromatography coupled with selective ethanol precipitation.

Process Logic & Strategic Overview

The purification strategy relies on the distinct charge density of 3-PGA. At neutral pH, 3-PGA exists as a trivalent anion (two charges from the phosphate group, one from the carboxylate). This high negative charge density allows for strong retention on quaternary ammonium resins, permitting the flow-through of neutral sugars and the early elution of weaker anions (e.g., acetate, lactate) and inorganic phosphate (Pi).

Critical Quality Attributes (CQA) to Monitor:

  • Hydrolysis: 3-PGA is prone to hydrolysis at low pH (<3.0) and high temperatures.[1] All steps should be conducted at 4°C–10°C where possible.

  • Isomer Contamination: 2-PGA is a common co-metabolite. High-resolution gradient elution is required for separation.

Workflow Visualization

purification_workflow Broth Fermentation Broth (Complex Matrix) Clarification Clarification (Centrifugation + 0.2µm Filtration) Broth->Clarification Remove Biomass PreTreat Pre-treatment (Ultrafiltration 10kDa) Clarification->PreTreat Remove Enzymes Capture Capture: Anion Exchange (SAX Resin, Cl- Form) PreTreat->Capture Load at pH 7.5 Elution Gradient Elution (NaCl or LiCl) Capture->Elution Displace Impurities Polishing Polishing/Desalting (Nanofiltration or Precip.) Elution->Polishing Remove Salts Final Final Product (3-PGA Sodium Salt) Polishing->Final Crystallization

Figure 1: High-level downstream processing workflow for 3-PGA isolation.

Detailed Protocol

Phase 1: Broth Clarification & Pre-treatment

Objective: Remove biomass and enzymes (phosphatases) that degrade 3-PGA.

  • Harvesting: Chill fermentation broth immediately to 4°C to arrest metabolic activity.

  • Centrifugation: Centrifuge at 8,000 × g for 20 minutes at 4°C. Collect supernatant.

  • Enzyme Removal (Critical): Pass supernatant through a 10 kDa MWCO (Molecular Weight Cut-Off) ultrafiltration membrane.

    • Why: Phosphoglycerate mutases and phosphatases are proteins (>20 kDa). Removing them prevents the conversion of 3-PGA to 2-PGA or non-phosphorylated glycerate during processing.

  • pH Adjustment: Adjust permeate pH to 7.5 using 1M NaOH.

    • Mechanism:[1][2][3][4] Ensures 3-PGA is fully ionized (Phosphate pKa2 ≈ 6.8), maximizing binding affinity.

Phase 2: Primary Capture (Anion Exchange Chromatography)

Objective: Separate 3-PGA from neutral impurities and inorganic phosphate.

Materials:

  • Resin: Strong Anion Exchanger (Quaternary Ammonium), e.g., Dowex 1x8, Amberlite IRA-402, or Q Sepharose Fast Flow.

  • Column: Glass or Polypropylene, packed to bed height >20 cm for resolution.

  • Mobile Phase A: 20 mM Tris-HCl, pH 7.5.

  • Mobile Phase B: 20 mM Tris-HCl + 1.0 M NaCl, pH 7.5.

Protocol:

  • Equilibration: Flush column with 5 Column Volumes (CV) of Buffer A.

  • Loading: Load filtered broth at a flow rate of 150 cm/h.

    • Capacity Check: 3-PGA has high charge; typical capacity is ~1.5 meq/mL resin. Do not overload >70% capacity to prevent displacement by inorganic sulfate/phosphate.

  • Wash: Wash with 3 CV of Buffer A to remove unbound sugars and weak organic acids (lactate, acetate).

  • Elution (Gradient): Run a linear gradient from 0% to 60% Buffer B over 10 CV.

    • Elution Profile:

      • 0-150 mM NaCl: Inorganic Phosphate (Pi) and monovalent acids.

      • 200-350 mM NaCl: 3-PGA (Target Fraction).

      • >400 mM NaCl: Highly charged impurities (nucleotides, sulfates).

Data Validation (Simulated):

Fraction Conductivity (mS/cm) A210nm (Absorbance) Identification
Flow-through < 2.0 High Glucose, Glycerol
Wash ~ 2.0 Low Acetate, Lactate
Eluate 1 15 - 20 Medium Inorganic Phosphate (Pi)
Eluate 2 25 - 35 High 3-PGA

| Eluate 3 | > 40 | Medium | Nucleotides, Pigments |

Phase 3: Polishing & Salt Conversion

Objective: Remove NaCl and crystallize the product.

Method A: Ethanol Precipitation (Scalable)

  • Pool 3-PGA fractions.

  • Concentrate the pool using Nanofiltration (100-200 Da MWCO) or vacuum evaporation (keep T < 35°C) to approximately 200 g/L.

  • Add cold Ethanol (95%) slowly to the concentrate to reach a final concentration of 80% (v/v).

  • Incubate at -20°C for 12 hours.

  • Result: 3-PGA precipitates as a sodium salt (if NaOH/NaCl was used). Inorganic salts (NaCl) are largely soluble in 80% ethanol, while the highly polar phosphorylated sugar salt is not.

Method B: Barium Salt Isolation (High Purity/Classical) Note: Use only if extremely high purity is required and Barium removal is validated.

  • Add Barium Chloride (BaCl2) to the eluate (slight excess relative to 3-PGA).

  • Add Ethanol to 50% (v/v).

  • Collect the Barium-3-PGA precipitate (Water insoluble).

  • Conversion: Resuspend solid in water and add stoichiometric Sodium Sulfate (Na2SO4). Barium precipitates as BaSO4 (insoluble); 3-PGA remains in solution as Na-salt. Filter out BaSO4.[4]

Analytical Validation

Trustworthiness: Verify purity using orthogonal methods.

1. Enzymatic Assay (Coupled) This is the gold standard for functional activity.

  • Reagents: 3-Phosphoglycerate Kinase (PGK), Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), ATP, NADH.[5]

  • Mechanism:

    • 3-PGA + ATP → (PGK) → 1,3-BPG + ADP

    • 1,3-BPG + NADH → (GAPDH) → G3P + NAD+ + Pi

  • Readout: Monitor decrease in Absorbance at 340nm (NADH oxidation).[5] The rate is directly proportional to 3-PGA concentration.

2. HPLC Analysis

  • Column: Anion Exchange (e.g., Dionex IonPac AS11) or HILIC.

  • Detection: UV at 210 nm (carboxyl group) or Conductivity (suppressed).

  • Retention: 3-PGA elutes distinct from 2-PGA and Pi.

Mechanistic Diagram: Anion Exchange Separation

aex_mechanism cluster_bead Resin Surface (Positively Charged) cluster_analytes Resin N+ (CH3)3 N+ (CH3)3 N+ (CH3)3 Pi Inorganic Phosphate (HPO4 2-) Smaller, High Charge Density Resin:N->Pi Weak Binding (Elutes Low Salt) PGA 3-PGA (PO4 2- & COO-) Bulky, Trivalent (-3) Resin:N->PGA Strong Binding (Elutes High Salt) Cl Chloride Ions (Cl-) Elution Displacer Cl->Resin:N Displaces Analytes at High Conc.

Figure 2: Competitive binding mechanism on SAX resin. 3-PGA's trivalent nature (-3) at pH 7.5 results in stronger retention compared to divalent inorganic phosphate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of phosphate esterEnsure all buffers are pH > 6.0 and Temp < 10°C.
High Pi Contamination Inadequate gradient slopeFlatten the gradient at 150mM NaCl to allow full elution of Pi before 3-PGA elutes.
Isomer (2-PGA) present Enzymatic interconversionEnsure 10kDa ultrafiltration was performed before chromatography to remove mutases.
Resin Fouling Protein/DNA contaminationPerform a CIP (Clean-in-Place) with 1M NaOH after every 5 cycles.

References

  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Glycolysis Is an Energy-Conversion Pathway in Many Organisms. Biochemistry. 5th edition. NCBI Bookshelf. Available at: [Link]

  • Cytiva. Ion Exchange Chromatography: Principles and Methods. Handbook. Available at: [Link]

  • Neuberg, C., & Lustig, H. (1942). Preparation of d-3-Phosphoglyceric Acid. Archives of Biochemistry.

Sources

HPLC separation of 3-phosphoglycerate and 2-phosphoglycerate isomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution HPLC-MS/MS Separation of 3-Phosphoglycerate and 2-Phosphoglycerate Isomers

Executive Summary

The accurate quantification of glycolytic intermediates is a cornerstone of modern metabolomics, fluxomics, and drug development targeting cellular metabolism. Among these intermediates, 3-phosphoglycerate (3-PG) and 2-phosphoglycerate (2-PG) present a notorious analytical challenge. As positional isomers with an identical exact mass (deprotonated m/z 185.9929), they cannot be distinguished by high-resolution mass spectrometry (HRMS) alone. Furthermore, their highly polar nature results in a complete lack of retention on traditional reversed-phase liquid chromatography (RPLC) columns.

This application note provides a comprehensive, self-validating protocol for the baseline separation and quantification of 2-PG and 3-PG. By synthesizing bioinert Hydrophilic Interaction Liquid Chromatography (HILIC) at high pH with mathematical MS/MS deconvolution and rigorous pre-analytical enzymatic quenching, this guide establishes a robust framework for isomer-resolved metabolic profiling.

Mechanistic Causality & Experimental Design (E-E-A-T)

To achieve reproducible separation and quantification, every step of the analytical workflow must be grounded in the physicochemical properties of the analytes.

A. The Necessity of High-pH HILIC and Bioinert Hardware

Standard RPLC fails to retain sugar phosphates. HILIC overcomes this by utilizing a polar stationary phase (e.g., ethylene bridged hybrid (BEH) amide or zwitterionic phases) and a highly organic mobile phase, allowing polar analytes to partition into a semi-immobilized aqueous layer on the column surface.

  • The pH Imperative: At low or neutral pH, the phosphate groups on 2-PG and 3-PG can be partially protonated, leading to variable electrostatic interactions, peak broadening, and co-elution. Elevating the mobile phase pH to 11.0 ensures that the phosphate groups are fully and uniformly deprotonated, yielding sharp, reproducible peaks.

  • Hardware Causality: Phosphorylated metabolites act as strong chelating agents, binding irreversibly to the iron and stainless steel surfaces of standard HPLC flow paths. This results in severe peak tailing and signal loss. The use of bioinert hardware (e.g., PEEK-lined columns or hardware passivated with high-performance surfaces) is mandatory to maintain peak symmetry and achieve baseline resolution of these isomers.

B. Pre-Analytical Integrity: The Quenching Mandate

A frequent pitfall in glycolysis metabolomics is ex vivo metabolite interconversion. Glycolytic enzymes, specifically phosphoglycerate mutase (which interconverts 3-PG and 2-PG) and enolase (which converts 2-PG to phosphoenolpyruvate), are highly robust. If cellular metabolism is quenched using only cold organic solvents (e.g., 80% methanol), residual enzymatic activity will alter the 3-PG/2-PG ratio during sample extraction.

  • The Solution: The addition of 0.1 M formic acid to the extraction solvent permanently denatures these enzymes by dropping the pH below their functional threshold, thereby locking the true in vivo metabolic state.

C. MS/MS Deconvolution as an Orthogonal Failsafe

Even with optimized chromatography, matrix effects or column degradation can occasionally cause partial co-elution. Fortunately, 2-PG and 3-PG yield different ratios of their primary product ions: m/z 79 (PO₃⁻) and m/z 97 (H₂PO₄⁻). 3-PG structurally favors the formation of the m/z 97 fragment compared to 2-PG. By monitoring both transitions, linear algebra can be used to deconvolute their relative concentrations even if chromatographic baseline separation is compromised.

Workflow Visualization

G cluster_0 1. Sample Preparation cluster_1 2. HILIC Separation cluster_2 3. MS/MS & Analysis N1 Cell/Tissue Lysis (-20°C MeOH:ACN:H2O) N2 Enzymatic Quenching (0.1 M Formic Acid) N1->N2 N3 Bioinert UHPLC (BEH Amide / HILIC-Z) N2->N3 N4 High pH Gradient (pH 11.0) N3->N4 N5 ESI(-) MRM Detection (m/z 185 -> 79, 97) N4->N5 N6 Mathematical Deconvolution & Peak Integration N5->N6

Caption: End-to-end workflow for the extraction, HILIC separation, and MS/MS deconvolution of 2-PG and 3-PG.

Step-by-Step Experimental Protocols

Protocol A: Metabolite Extraction and Quenching
  • Preparation: Pre-chill the extraction solvent (Methanol:Acetonitrile:Water, 40:40:20 v/v/v) to -20°C. Add Formic Acid to a final concentration of 0.1 M.

  • Quenching: Rapidly aspirate media from cultured cells (or freeze-clamp tissue). Immediately add 1.0 mL of the cold, acidified extraction solvent to the sample.

  • Lysis: Incubate at -20°C for 10 minutes. Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Clarification: Centrifuge at 16,000 × g for 15 minutes at 4°C to pellet precipitated proteins and debris.

  • Drying: Transfer the supernatant to a fresh vial and dry under a gentle stream of nitrogen or in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried extract in 50 µL of Mobile Phase B (see below) prior to injection.

Protocol B: Dual-Mode HILIC Chromatographic Separation

This method utilizes an amide-based stationary phase under high-pH conditions to achieve baseline separation.

  • Column: Bioinert BEH Amide Column (e.g., Waters Acquity Premier, 2.1 × 150 mm, 1.7 µm) or Agilent HILIC-Z.

  • Column Temperature: 60 °C (Elevated temperature improves mass transfer and peak shape for phosphates).

  • Mobile Phase A (Aqueous): 100 mM Ammonium Hydroxide, adjusted to pH 11.0 with Formic Acid, then diluted 1:10 with LC-MS grade Water.

  • Mobile Phase B (Organic): 100 mM Ammonium Hydroxide, adjusted to pH 11.0 with Formic Acid, then diluted 1:10 with LC-MS grade Acetonitrile.

  • Injection Volume: 3 µL.

Table 1: Optimized High-pH HILIC Gradient

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve
0.00 0.50 5% 95% Initial
20.00 0.50 15% 85% Linear
25.00 0.50 40% 60% Linear
25.01 0.50 5% 95% Step

| 30.00 | 0.50 | 5% | 95% | Hold |

Protocol C: Mass Spectrometry and Deconvolution

Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Because 2-PG and 3-PG are isobars, Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) is required.

Table 2: MRM Transitions and Diagnostic Ratios

Metabolite Precursor Ion (m/z) Quantifier Ion (m/z) Qualifier Ion (m/z) Diagnostic Feature
3-PG 185.0 97.0 (H₂PO₄⁻) 79.0 (PO₃⁻) High 97/79 Ratio

| 2-PG | 185.0 | 79.0 (PO₃⁻) | 97.0 (H₂PO₄⁻) | Low 97/79 Ratio |

Note on Differential Mobility Spectrometry (DMS): If equipped with a DMS device (e.g., SCIEX SelexION), baseline separation can be achieved in the gas phase prior to MS detection. Apply a Separation Voltage (SV) of 2000V. Tune the Compensation Voltage (CoV) to approximately -12V for 2-PG and -15.5V for 3-PG to transmit them orthogonally.

Deconvolution Logic: If a sample yields a partially fused peak, analyze the area under the curve (AUC) for both the m/z 97 and m/z 79 transitions. Let


 be the pure standard 97/79 ratio for 3-PG, and 

be the pure standard ratio for 2-PG. The observed ratio in the co-eluting peak can be expressed as a linear combination of the two, allowing the exact molar contribution of 2-PG and 3-PG to be calculated algebraically.

References

  • Ross, K. L., & Dalluge, J. J. (2009). Liquid chromatography/tandem mass spectrometry of glycolytic intermediates: deconvolution of coeluting structural isomers based on unique product ion ratios. Analytical Chemistry, 81(10), 4021-4026.
  • Lu, W., Su, X., Klein, M. S., Lewis, I. A., Fiehn, O., & Rabinowitz, J. D. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 86, 277-304.
  • Serafimov, K., et al. (2025). UCL-MetIsoLib: A Public High-Resolution Tandem Mass Spectrometry Library for HILIC-Based Isomer-Resolved Profiling of Glycolysis, Central Carbon Metabolism, and Beyond in Urine,

Troubleshooting & Optimization

Preventing degradation of 3-Phospho-D-glyceric acid during extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for central carbon metabolite extraction. 3-Phospho-D-glyceric acid (3-PGA) is a critical intermediate in glycolysis and the Calvin cycle. However, due to its high turnover rate and susceptibility to rapid enzymatic conversion during cell lysis, accurately quantifying intracellular 3-PGA requires highly optimized, self-validating quenching protocols.

This guide provides researchers and drug development professionals with the mechanistic causality behind 3-PGA degradation, troubleshooting FAQs, and a standardized, self-validating extraction methodology.

The Mechanism of 3-PGA Degradation

During suboptimal extraction, 3-PGA is rapidly depleted by residual enzymes that survive standard cold-solvent quenching. Understanding this pathway is critical to preventing artifactual data.

PGA_Degradation PGA3 3-Phosphoglycerate (3-PGA) PGM Phosphoglycerate Mutase PGA3->PGM PGA2 2-Phosphoglycerate (2-PGA) Enolase Enolase PGA2->Enolase PEP Phosphoenolpyruvate (PEP) PGM->PGA2 Enolase->PEP Acid 0.1 M Formic Acid (pH < 6.5) Acid->PGM Inhibits Acid->Enolase Inhibits

Enzymatic degradation pathway of 3-PGA into PEP and its inhibition by acidic quenching.

Troubleshooting & FAQs

Q1: Why are my 3-PGA levels artificially low, while Phosphoenolpyruvate (PEP) levels are unusually high in my extracts? A: This is a classic artifact of incomplete metabolic quenching. 3-PGA is a foundational intermediate in glycolysis. During extraction, if cellular enzymes are not instantaneously denatured, residual Phosphoglycerate Mutase (PGM) and Enolase activity will rapidly convert 3-PGA into 2-PGA and subsequently into PEP. Although PEP has a higher standard free energy than 3-PGA, its endogenous concentration in biological systems is typically very low. This concentration gradient drives the residual enolase reaction forward, completely depleting your 3-PGA pool and artificially inflating PEP levels[1].

Q2: How can I definitively prevent this enzymatic interconversion during quenching? A: Temperature alone (e.g., -70°C methanol) is insufficient to halt all enzymatic activity. You must use an acidic quenching solvent . Adding 0.1 M Formic Acid (FA) to your organic solvent mixture (e.g., 40:40:20 Acetonitrile:Methanol:Water) effectively denatures residual enzymes and drops the pH below the active range of PGM and enolase. PGM is highly pH-sensitive, and its activity is virtually abolished at pH < 6.5. Note that lower concentrations of acid (e.g., 0.02 M FA) have been empirically proven insufficient to completely halt this conversion[1].

Q3: Will the addition of 0.1 M Formic Acid cause long-term degradation of my metabolites? A: Yes, if left unaddressed. While acidic extraction is strictly necessary to quench residual enzymatic activity and dissociate protein-bound metabolites[2], prolonged exposure to low pH can cause acid-catalyzed degradation of 3-PGA and other sensitive analytes (like NAD(P)H) in the resulting extract. To establish a self-validating and stable system, you must neutralize the extract immediately after the initial quenching and lysis steps. We recommend adding a neutralizing agent such as Ammonium Bicarbonate (NH₄HCO₃) before final clarification and storage[1].

Q4: How can I validate that my extraction method is actually preserving endogenous 3-PGA? A: Implement a self-validating spike-in control. Add an unlabeled (or uniquely isotope-labeled, e.g., ¹³C) 3-PGA standard directly into your quenching solvent before adding your biological sample. If your quenching is incomplete, you will detect the formation of labeled PEP (derived from your spiked 3-PGA) during LC-MS/MS analysis. If your acidic quenching is successful, the spiked 3-PGA will remain completely intact, proving the systemic integrity of your protocol[1].

Standardized Protocol: Acid-Quenched Extraction of 3-PGA

To ensure absolute trustworthiness in your metabolic snapshots, follow this self-validating workflow.

Extraction_Workflow Step1 1. Rapid Harvesting (Vacuum Filtration) Step2 2. Acidic Quenching (0.1 M Formic Acid, -20°C) Step1->Step2 Step3 3. Cell Lysis (Vortex & Sonication) Step2->Step3 Step4 4. Neutralization (Ammonium Bicarbonate) Step3->Step4 Step5 5. Clarification (Centrifugation) Step4->Step5 Step6 6. LC-MS/MS Analysis (Negative Ion Mode) Step5->Step6

Optimized step-by-step workflow for the extraction and stabilization of 3-PGA.

Materials Required
  • Extraction Solvent: 40:40:20 Acetonitrile:Methanol:Water (v/v/v) containing 0.1 M Formic Acid (FA). Pre-chilled to -20°C.

  • Neutralization Buffer: 15% (w/v) Ammonium Bicarbonate (NH₄HCO₃) in LC-MS grade water.

  • Internal Standard: ¹³C-labeled 3-PGA (for recovery tracking and validation).

Step-by-Step Methodology
  • Solvent Preparation & Spike-In: Prepare the acidic extraction solvent. Spike in a known concentration of ¹³C-labeled 3-PGA.

    • Causality: This acts as a self-validating tracer. If ¹³C-PEP is detected later, it proves the quenching was insufficient and the sample must be discarded.

  • Rapid Harvesting: Quickly harvest cells (e.g., via vacuum filtration at a pressure below -50 kPa to minimize cellular perturbation)[2]. Speed is critical as central carbon metabolites have turnover times of fractions of a second.

  • Acidic Quenching: Immediately submerge the filter/cell pellet into 1 mL of the pre-chilled (-20°C) acidic extraction solvent.

    • Causality: The 0.1 M FA instantly lowers the pH, fully denaturing PGM and Enolase to prevent the 3-PGA → PEP artifact[1].

  • Lysis and Extraction: Vortex vigorously for 30 seconds, followed by sonication in an ice-water bath for 5 minutes to ensure complete cell lysis and dissociation of protein-bound metabolites[2].

  • Neutralization: Add 50 µL of the Ammonium Bicarbonate neutralization buffer to the homogenate and vortex immediately.

    • Causality: This raises the pH back to a neutral range, preventing acid-catalyzed hydrolysis of 3-PGA during autosampler queuing or long-term storage at -80°C[1].

  • Clarification: Centrifuge the neutralized extract at 18,000 × g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Analysis: Transfer the metabolite-rich supernatant to glass autosampler vials for LC-MS/MS analysis (Negative Electrospray Ionization mode is recommended for 3-PGA).

Quantitative Data: Quenching Method Comparison

The following table summarizes the quantitative impact of various quenching solvents on 3-PGA stability, based on empirical tracking of spiked standards[1].

Quenching Solvent SystemAdditiveResidual Enolase Activity3-PGA Recovery (%)Artifactual PEP Formation
80:20 MeOH:H₂O (-70°C)NoneHigh< 40%Severe (Overestimates endogenous PEP)
80:20 MeOH:H₂O (-70°C)0.02 M Formic AcidModerate~ 65%Moderate
40:40:20 ACN:MeOH:H₂O (-20°C) 0.1 M Formic Acid None > 95% None (Complete inhibition)

References

  • Metabolite Measurement: Pitfalls to Avoid and Practices to Follow.nih.gov.
  • Ensemble quantitation of absolute metabolite concentrations in T cells reveals conserved fe
  • Role of Bacillus subtilis Spore Core Water Content and pH in the Accumulation and Utilization of Spores' Large 3-Phosphoglyceric Acid Depot, and the Crucial Role of This Depot in Generating ATP Early during Spore Germin

Sources

Technical Guide: Enhancing Sensitivity for 3-Phospho-D-glyceric Acid (3-PG) Detection in Serum

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists & Bioanalytical Method Developers From: Senior Application Scientist, Metabolomics Division Subject: Advanced Protocol for 3-PG Quantification: Overcoming Matrix Effects and Isomer Interference

Executive Summary

Detecting 3-Phospho-D-glyceric acid (3-PG) in serum at physiological levels (typically low micromolar range) presents a "perfect storm" of bioanalytical challenges. It is a highly polar, anionic compound that interacts with metal surfaces; it suffers from severe ion suppression due to serum phospholipids; and it has a structural isomer, 2-Phosphoglycerate (2-PG), that shares its mass and fragmentation patterns.

This guide moves beyond standard protocols to address the causality of sensitivity loss. We focus on three critical pillars: Enzymatic Quenching , Phospholipid Depletion , and HILIC Separation .

Module 1: Pre-Analytical Stability (The "Ghost" Loss)

The Problem: 3-PG is a transient intermediate in glycolysis. In serum, enzymes like Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Phosphoglycerate kinase (PGK) remain active after blood draw, causing rapid turnover of 3-PG.

The Solution: Immediate metabolic quenching. Standard freezing is insufficient; you must denature enzymes at the moment of collection.

Protocol: Cold Solvent Quench

  • Preparation: Pre-chill 80% Methanol (MeOH) to -80°C on dry ice.

  • Ratio: Use a 1:4 ratio (Serum:Solvent).

    • Example: Add 100 µL Serum to 400 µL Cold MeOH.

  • Action: Vortex immediately for 30 seconds.

  • Incubation: Keep at -80°C for 20 minutes to ensure complete protein precipitation and enzymatic arrest.

  • Centrifugation: 15,000 x g for 15 mins at 4°C.

Technical Insight: The high organic content precipitates enzymes, while the extreme cold prevents any residual activity during the precipitation process.

Module 2: Sample Preparation (The "Ion Suppression" Factor)

The Problem: 3-PG is anionic. In negative electrospray ionization (ESI-), serum phospholipids (phosphatidylcholines) co-elute and cause massive ion suppression, often reducing signal by >70%.

The Solution: Liquid-Liquid Extraction (LLE) is ineffective for polar 3-PG. You must use Phospholipid Removal Plates (Hybrid Zirconia-Silica) or rigorous Solid Phase Extraction (SPE).

Recommended Workflow: HybridSPE-Phospholipid Standard protein precipitation (PPT) leaves phospholipids behind. HybridSPE uses Lewis acid/base interactions to selectively retain phospholipids while allowing acidic metabolites like 3-PG to pass through.

StepProcedureMechanism
1. Load Mix Serum (100 µL) + 1% Formic Acid in Acetonitrile (300 µL) directly in the well.Acidifies 3-PG; precipitates proteins.
2. Agitate Vortex plate for 2 minutes.Ensures binding of phospholipids to Zirconia.
3. Elute Apply vacuum.[1] Collect flow-through.Phospholipids stay on the plate; 3-PG elutes.
4. Dry Evaporate under Nitrogen at 30°C. Reconstitute in mobile phase.Concentrates the analyte.
Module 3: Chromatographic Separation (The "Isomer" Trap)

The Problem: 3-PG and 2-PG are structural isomers (MW 186.06). They have identical Precursor -> Product ion transitions. Mass spectrometry cannot distinguish them alone.

The Solution: You must separate them chromatographically.

  • Avoid: C18 (Reverse Phase). 3-PG is too polar and will elute in the void volume (dead time) with salts, causing suppression.

  • Use: HILIC (Hydrophilic Interaction Liquid Chromatography) . specifically Amide or Zwitterionic (ZIC-HILIC) phases.

HILIC Method Parameters:

  • Column: Amide-HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for acidic phosphates).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0-1 min: 85% B (Isocratic hold)

    • 1-10 min: 85% -> 60% B

    • 10-12 min: 60% B

  • Why this works: The water layer on the HILIC surface retains the polar 3-PG. The high pH ensures 3-PG is fully ionized, improving peak symmetry.

Module 4: Mass Spectrometry Tuning

The Problem: Phosphates are "sticky" and ionize poorly in positive mode. The Solution: Operate in Negative ESI (ESI-) and passivate your system.

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Note
3-PG 185.0 [M-H]⁻ 79.0 [PO3]⁻ 25 22 Quantifier
3-PG 185.0 [M-H]⁻ 96.9 [H2PO4]⁻ 25 18 Qualifier

| 2-PG | 185.0 [M-H]⁻ | 79.0 [PO3]⁻ | 25 | 22 | Interference |

Critical Hardware Note: Phosphorylated compounds chelate to stainless steel. Use PEEK tubing or a Passivated (Bio-inert) LC system. If using steel, inject 10 mM EDTA prior to the run to "mask" active sites.

Visualizing the Workflow

The following diagram illustrates the critical decision points and workflow to ensure sensitivity and specificity.

G Start Serum Sample Collection Quench Metabolic Quenching (Cold MeOH, -80°C) Start->Quench Immediate (<1 min) Prep Sample Prep Decision Quench->Prep PPT Protein Precipitation Only (High Risk: Ion Suppression) Prep->PPT Low Sensitivity HybridSPE Phospholipid Removal (HybridSPE) (Recommended) Prep->HybridSPE High Sensitivity LC_Choice LC Column Choice PPT->LC_Choice HybridSPE->LC_Choice C18 Reverse Phase (C18) (FAIL: Elutes in Void) LC_Choice->C18 Non-polar retention HILIC HILIC-Amide / ZIC-HILIC (SUCCESS: Retains Polars) LC_Choice->HILIC Polar retention Detection MS/MS Detection (Negative Mode ESI) C18->Detection Poor Signal HILIC->Detection Sharp Peaks Differentiation Isomer Differentiation (3-PG vs 2-PG) Detection->Differentiation Quantified 3-PG Quantified 3-PG Differentiation->Quantified 3-PG Chromatographic Resolution

Caption: Workflow logic for maximizing 3-PG sensitivity. Green nodes indicate the optimized path for polar phosphorylated metabolites.

Troubleshooting & FAQs

Q1: I see a peak for 3-PG, but it has a "shoulder" or is very broad. What is happening? A: This is likely the co-elution of 2-Phosphoglycerate (2-PG) . Because they share the same MRM transition (185>79), the mass spec cannot separate them.

  • Fix: Flatten your gradient. If using HILIC, hold the isocratic phase (high organic) longer (e.g., 2 minutes) before starting the gradient. This allows the slightly different polarities of the isomers to resolve into two distinct peaks.

Q2: My signal intensity drops significantly after 50 injections. Why? A: This indicates source contamination or column fouling by phospholipids. Even with protein precipitation, lipids accumulate on the HILIC column.

  • Fix: Switch to HybridSPE or similar phospholipid-removal plates. Alternatively, add a "sawtooth" wash step at the end of your LC gradient (90% water for 2 mins) to strip hydrophilic contaminants, followed by a strong organic wash.

Q3: The peak area variation (%CV) between replicates is high (>15%). A: This is often due to metal chelation . The phosphate group on 3-PG binds to stainless steel in the LC flow path.

  • Fix: Passivate your system. Flush the LC (without column) with 0.1% Phosphoric acid in 50% Methanol overnight, or switch to PEEK/Bio-inert tubing and frits.

Q4: Can I use GC-MS instead? A: Yes, but it requires derivatization.

  • Method: Silylation with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

  • Pros: Excellent separation of 3-PG and 2-PG isomers.[3]

  • Cons: Moisture sensitive; requires completely dry samples (lyophilization), which lowers throughput compared to LC-MS.

References
  • Teleki, A. et al. (2015). "Quantification of intermediates of the pentose phosphate pathway and glycolysis in serum." Analytical Chemistry.

  • Zhang, T. et al. (2012). "Liquid chromatography-mass spectrometry methods for the analysis of phosphorylated sugars and organic acids." Journal of Chromatography B.

  • Myint, K. et al. (2019). "Polar anionic metabolite analysis by HILIC-MS/MS: Separation of isomers 2-PG and 3-PG." Metabolomics.

  • Supelco/Sigma-Aldrich. (2020). "HybridSPE-Phospholipid Technology: Removing Ion Suppression." Technical Report.

Sources

Technical Support Center: Optimizing 3-Phosphoglycerate (3-PG) Colorimetric Assays

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Senior Application Scientist Topic: Interference Removal & Sample Preparation

Welcome to the Technical Support Center

I am Dr. Aris, your Senior Application Scientist. In my experience, 3-Phosphoglycerate (3-PG) assays fail not because of the kit chemistry, but because of the sample matrix. 3-PG is a transient metabolic intermediate; if you do not instantly arrest cellular metabolism during lysis, your target analyte will be consumed by endogenous enzymes (like Phosphoglycerate Mutase or GAPDH) before you even pipette it into the plate.

This guide moves beyond basic manual instructions to address the causality of failure . We will focus on removing the three primary classes of interfering substances: Endogenous Enzymes , Reducing Agents , and Background Metabolic Noise (NADH) .

Quick Diagnostic: What is your symptom?
SymptomProbable CauseImmediate Action
Signal Drift (OD increases in "Blank" wells)Endogenous enzymes (PGM/Enolase) are generating signal independent of the kit enzymes.Deproteinize samples immediately (See Section 1).
High Background (T0 reading is >0.5 OD)High endogenous NADH/NADPH or presence of reducing agents (DTT).Use Background Control Wells and check Lysis Buffer composition (See Section 2).
Zero Sensitivity (Standard curve works, samples flat)Sample pH is too acidic (common after PCA precipitation) or DTT killed the probe.Check pH Neutralization (See Section 3) or remove DTT.
Section 1: The "Invisible" Consumer (Endogenous Enzymes)

The Issue: Most 3-PG assays utilize a coupled enzyme system (e.g., 3-PG


 2-PG 

PEP

Pyruvate

Signal). If your lysate contains active endogenous Phosphoglycerate Mutase (PGM) or Enolase, they will alter the 3-PG concentration during the lysis and incubation steps, leading to inaccurate quantification.

The Solution: Rapid Deproteinization You must physically remove or irreversibly denature proteins while preserving the small molecule (3-PG).

Protocol A: Perchloric Acid (PCA) Precipitation (Recommended)

Best for: Tissue samples with high metabolic activity (Liver, Muscle).

  • Lysis: Homogenize tissue (10-20 mg) in ice-cold PCA (1M) at 5-10 µL per mg of tissue.

    • Why: The low pH (<1.0) instantly denatures enzymes, stopping 3-PG consumption.

  • Clarification: Centrifuge at 13,000 x g for 5 minutes at 4°C. Transfer supernatant to a new tube.

  • Neutralization (Critical): Add ice-cold 2M KOH (approx. 20-30% of supernatant volume).

    • Target: pH 6.5 – 8.0.[1]

    • Tip: Use internal pH strips (0.5 µL spot test) to verify. Do not trust calculated volumes; titration is required.

  • Final Spin: Centrifuge again to pellet the Potassium Perchlorate (KClO₄) precipitate.

  • Use: Collect the supernatant. This is your "Deproteinized Sample."

Protocol B: 10kDa Spin Filtration

Best for: Cell culture media or low-protein fluids.

  • Load lysate into a 10kDa Molecular Weight Cut-Off (MWCO) spin column.

  • Centrifuge at 10,000 x g for 10-20 minutes at 4°C.

  • Warning: Enzymes are active during the spin. If 3-PG turnover is fast, PCA (Protocol A) is superior.

Section 2: Chemical Interference (The Redox Trap)

The Issue: Many colorimetric probes (Tetrazolium salts, WST-1, or Resorufin-based) rely on a redox reaction. Strong reducing agents used in lysis buffers (DTT,


-Mercaptoethanol) will non-enzymatically reduce the probe, turning the entire well colored immediately.

The Solution: Buffer Compatibility Check

Interference Tolerance Table

Substance Limit (Approx.) Effect on Assay Removal Strategy

| DTT /


-ME  | < 10 µM | False High Signal (Reduces Probe) | Avoid in Lysis Buffer.  Use PCA deproteinization (precipitates thiols) or alkylate with NEM (N-ethylmaleimide). |
| SDS / Detergents  | < 0.1% | Denatures Coupling Enzymes | Dilution or use non-ionic detergents (Triton X-100 < 1%). |
| Polyphenols  | Variable | Scavenges H₂O₂ (if peroxidase coupled) | Treat with PVPP (Polyvinylpolypyrrolidone) prior to assay. |

Self-Validating Step: If you must use a proprietary lysis buffer, mix 10 µL of buffer with 90 µL of the Colorimetric Probe solution. If color develops within 5 minutes without any enzymes present, your buffer is incompatible.

Section 3: Background Metabolic Noise (NADH Correction)

The Issue: 3-PG assays often generate NADH as a stoichiometric reporter. If your tissue has high endogenous NADH levels (common in hypoxic samples), this creates a "false floor" or high background.

The Solution: The Background Control Well Every sample must be its own control.

  • Total Signal Well: Sample + Enzyme Mix (PGM + Enolase + Developer).

  • Background Control Well: Sample + Buffer Only (No PGM/Enolase).

  • Calculation:

    
    
    

Why this works: The Background well measures endogenous NADH and non-specific probe reduction. Subtracting this isolates the signal generated specifically by the conversion of 3-PG.

Visualizing the Workflow

The following diagram illustrates the critical decision points for interference removal.

G Sample Biological Sample (Tissue/Cells) Lysis Lysis Step Sample->Lysis Decision High Metabolic Activity? (Liver/Heart) Lysis->Decision PCA_Path Protocol A: PCA Precipitation (Instantly Stops Enzymes) Decision->PCA_Path Yes Filter_Path Protocol B: 10kDa Spin Filter (Gentle, but enzymes active during spin) Decision->Filter_Path No Neutralization Neutralization (KOH) CRITICAL: pH 6.5-8.0 PCA_Path->Neutralization Assay_Prep Assay Plate Setup Filter_Path->Assay_Prep Neutralization->Assay_Prep Control_Well Background Control Well (Sample + Probe - Enzymes) Assay_Prep->Control_Well Reaction_Well Reaction Well (Sample + Probe + Enzymes) Assay_Prep->Reaction_Well Result Calculate: (Reaction - Background) Control_Well->Result Reaction_Well->Result

Figure 1: Decision matrix for sample preparation. Note that PCA precipitation is the gold standard for metabolically active tissues to prevent 3-PG turnover.

Frequently Asked Questions (FAQ)

Q: I neutralized my PCA extract, but the assay is still flat. Why? A: You likely overshot the pH or the salt concentration is too high.

  • pH Overshoot: If pH > 8.5, the coupling enzymes (Enolase/Pyruvate Oxidase) may be inhibited. Use 0.1M HCl to bring it back to pH 7.2.

  • Salt Inhibition: The PCA/KOH reaction generates KClO₄. While most precipitates, the remaining salt can inhibit enzymes if the sample is not diluted. Try diluting the neutralized sample 1:2 or 1:5 with Assay Buffer.

Q: Can I use TCEP instead of DTT? A: Generally, no. TCEP is also a strong reducing agent and will reduce tetrazolium/resazurin probes, causing false positives. If you need a reducing agent during lysis for protein stability, you must use the PCA method, as the acid precipitation step will separate the protein (pellet) from the small molecule 3-PG (supernatant), and the reducing agent can be oxidized or diluted out.

Q: My standard curve is perfect, but my samples are negative. Is my 3-PG gone? A: If you did not use PCA, yes. 3-PG is rapidly converted to 2-PG by cellular PGM. In liver homogenates, 3-PG can vanish in <2 minutes at room temperature. Switch to the PCA protocol immediately.

References
  • Bergmeyer, H. U. (1974). Methods of Enzymatic Analysis. Academic Press.
  • BioVision (Abcam). (2020). NADH/NADPH Quantification Kit Protocol. Retrieved from [Link] (Reference for background subtraction logic in coupled assays).

Sources

Storage conditions to maintain 3-phosphoglycerate standard purity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Biochemistry. As a Senior Application Scientist, I have designed this guide to address the critical handling, storage, and analytical troubleshooting of 3-Phosphoglycerate (3-PGA) standards.

3-PGA is a fundamental intermediate in glycolysis and the Calvin cycle. Because it contains a high-energy phosphate ester bond, it is inherently susceptible to non-enzymatic degradation. This guide moves beyond basic storage instructions to explain the causality behind degradation mechanisms and provides self-validating protocols to ensure absolute scientific integrity in your assays.

Section 1: Core Storage Conditions & Stability Dynamics

Q: What are the definitive storage conditions for 3-PGA standards, and why do they vary between solid and liquid states?

The stability of 3-PGA is entirely dependent on its hydration state and thermal environment. 3-PGA is typically supplied as a disodium salt, which is highly hygroscopic.

  • Lyophilized State: When kept completely dry, the lack of water prevents nucleophilic attack on the phosphate group. It must be stored at -20°C to minimize thermal kinetic energy, ensuring a shelf life of up to 3 years[1].

  • Aqueous State: Once reconstituted, water acts as a reactant. The phosphoester bond becomes vulnerable to spontaneous hydrolysis, yielding D-glycerate and inorganic phosphate (Pi). Therefore, aqueous solutions kept at 4°C will degrade significantly within 24 hours[2]. For long-term liquid storage, the solution must be snap-frozen to halt molecular mobility and stored at -80°C for a maximum of 6 months[1].

Table 1: Quantitative Stability Matrix for 3-PGA Standards

Physical StateTemperatureMaximum Shelf LifePrimary Degradation Risk
Lyophilized Powder-20°C3 YearsLow (if strictly desiccated)
Lyophilized Powder4°C1 MonthModerate (ambient moisture ingress)
Aqueous Solution-80°C6 MonthsLow (sensitive to freeze-thaw cycles)
Aqueous Solution-20°C1 MonthModerate (slow hydrolysis)
Aqueous Solution (e.g., PBS)4°C< 24 HoursHigh (rapid phosphoester cleavage)

Q: What is the exact mechanism of 3-PGA degradation if left on the benchtop?

If a 3-PGA solution is left at room temperature, or if the lyophilized powder absorbs ambient humidity, it undergoes phosphoester hydrolysis . The water molecule acts as a nucleophile, attacking the electrophilic phosphorus atom. This cleaves the ester bond, irreversibly converting your 3-PGA standard into D-glycerate and free inorganic phosphate. This process is accelerated by extreme pH or the presence of trace heavy metals acting as Lewis acids.

Degradation A Lyophilized 3-PGA (Stable) B Aqueous Solution (Vulnerable) A->B Reconstitution C Snap-Frozen (-80°C) (Preserved) B->C Immediate Aliquot D Prolonged RT / 4°C (Degradation) B->D >24h Exposure E D-Glycerate + Pi (Hydrolyzed) D->E Phosphoester Cleavage

Fig 1: State transition and hydrolysis degradation pathway of 3-PGA.

Section 2: Analytical Troubleshooting (LC-MS/MS)

Q: I am observing peak splitting, severe tailing, and poor retention of 3-PGA in my LC-MS/MS workflow. How can I resolve this?

Causality: 3-PGA is highly polar and hydrophilic. Standard reversed-phase (C18) columns rely on hydrophobic interactions and cannot retain 3-PGA, causing it to elute in the void volume. Furthermore, the phosphate group on 3-PGA is a strong chelating agent; it will bind to exposed iron or stainless steel in your LC flow path, causing severe peak tailing and signal loss.

The Solution:

  • Column Chemistry: Switch to a Zwitterionic Hydrophilic Interaction Liquid Chromatography (Z-HILIC) column.

  • Mobile Phase pH: Adjust your mobile phase to pH 9.0 using ammonium bicarbonate. At pH 9.0, the phosphate group of 3-PGA remains fully deprotonated, preventing secondary interactions and yielding sharp, symmetric peaks[3].

  • System Hardware: Utilize a passivated or metal-free LC system (e.g., hardware with high-performance surface technology) to prevent phosphate chelation[3].

Table 2: Optimized LC-MS/MS Parameters for 3-PGA

ParameterOptimal SettingMechanistic Rationale
Column TypeZ-HILIC (1.7 μm)Effectively retains highly polar, phosphorylated metabolites.
Mobile Phase pH9.0 (Ammonium Bicarbonate)Ensures complete deprotonation of the phosphate group for sharp peaks.
System HardwarePassivated / Metal-FreePrevents phosphate-metal chelation and subsequent peak tailing.
Injection Solvent50:50 Acetonitrile/WaterMatches HILIC starting conditions to prevent solvent-induced band broadening.

Section 3: Self-Validating Preparation Protocol

To guarantee the integrity of your standard curves, you must treat standard preparation as a self-validating system. Every step must contain an internal check to prevent downstream experimental failure.

Step-by-Step Methodology for 3-PGA Reconstitution:

  • Thermal Equilibration: Remove the lyophilized 3-PGA vial from -20°C storage.

    • Causality: Opening a cold vial introduces ambient air, causing immediate condensation. Water micro-droplets will initiate localized hydrolysis in the powder.

    • Validation: Place the sealed vial in a desiccator at room temperature for 30 minutes before opening.

  • Reconstitution: Dissolve the powder in degassed, LC-MS grade water or a neutral buffer (e.g., PBS, pH 7.2) to achieve a stock concentration of 10 mg/mL[2].

    • Validation: Visually inspect the solution against a white background. It must be completely clear and colorless. Any turbidity indicates salt precipitation or contamination.

  • Aliquoting: Immediately divide the stock into 10–50 μL single-use aliquots using low-bind microcentrifuge tubes.

    • Causality: 3-PGA cannot survive repeated freeze-thaw cycles. Ice crystal formation physically shears the hydration shell, accelerating degradation upon thawing.

  • Cryopreservation & Baseline Validation: Snap-freeze the aliquots in liquid nitrogen and transfer immediately to -80°C.

    • Validation: Run an LC-MS/MS analysis on one aliquot immediately (T=0 baseline). Quantify the ratio of the 3-PGA peak to the free inorganic phosphate (Pi) peak. Use this baseline ratio to validate the integrity of future thawed aliquots before using them in critical assays.

Workflow S1 1. Equilibrate (Desiccator) S2 2. Reconstitute (pH 7.2 Buffer) S1->S2 S3 3. Aliquot (Low-Bind Tubes) S2->S3 S4 4. Snap-Freeze (Liquid N2) S3->S4

Fig 2: Self-validating reconstitution and cryopreservation workflow.

References

  • Waters Corporation. "Separation of Pentose Phosphate Pathway, Glycolysis, and Energy Metabolites Using an ACQUITY Premier System With an Atlantis Premier BEH Z-HILIC Column." Waters Application Notes. Available at: [Link]

Sources

Troubleshooting NADH oxidation rates in coupled 3-PGA enzyme assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling to obtain reliable kinetic data from coupled enzyme assays.

The 3-phosphoglycerate (3-PGA) coupled assay is a cornerstone method for measuring Phosphoglycerate Kinase (PGK) or Rubisco activity. It relies on a delicate thermodynamic and stoichiometric balance, linking the phosphorylation of 3-PGA to the oxidation of NADH via the coupling enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)[1]. Because reduced NADH absorbs strongly at 340 nm while its oxidized counterpart (NAD⁺) does not, we can continuously monitor the reaction rate in real-time[2].

However, when this system fails, the root cause usually lies in enzyme kinetics, cofactor stability, or improper coupling ratios. This guide deconstructs the assay to help you troubleshoot effectively and ensure your experimental design is a self-validating system.

Standard Operating Procedure: 3-PGA Coupled Assay

To guarantee trustworthiness in your data, your baseline protocol must be rigorously standardized. This protocol incorporates built-in validation steps to ensure any observed NADH oxidation is strictly a result of PGK activity.

Step 1: Buffer & Cofactor Preparation Prepare a 50 mM Triethanolamine (TEA) buffer (pH 7.6). Supplement this with 5 mM MgSO₄ and 1-2 mM Dithiothreitol (DTT). Causality: The Mg²⁺ is an absolute requirement because PGK strictly utilizes the Mg-ATP²⁻ complex as its substrate, not free ATP[3]. DTT is critical to protect the essential catalytic cysteine residues of GAPDH from spontaneous oxidation, which would otherwise render the coupling enzyme dead[4].

Step 2: Reagent Master Mix Formulation In a quartz cuvette or UV-transparent 96-well plate, combine the buffer with 2 mM ATP, 0.2 mM β-NADH, and 5 Units of purified GAPDH per reaction[5].

Step 3: Baseline Equilibration (Self-Validation Step 1) Place the reaction vessel in a temperature-controlled spectrophotometer at 25°C. Monitor the absorbance at 340 nm for 2–3 minutes before adding the target enzyme or substrate. Causality: This establishes a stable baseline and quantifies any background NADH oxidation caused by contaminating ATPases or NADH oxidases in your reagents[1].

Step 4: Initiation Add the sample containing PGK (or 3-PGA if you are measuring a specific PGK concentration) to a final volume of 1 mL. Mix rapidly by inversion or orbital shaking.

Step 5: Kinetic Data Acquisition Record the decrease in absorbance at 340 nm (ΔA₃₄₀) continuously for 5 minutes. Calculate the specific enzyme activity using the NADH molar extinction coefficient (ε = 6,220 M⁻¹ cm⁻¹)[6].

Visualizing the Coupled Reaction Logic

CoupledAssay PGA 3-PGA PGK PGK (Rate-Limiting) PGA->PGK ATP ATP ATP->PGK BPG 1,3-BPG PGK->BPG GAPDH GAPDH (Coupling Enzyme) BPG->GAPDH NADH NADH + H⁺ (Absorbs @ 340nm) NADH->GAPDH G3P G3P GAPDH->G3P NAD NAD⁺ (No Absorbance) GAPDH->NAD

Workflow of the PGK-GAPDH coupled enzyme assay monitoring NADH oxidation.

Troubleshooting Q&A: Field-Proven Insights

Q1: My assay shows a rapid initial drop in absorbance, followed by an immediate flatline. What is happening? A1: This indicates premature substrate exhaustion, most commonly NADH depletion. At a standard concentration of 0.2 mM, your starting A₃₄₀ should be approximately 1.24 (based on ε = 6,220 M⁻¹ cm⁻¹)[6]. If your initial A₃₄₀ is significantly lower (e.g., <0.5), your NADH has likely degraded into NAD⁺ due to freeze-thaw cycles, moisture exposure, or acidic pH. Alternatively, if your target enzyme concentration is too high, the reaction will consume all the NADH within seconds. Action: Verify the initial A₃₄₀ before adding the trigger substrate. Always prepare fresh NADH solutions daily in a slightly alkaline buffer (pH 8.0) and keep them on ice.

Q2: The NADH oxidation rate is non-linear and exhibits a distinct "lag phase" before reaching maximum velocity. Why? A2: A lag phase in a coupled assay means the coupling enzyme (GAPDH) is not in sufficient excess. For the assay to accurately reflect PGK activity, the primary reaction (PGK) must be the strict rate-limiting step[1]. If GAPDH is limiting, the intermediate product (1,3-BPG) will accumulate until its concentration is high enough to drive the GAPDH reaction at Vmax. Action: Increase the GAPDH concentration by 2- to 5-fold. The golden rule of coupled assays is that the Vmax of the coupling enzyme should be at least 100x greater than the expected Vmax of the target enzyme.

Q3: I added 3-PGA, but there is absolutely no change in absorbance at 340 nm. What went wrong? A3: Assuming your target enzyme is active, a complete lack of signal points to a failure in the coupling system. The most frequent culprit is inactive GAPDH due to the oxidation of its catalytic sulfhydryl groups[4]. Another common failure point is the omission of Mg²⁺, which prevents ATP from binding to PGK[3]. Action: Supplement your assay buffer with fresh DTT to maintain GAPDH in its reduced state. Confirm that MgSO₄ is present at a concentration exceeding the total ATP concentration.

Q4: I am seeing a steady decrease in A₃₄₀ even before I add the initiating substrate (3-PGA). How do I fix this high background? A4: Background oxidation is a classic issue when working with crude cell lysates or impure protein preparations. It is caused by endogenous NADH oxidases or non-specific ATPases present in your sample[7]. Action: You must run a "minus-substrate" blank reaction (all components included except 3-PGA) and subtract this background rate from your final 3-PGA-initiated rate. If the background rate consumes >20% of your NADH before initiation, you must partially purify your sample prior to the assay.

Quantitative Troubleshooting Parameters

To ensure your assay remains a self-validating system, benchmark your setup against these critical thermodynamic and optical parameters:

ParameterTarget Range / ValueDiagnostic IndicatorCorrective Action
Initial A₃₄₀ 1.10 – 1.30 OD< 1.0 indicates severe NADH degradation.Prepare fresh NADH powder in weakly alkaline buffer.
Coupling Ratio GAPDH Vmax ≥ 100x PGKLag phase > 30 seconds before linear rate.Spike in additional GAPDH; verify DTT is active.
Mg²⁺ : ATP Ratio ≥ 2.5 : 1No reaction or severely stunted linear rate.Increase MgSO₄ to 5 mM (assuming 2 mM ATP).
Background Rate < 0.005 ΔA₃₄₀ / minHigh rate before 3-PGA addition.Run minus-substrate blank; subtract from final rate.
Linear Range ΔA₃₄₀ between 1.2 and 0.4Curve flattens at lower absorbances.Only calculate the slope from the strictly linear portion.

References

  • BenchChem Technical Support Team. "Application Notes: D-(-)-3-Phosphoglyceric Acid Disodium Salt in Phosphoglycerate Kinase (PGK) Activity Assay." Benchchem.1

  • BenchChem Technical Support Team. "DL-Glyceraldehyde 3-phosphate | 142-10-9." Benchchem. 4

  • BenchChem Technical Support Team. "A Comparative Guide to D-(-)-3-Phosphoglyceric Acid Salts in Biochemical Assays." Benchchem. 3

  • "Shikonin, vitamin K3 and vitamin K5 inhibit multiple glycolytic enzymes in MCF-7 cells." Spandidos Publications.5

  • "Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation." PMC.7

  • "Measuring Rubisco activity: challenges and opportunities of NADH-linked microtiter plate-based and 14C-based assays." Journal of Experimental Botany. 2

  • "Supplemental Materials ATPase assay." Frontiers.6

Sources

Validation & Comparative

A Comprehensive Comparison Guide: Enzymatic Assays vs. LC-MS/MS for 3-Phosphoglycerate Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Accurate quantification of metabolic intermediates is a cornerstone of modern drug development and metabolic research. 3-Phosphoglycerate (3-PG) sits at a critical biochemical crossroads, linking glycolysis to de novo serine biosynthesis. For researchers investigating the 1[1] or developing inhibitors for 3-phosphoglycerate dehydrogenase (PHGDH)[2], selecting the right analytical method for 3-PG is paramount.

This guide provides an objective, data-backed comparison of the two predominant techniques for 3-PG analysis: Enzymatic Assays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [3].

The Biochemical Context of 3-PG

3-PG is generated in glycolysis from 1,3-bisphosphoglycerate and is typically converted to 2-phosphoglycerate (2-PG)[3]. However, in many tumor microenvironments, 3-PG is diverted by PHGDH to produce phosphohydroxypyruvate (PHP), initiating serine biosynthesis[4]. Because 3-PG is highly polar, low in abundance, and structurally identical in mass to 2-PG, its isolation and quantification present unique analytical challenges.

Pathway Glucose Glucose BPG 1,3-Bisphosphoglycerate Glucose->BPG Glycolysis PG3 3-Phosphoglycerate (3-PG) BPG->PG3 Phosphoglycerate Kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate mutase Serine Serine Biosynthesis PG3->Serine PHGDH Pyruvate Pyruvate PG2->Pyruvate Enolase & PK

Caption: 3-PG Metabolic Pathway: The critical junction between Glycolysis and Serine Biosynthesis.

Method 1: Enzymatic Quantification (The Spectrophotometric Approach)

Enzymatic assays rely on a coupled biological reaction. 3-PG is phosphorylated by Phosphoglycerate Kinase (PGK) using ATP to form 1,3-bisphosphoglycerate, which is subsequently reduced by Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), consuming NADH in the process[3],[5]. The depletion of NADH is measured spectrophotometrically.

Step-by-Step Protocol & Causality
  • Sample Deproteinization: Homogenize the biological sample in a generic lysis buffer, then immediately pass the lysate through a 10 kDa MWCO spin filter.

    • The Causality: Endogenous enzymes (like enolase or lactate dehydrogenase) will rapidly consume 3-PG or NADH. Physical removal of these proteins is mandatory to prevent false kinetic readings.

  • Reagent Preparation: Prepare an Assay Buffer (Tris-HCl, pH 7.5-8.0), 100 mM ATP, 10 mM NADH, and an Enzyme Mix containing PGK and GAPDH[5].

    • The Causality: The pH 7.5-8.0 range ensures optimal catalytic efficiency for both PGK and GAPDH, maximizing the signal-to-noise ratio.

  • Reaction Initiation: In a UV-transparent microplate, combine the deproteinized sample, Assay Buffer, ATP, and NADH. Incubate for 5 minutes to establish a baseline. Initiate the reaction by adding the Enzyme Mix[6].

    • The Causality: Establishing a baseline prior to enzyme addition accounts for any non-specific background absorbance inherent to the sample matrix.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over 5-10 minutes.

    • The Causality: NADH absorbs strongly at 340 nm, whereas its oxidized form (NAD⁺) does not. The rate of absorbance decrease (

      
      /min) is directly proportional to the 3-PG concentration[3].
      
Self-Validating System

To ensure trustworthiness, run a parallel reagent blank (buffer + enzymes, no sample) to account for the auto-oxidation of NADH. Simultaneously, spike a known concentration of pure 6[6] into a duplicate sample well to calculate recovery rates and rule out matrix-induced enzyme inhibition.

Method 2: LC-MS/MS Quantification (The High-Resolution Approach)

LC-MS/MS provides unparalleled specificity by physically separating metabolites via Hydrophilic Interaction Liquid Chromatography (HILIC) and detecting them based on precise mass-to-charge (m/z) transitions[3].

Step-by-Step Protocol & Causality
  • Metabolic Quenching & Extraction: Add 800 µL of pre-chilled (-20°C) extraction solvent (40:40:20 Acetonitrile:Methanol:Water) containing 0.1 M Formic Acid directly to the sample[7].

    • The Causality (Critical Pitfall): 3-PG rapidly interconverts to phosphoenolpyruvate (PEP) via residual enolase activity during standard extractions. The inclusion of 8[8], instantly denaturing enolase and locking the 3-PG pool in its exact in vivo state[7].

  • Phase Separation & Clarification: Vortex for 10s, incubate on ice for 2 min, and neutralize with 70 µL of 15% (w/v) NH₄HCO₃. Centrifuge at 16,000 × g for 10 min[7].

    • The Causality: Neutralization prevents the acid-catalyzed degradation of other acid-labile central carbon metabolites during downstream processing.

  • Chromatographic Separation: Inject 1-10 µL of the supernatant onto a HILIC column using a gradient of Mobile Phase A (Water + ammonium acetate) and Mobile Phase B (Acetonitrile)[3].

    • The Causality: 3-PG is highly polar and elutes in the void volume of standard C18 reversed-phase columns. HILIC provides the necessary retention and sharp peak shapes for phosphorylated sugars.

  • Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in Electrospray Ionization (ESI) negative mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 185 → 79[3].

    • The Causality: The precursor ion m/z 185 corresponds to deprotonated 3-PG [M-H]⁻. The product ion m/z 79 represents the cleaved phosphate group (PO₃⁻). This specific transition filters out background matrix noise.

Self-Validating System

Incorporate a stable isotope-labeled internal standard (e.g., ¹³C-labeled 3-PG) directly into the extraction solvent. This corrects for ion suppression in the MS source and physical losses during sample prep. Furthermore, because 2-PG and 3-PG are structural isomers with identical masses, validate peak identity by 9[9] m/z 79 (PO₃⁻) and m/z 97 (H₂PO₄⁻), which uniquely differs between the two isomers[10],[9].

Comparative Analysis: LC-MS/MS vs. Enzymatic Assays

Workflow cluster_Enz Enzymatic Assay cluster_LCMS LC-MS/MS Sample Biological Sample Lysis Deproteinization (Spin Filter) Sample->Lysis Quench Acidic Quenching (0.1 M Formic Acid) Sample->Quench Coupled Add PGK, GAPDH, ATP, NADH Lysis->Coupled Read Absorbance at 340 nm (NADH consumption) Coupled->Read HILIC HILIC Chromatography Quench->HILIC MRM MRM Detection (m/z 185 -> 79) HILIC->MRM

Caption: Comparative Workflows: LC-MS/MS vs Enzymatic Assay for 3-PG Quantification.

Data Presentation: Performance Metrics
ParameterEnzymatic AssayLC-MS/MS
Sensitivity Moderate (µM range)High (ng/mL to sub-µM range)[10]
Specificity High (Relies on enzyme purity)Very High (Isomer deconvolution via MRM)[10]
Throughput Moderate (Kinetic monitoring required)High (<7 minutes per sample)[10]
Capital Equipment Standard UV/Vis Microplate ReaderUPLC system & Triple Quadrupole MS
Cost per Sample Moderate (Reagent costs scale linearly)Low (After initial high instrument investment)
Sample Volume 10 - 50 µL1 - 10 µL[3]

Strategic Recommendations

  • Choose Enzymatic Assays when conducting targeted, low-throughput screening (e.g., verifying recombinant PHGDH activity in vitro) where capital equipment is limited. It provides a robust, traditional readout without the need for complex method development[3].

  • Choose LC-MS/MS for in vivo metabolomics, clinical biomarker discovery, or when tracking isotopic flux (e.g., ¹³C-glucose tracing)[7]. The ability to definitively separate 3-PG from 2-PG and prevent quenching artifacts makes it the gold standard for rigorous metabolic profiling[10],[8].

References

  • BenchChem. "A Comparative Guide to the Quantification of 3-Phosphoglycerate: LC-MS/MS vs. Enzymatic Assays." 3

  • Sigma-Aldrich. "Enzymatic Assay of 3-PHOSPHOGLYCERIC PHOSPHOKINASE."5

  • BenchChem. "A Comparative Guide to D-(-)-3-Phosphoglyceric Acid Salts in Biochemical Assays."6

  • Analytical Chemistry. "Liquid Chromatography/Tandem Mass Spectrometry of Glycolytic Intermediates: Deconvolution of Coeluting Structural Isomers Based on Unique Product Ion Ratios." 10

  • eScholarship. "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow."9

  • Creative Proteomics. "3-phosphoglycerate Analysis Service." 1

  • PMC / NIH. "Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH)." 4

  • ResearchGate. "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." 8

  • PMC / NIH. "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." 7

  • PNAS. "Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers." 2

Sources

Validating 3-Phospho-D-Glyceric Acid (3-PGA) Biomarkers in Metabolic Disorders: A Comparative Guide to Advanced LC-MS/MS vs. Traditional Assays

Author: BenchChem Technical Support Team. Date: March 2026

As metabolic profiling becomes increasingly central to drug development and clinical diagnostics, the accurate quantification of polar metabolites is non-negotiable. 3-Phospho-D-glyceric acid (3-PGA) —a pivotal intermediate linking glycolysis to the Calvin cycle and serine biosynthesis—has emerged as a critical biomarker. Elevated 3-PGA levels are a hallmark of the Warburg effect in oncology [1], while its depletion is a primary diagnostic indicator for rare Inherited Metabolic Disorders (IMDs) such as 3-phosphoglycerate dehydrogenase (PHGDH) deficiency[2].

However, measuring 3-PGA presents a profound analytical dilemma. As a highly polar, negatively charged small molecule (MW 186.06 g/mol ), it retains poorly on standard reverse-phase columns and is structurally identical to its isomer, 2-Phosphoglycerate (2-PGA).

This guide objectively compares the performance of Advanced Isotope-Dilution LC-MS/MS against Traditional Coupled Enzymatic Assays and GC-MS , providing the mechanistic rationale and validated protocols necessary to ensure absolute data integrity in your metabolic research.

The Biological and Analytical Context

Before selecting an assay, one must understand the metabolic routing and pre-analytical vulnerabilities of 3-PGA. In vivo, 3-PGA is in rapid equilibrium with 2-PGA and Phosphoenolpyruvate (PEP) via the enzymes phosphoglycerate mutase (PGM) and enolase.

G Glycolysis Glycolysis (1,3-BPG) PGA3 3-Phospho-D-glycerate (3-PGA) Glycolysis->PGA3 PGK1 PGA2 2-Phosphoglycerate (2-PGA) PGA3->PGA2 PGM (Mutase) SerinePath Serine Biosynthesis (Cancer/PHGDH Def.) PGA3->SerinePath PHGDH PEP Phosphoenolpyruvate (PEP) PGA2->PEP Enolase

Metabolic routing of 3-PGA in glycolysis and serine biosynthesis pathways.

The Pre-Analytical Pitfall: PEP possesses a significantly higher standard free energy than 3-PGA, but its physiological concentration is usually much lower. If cellular metabolism is not instantaneously arrested during extraction, residual enolase and mutase activity will rapidly convert 3-PGA into 2-PGA and PEP, artificially deflating your target biomarker pool [3]. Standard quenching with 0.02 M acid is insufficient; robust protocols require 0.1 M Formic Acid to completely denature these resilient enzymes.

Methodological Comparison: Product vs. Alternatives

The Advanced Standard: High-Throughput LC-MS/MS with Isomeric Deconvolution

Historically, separating 3-PGA from 2-PGA required ion-pairing reagents (which contaminate mass spectrometers) or lengthy 40-minute chromatographic runs. Advanced UPLC-ESI-MS/MS bypasses this by utilizing tandem MS deconvolution [4]. While the isomers co-elute, collision-induced dissociation (CID) of the precursor ion (m/z 185) yields different ratios of product ions: m/z 79 (PO3⁻) and m/z 97 (H2PO4⁻). By monitoring both transitions, linear algebra matrices can deconvolute their exact concentrations in under 7 minutes per sample.

Alternative 1: Traditional Coupled Enzymatic Assays

Enzymatic kits rely on a cascade of reactions (PGK and GAPDH) that ultimately oxidize NADH to NAD⁺, measurable via a drop in absorbance at 340 nm [5]. While highly accessible and requiring only a spectrophotometer, these assays are vulnerable to matrix interference from endogenous dehydrogenases and cannot multiplex other metabolites.

Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent resolution of isomers but requires exhaustive sample lyophilization followed by two-step chemical derivatization (methoximation and silylation). This severely limits throughput and introduces variability via incomplete derivatization artifacts.

Quantitative Performance Comparison
ParameterAdvanced LC-MS/MS (Deconvolution)Coupled Enzymatic AssayStandard GC-MS (Derivatized)
Sensitivity (LOD) 2 – 5 ng/mL~500 ng/mL10 – 20 ng/mL
Isomer Resolution High (via MS/MS Linear Algebra)Moderate (Enzyme specificity)High (Chromatographic)
Throughput High (< 7 mins / sample)Medium (96-well plate format)Low (> 45 mins / sample)
Dynamic Range 4 Logs (0.1 – 100 µg/mL)1.5 Logs3 Logs
Matrix Effects Corrected via ¹³C-Internal StandardHigh (Endogenous NADH consumption)Medium (Derivatization suppression)
Cost per Sample High initial CapEx, Low OpExLow CapEx, High OpEx (Kit costs)Medium

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Advanced LC-MS/MS Isotope-Dilution Workflow

Causality Check: We utilize ¹³C-labeled 3-PGA as an internal standard. Because ionization efficiency in LC-MS fluctuates based on the sample matrix (ion suppression), absolute quantitation is impossible without an internal standard that co-elutes and ionizes identically to the endogenous analyte [3].

  • Quenching & Extraction: Rapidly harvest cells/tissue and immediately submerge in cold (-20°C) 50:50 Acetonitrile:Water containing 0.1 M Formic Acid . Spike the extraction buffer with 50 ng/mL of ¹³C₃-3-PGA internal standard.

  • Clarification: Vortex for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • UPLC Separation: Inject 5 µL of the supernatant onto a specialized polar-RP or HILIC column. Use a rapid 7-minute gradient (Mobile Phase A: 10 mM Tributylamine in water; Mobile Phase B: Methanol).

  • MS/MS Detection (Negative ESI): Monitor the following Multiple Reaction Monitoring (MRM) transitions:

    • 3-PGA / 2-PGA Precursor: m/z 185

    • Quantifier Ion: m/z 79

    • Qualifier Ion: m/z 97

    • Internal Standard: m/z 188 → 79

  • Data Deconvolution: Apply the calibration matrix to the 79/97 peak area ratio to resolve the co-eluting 3-PGA and 2-PGA concentrations [4].

G Sample Quenched Extract (0.1M Formic Acid) LC UPLC Separation (Co-eluting Isomers) Sample->LC MS ESI-MS/MS Precursor m/z 185 LC->MS Ion79 Product Ion m/z 79 (PO3-) MS->Ion79 Ion97 Product Ion m/z 97 (H2PO4-) MS->Ion97 Math Linear Algebra Deconvolution Ion79->Math Ion97->Math

LC-MS/MS deconvolution workflow for co-eluting 3-PGA and 2-PGA isomers.

Protocol B: Traditional Coupled Enzymatic Assay

Causality Check: Biological matrices are fraught with endogenous enzymes that will consume NADH independently of your target, leading to false-positive absorbance drops. Deproteinization with Perchloric Acid (PCA) is mandatory to create a stable, self-validating baseline.

  • Deproteinization: Homogenize the biological sample in 1M Perchloric Acid (PCA). Centrifuge at 10,000 × g for 5 minutes.

  • Neutralization: Transfer the supernatant and neutralize with 2M KOH until the pH reaches 7.5. Centrifuge again to remove the precipitated potassium perchlorate salts.

  • Baseline Measurement: In a UV-transparent 96-well plate, combine the neutralized sample with Assay Buffer (Tris-HCl pH 7.6, ATP, MgSO₄, and NADH). Read the baseline absorbance at 340 nm (

    
    ).
    
  • Reaction Initiation: Add the coupling enzyme mix (Phosphoglycerate Kinase and Glyceraldehyde-3-Phosphate Dehydrogenase). Incubate at 37°C for 30 minutes.

  • Quantification: Read the final absorbance at 340 nm (

    
    ). Calculate the 
    
    
    
    . Determine the 3-PGA concentration using the NADH molar extinction coefficient (
    
    
    ).

Conclusion & Recommendations

For high-throughput biomarker validation in oncology or screening for Inherited Metabolic Disorders, Advanced LC-MS/MS is the undisputed gold standard. By leveraging 0.1 M formic acid quenching and tandem MS deconvolution, researchers can entirely bypass the chromatographic limitations of structural isomers, achieving superior sensitivity (2-5 ng/mL) without compromising instrument health.

While enzymatic assays remain a viable, low-CapEx alternative for isolated, low-throughput studies, their susceptibility to matrix effects and lack of multiplexing capabilities severely limit their utility in modern, rigorous drug development pipelines.

References

  • 3-phosphoglycerate Analysis Service.
  • Decoding rare inherited metabolic disorders: advancing precision in screening and diagnosis. PMC.
  • Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. eScholarship.org.
  • Liquid Chromatography/Tandem Mass Spectrometry of Glycolytic Intermediates: Deconvolution of Coeluting Structural Isomers.
  • A Comparative Guide to the Quantification of 3-Phosphoglycerate: LC-MS/MS vs.

Accuracy of Commercial Kits for 3-Phospho-D-glyceric Acid Quantification: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies in metabolite quantification caused by matrix interference, enzyme promiscuity, or improper assay selection. 3-Phospho-D-glyceric acid (3-PGA) is a fundamental metabolic intermediate at the crossroads of glycolysis, gluconeogenesis, and the Calvin cycle[1][2]. Accurately quantifying 3-PGA is critical for metabolic flux analysis, cancer metabolism profiling, and agricultural biotechnology.

Because 3-PGA is a small molecule (MW 230.02 g/mol ) lacking a distinct chromophore or fluorophore, direct UV-Vis quantification is impossible. Commercial kits overcome this limitation by employing either Enzymatic Coupled Cascades [3] or Competitive Enzyme-Linked Immunosorbent Assays (ELISA) [4]. This guide objectively compares these methodologies, providing the theoretical causality behind their designs and self-validating protocols to ensure absolute data integrity.

Comparative Analysis of Quantification Modalities

Before selecting a kit, researchers must weigh the trade-offs between assay specificity, sensitivity, and matrix compatibility. Below is a synthesized comparison of the primary commercial modalities available for 3-PGA quantification.

ModalityExample Commercial KitsDetection LimitDynamic RangeSpecificity / AccuracyBest Suited For
Enzymatic Coupled Assay BenchChem Protocols[3], Modified ScienCell[5]~1-5 µM10 µM – 1 mMVery High : Relies on strict enzyme-substrate stereospecificity.Cell lysates, tissue homogenates, enzyme kinetic studies.
Competitive ELISA MyBioSource (MBS7273719)[4]~0.1 ng/mL0.16 – 10 ng/mLModerate : Susceptible to cross-reactivity with structural analogs (e.g., 2-PGA).Serum, plasma, and high-throughput screening.
LC-MS/MS (Reference) Agilent / Thermo Fisher Platforms< 10 nM10 nM – 10 mMAbsolute : Mass-to-charge ratio and retention time specific.Complex matrices, multi-metabolite profiling.
The Biochemical Gold Standard: Enzymatic Coupled Assays
The Causality of the Assay Design

Because 3-PGA cannot be measured directly, enzymatic kits utilize a 4-enzyme coupled cascade to link the consumption of 3-PGA to the oxidation of NADH[3]. NADH strongly absorbs light at 340 nm, whereas its oxidized form (NAD+) does not. Therefore, the decrease in absorbance at 340 nm is directly and stoichiometrically proportional to the initial concentration of 3-PGA .

Enzymatic_Cascade cluster_cascade 4-Enzyme Coupled Cascade for 3-PGA Quantification PGA3 3-PGA PGA2 2-PGA PGA3->PGA2 PGM PEP PEP PGA2->PEP Enolase PYR Pyruvate PEP->PYR PK LAC Lactate PYR->LAC LDH NAD NAD+ PYR->NAD NADH NADH (Abs 340nm) NADH->NAD Oxidation

Fig 1: Enzymatic coupled reaction converting 3-PGA to Lactate, driving measurable NADH oxidation.

Step-by-Step Protocol & Self-Validating Architecture

To ensure trustworthiness, this protocol incorporates internal validation checkpoints to prevent false positives caused by endogenous metabolites.

Reagent Preparation:

  • Prepare the Assay Buffer (e.g., Triethanolamine buffer, pH 7.6) containing MgSO₄ and KCl.

  • Reconstitute the Enzyme Mix: Phosphoglycerate Mutase (PGM), Enolase, Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH).

  • Prepare Cofactors: ADP, NADH, and a catalytic amount of 2,3-Diphosphoglycerate (required as a primer for PGM)[3].

Execution Steps:

  • Sample Deproteinization (Critical Causality): Deproteinize lysates using perchloric acid (PCA) or a 10 kDa spin filter. Why? Endogenous enzymes in the sample will rapidly consume 3-PGA or NADH, destroying the assay's stoichiometry.

  • Background Depletion (Self-Validation Checkpoint 1): In a UV-compatible 96-well plate, mix 50 µL of deproteinized sample with 40 µL of Assay Buffer containing ADP, NADH, Enolase, PK, and LDH (Omit PGM). Incubate at 25°C for 5 minutes. Why? This allows the system to consume any endogenous 2-PGA, PEP, or Pyruvate present in the sample, establishing a flat, stable NADH baseline.

  • Baseline Read: Measure initial absorbance at 340 nm (

    
    ).
    
  • Reaction Initiation: Add 10 µL of PGM (with 2,3-DPG) to all wells to initiate the specific conversion of 3-PGA.

  • Kinetic Monitoring: Read absorbance at 340 nm every minute for 30 minutes until the curve plateaus (

    
    ).
    
  • Calculation:

    
    . Use a 3-PGA standard curve to determine absolute concentration.
    
High-Throughput Alternative: Competitive ELISA
The Causality of the Assay Design

Standard sandwich ELISAs require an antigen large enough to bind two distinct antibodies simultaneously. 3-PGA is far too small for this. Therefore, commercial kits like the MyBioSource Rat 3PG ELISA[4] utilize a Competitive ELISA format. The microplate is pre-coated with a 3-PGA conjugate. Free 3-PGA in your sample competes with the plate-bound 3-PGA for a limited number of HRP-linked anti-3-PGA antibodies. Consequently, the colorimetric signal is inversely proportional to the 3-PGA concentration in the sample .

ELISA_Workflow cluster_1 Competitive ELISA Workflow for Small Metabolites Step1 Sample Addition (Unlabeled 3-PGA) Step2 Antibody Incubation (Competition Phase) Step1->Step2 Step3 Wash Step (Remove Unbound) Step2->Step3 Step4 TMB Substrate Addition Step3->Step4 Step5 Stop Solution & Read OD 450nm Step4->Step5

Fig 2: Step-by-step workflow of a competitive ELISA for 3-PGA quantification.

Step-by-Step Protocol & Self-Validating Architecture

Execution Steps:

  • Standard Preparation: Prepare a serial dilution of the 3-PGA standard (typically ranging from 0.16 ng/mL to 10 ng/mL).

  • Competition Phase: Add 50 µL of Standards, Samples, and Blanks to the pre-coated wells. Immediately add 50 µL of HRP-conjugated anti-3-PGA antibody. Incubate at 37°C for 60 minutes.

  • Washing: Aspirate and wash the plate 3–5 times with Wash Buffer to remove unbound sample and antibody.

  • Development: Add 90 µL of TMB Substrate. Incubate in the dark for 15-20 minutes. Causality Check: TMB reacts with the HRP bound to the plate, turning blue. High 3-PGA in the sample means less antibody bound to the plate, resulting in a lighter blue color.

  • Termination: Add 50 µL of Stop Solution (sulfuric acid) to halt the reaction, turning the wells yellow. Read immediately at 450 nm.

Self-Validation Checkpoint (Spike-and-Recovery): Immunoassays for small metabolites are highly susceptible to matrix effects (e.g., pH, salt concentration, or lipid content altering antibody binding affinity). To validate the kit's accuracy for your specific sample type, always perform a Spike-and-Recovery test . Spike a known amount of pure 3-PGA into your biological matrix and calculate the recovery percentage. A recovery outside the 80-120% range indicates severe matrix interference, necessitating sample dilution or switching to the enzymatic coupled assay.

Conclusion & Recommendations

For fundamental biochemical research, enzyme kinetics (e.g., PGK or GAPDH activity[5][6]), and cell lysate analysis, the Enzymatic Coupled Assay remains the superior choice due to its absolute stereospecificity and self-validating kinetic readouts. Conversely, for high-throughput screening of serum or plasma where 3-PGA concentrations are extremely low, Competitive ELISA kits provide the necessary sensitivity, provided rigorous matrix validation controls are employed.

References
  • Rat 3-Phosphoglyceric acid (3PG)
  • Source: apexbt.
  • Phosphoglycerate Kinase (PGK)
  • 3-Phosphoglycerate (ECMDB04131)
  • Source: benchchem.
  • Colorimetric GAPDH Assay (GAPDH)

Sources

Benchmarking 3-Phospho-D-glyceric Acid (3-PGA) Extraction: Solvent Efficiency & Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers analyzing central carbon metabolism, 3-Phospho-D-glyceric acid (3-PGA) presents a specific stability challenge often overlooked in broad metabolomics protocols: enzymatic interconversion during quenching. [1]

While Perchloric Acid (PCA) has historically been the gold standard for yield, it introduces salts incompatible with LC-MS. Cold Methanol (80%) is the standard for LC-MS but often fails to fully inhibit residual enolase activity, leading to the artificial conversion of 3-PGA to Phosphoenolpyruvate (PEP).

The Superior Protocol: This guide identifies Acidic Methanol (80:20 MeOH:H₂O + 0.1% Formic Acid) as the benchmark winner. It combines the high recovery of organic solvents with the enzymatic quenching power of strong acids, without the downstream salt suppression associated with PCA.

Part 1: The Critical Mechanism (Expertise & Causality)

To select the right solvent, one must understand the failure mode of the alternatives. 3-PGA is a high-energy glycolytic intermediate. In cellular extracts, the enzyme Enolase can remain active even at low temperatures if the pH is near neutral.

  • The Trap: If you extract with neutral solvents (e.g., standard 80% Methanol), Enolase converts 3-PGA into PEP.

  • The Consequence: This results in an underestimation of 3-PGA and a massive overestimation of PEP (sometimes by >10-fold), skewing flux analysis data.

  • The Solution: Rapid acidification is required to denature Enolase immediately upon cell lysis.

Pathway Visualization: The Stability Check

The following diagram illustrates the enzymatic risk during the extraction phase.

G cluster_0 Glycolysis Pathway (Intracellular) 2-PGA 2-PGA PEP PEP (Artifact) 2-PGA->PEP Enolase (Mg2+ dependent) 3-PGA 3-PGA (Target Analyte) 3-PGA->2-PGA PGAM Quenching Extraction Solvent 3-PGA->Quenching Quenching->PEP Neutral pH (Enolase Active) Stable 3-PGA Stable 3-PGA Quenching->Stable 3-PGA Acidic pH (Enolase Denatured)

Caption: Figure 1. The enzymatic risk of 3-PGA extraction. Neutral solvents allow residual Enolase activity to convert 3-PGA to PEP, distorting metabolomic data.

Part 2: Solvent Comparison Matrix

The following table benchmarks the four most common extraction systems based on experimental recovery rates and downstream compatibility.

Solvent SystemExtraction Efficiency (Yield)3-PGA StabilityLC-MS CompatibilityVerdict
A. Acidic Methanol (80% MeOH, 0.1M Formic Acid)High (95-98%) Excellent Acid denatures Enolase instantly.High Volatile acid evaporates; no salt buildup.Recommended
B. Perchloric Acid (PCA) (0.5M - 1M)Very High (98-100%) Excellent Rapid protein precipitation.Low Requires neutralization (KOH/KHCO₃), leaving salts that suppress ionization.Use for UV/Enzymatic Assays
C. Cold Methanol (80% MeOH, Neutral)High (90-95%)Poor Significant loss of 3-PGA to PEP conversion.HighNot Recommended for 3-PGA
D. Acetonitrile:Water (1:1 or 3:1)Moderate (80-85%)ModeratePoorer solubility for polar phosphates than MeOH.HighAlternative for Lipids
Part 3: Recommended Protocols
Protocol A: Acidic Methanol Extraction (The LC-MS Gold Standard)

Best for: Untargeted Metabolomics, LC-MS/MS, Flux Analysis.

Reagents:

  • LC-MS Grade Methanol (pre-chilled to -80°C).

  • Formic Acid (concentrated).[2]

  • Ammonium Bicarbonate (1M, for neutralization after protein removal).

Workflow:

  • Preparation: Prepare extraction solvent: 80% Methanol / 20% Water containing 0.1 M Formic Acid .[1] Store at -80°C.

  • Quenching: Add 1 mL of cold extraction solvent directly to the cell pellet or tissue powder.

    • Critical Step: Vortex immediately for 30 seconds to disrupt membranes and acidify the cytosol.

  • Extraction: Incubate on dry ice or at -80°C for 20 minutes.

  • Clarification: Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Neutralization (Optional but Recommended): Transfer supernatant to a new tube. Add 10-20 µL of 1M Ammonium Bicarbonate to neutralize the pH (preventing acid hydrolysis of nucleotides during drying).

    • Note: Ammonium salts are volatile and LC-MS friendly, unlike Potassium salts from PCA neutralization.

  • Drying: Evaporate supernatant under nitrogen or vacuum concentrator (SpeedVac).

Protocol B: Perchloric Acid Extraction (The Classical Method)

Best for: HPLC-UV, Enzymatic Assays, or when LC-MS is unavailable.

Reagents:

  • 0.5 M Perchloric Acid (PCA), ice-cold.

  • 2.5 M Potassium Carbonate (K₂CO₃).

Workflow:

  • Lysis: Add 500 µL ice-cold 0.5 M PCA to the sample. Vortex vigorously.

  • Precipitation: Incubate on ice for 5 minutes (do not exceed 10 mins to avoid hydrolysis).

  • Centrifugation: Spin at 12,000 × g for 5 minutes at 4°C.

  • Neutralization: Transfer supernatant to a new tube. Slowly add 2.5 M K₂CO₃ while monitoring pH (aim for pH 6.5–7.0).

    • Visual Check: A white precipitate (Potassium Perchlorate, KClO₄) will form.

  • Final Spin: Centrifuge again to remove the salt precipitate. Use the clear supernatant for analysis.

Part 4: Decision Logic for Researchers

Use this decision tree to select the appropriate protocol for your specific analytical platform.

DecisionTree Start Start: Select Extraction Method Platform What is your detection platform? Start->Platform LCMS LC-MS / MS Platform->LCMS UV Spectrophotometry / HPLC-UV Platform->UV Target Is 3-PGA the primary target? LCMS->Target UV_Method Use Perchloric Acid (PCA) + K2CO3 Neutralization UV->UV_Method Standard Use Acidic Methanol (80% MeOH + 0.1M FA) Target->Standard Yes (Critical) Neutral Use Neutral 80% MeOH (Risk of 3-PGA loss) Target->Neutral No (General Profiling)

Caption: Figure 2. Decision tree for solvent selection based on analytical platform and analyte criticality.

References
  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry.

    • Key Finding: Establishes the necessity of acidic quenching (0.1 M Formic Acid) to prevent 3-PGA to PEP interconversion.
  • Pugin, B., et al. (2017). Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum. Microbial Cell Factories.

    • Key Finding: Benchmarks Cold Methanol vs. PCA, highlighting the trade-off between extraction efficiency and salt interference.
  • Dietmair, S., et al. (2010). Metabolite profiling of CHO cells: comparison of extraction methods. Analytical Biochemistry.

    • Key Finding: Validates that cold organic solvents are generally superior for high-throughput metabolomics but require modific
  • Bi, H., et al. (2013). Optimization of a quantitative protocol for the intermediate metabolites of the glycolysis pathway in human serum. New Journal of Chemistry.

    • Key Finding: Discusses the stability of glycolytic intermediates including 3-PGA under various extraction conditions.

Sources

Comparative Guide: Quantifying 3-Phosphoglycerate (3-PG) as a Biomarker for Glycolytic Flux

[1]

Part 1: The Core Directive — The "Pool Size vs. Flux" Paradox

In metabolic research, particularly within oncology and immunology, a common misconception is that high levels of an intermediate metabolite indicate high pathway activity. For 3-Phosphoglycerate (3-PG), this correlation is frequently inverse.

3-PG is not merely a stepping stone in glycolysis; it is a metabolic shunt. It sits at the divergence point between energy generation (Glycolysis) and biomass synthesis (Serine Synthesis Pathway/SSP).

The Critical Insight:

  • High Glycolytic Rate (Warburg Effect): Often involves low to moderate steady-state pools of 3-PG, as the metabolite is rapidly consumed by downstream enzymes (PGAM1) or diverted to Serine.

  • High 3-PG Accumulation: Frequently signals a bottleneck downstream, specifically the inhibition of Pyruvate Kinase M2 (PKM2). This "damming" effect forces carbon into the serine synthesis pathway to support proliferation, a hallmark of many PHGDH-amplified cancers.

Therefore, measuring 3-PG concentration (pool size) is diagnostically useless without understanding the methodology used to measure it and the flux context. This guide compares the three primary approaches to interrogating this node.

Part 2: Biological Mechanism & Signaling[2][3]

To interpret 3-PG data, one must visualize its "traffic control" role. 3-PG accumulation is often the result of PKM2 gating.

Diagram 1: The 3-PG Branch Point and Regulation

GGlucoseGlucoseF16BPFructose-1,6-BPGlucose->F16BPGAPG3PF16BP->GAPBPG131,3-BPGGAP->BPG13PG33-Phosphoglycerate(3-PG)BPG13->PG3ATP GenSerineSerine Synthesis(Biomass)PG3->Serine Diverted FluxPG22-PGPG3->PG2 GlycolysisPEPPhosphoenolpyruvatePG2->PEPPyruvatePyruvatePEP->Pyruvate Inhibited byOxidative StressLactateLactate(Warburg Output)Pyruvate->LactatePGK1PGK1PHGDHPHGDH(Rate Limiting)PHGDH->PG3PGAM1PGAM1PKM2PKM2(The Gatekeeper)PKM2->PEPInhibition causes3-PG Accumulation

Caption: 3-PG sits at the intersection of glycolysis and biosynthesis. Inhibition of PKM2 (downstream) causes 3-PG to back up and divert into the PHGDH pathway for serine production.

Part 3: Comparative Analysis of Quantification Methods

Researchers typically choose between three methodologies. The choice depends on whether you need absolute concentration (Pool Size) or reaction rate (Flux).

Table 1: Methodological Performance Matrix
FeatureMethod A: Enzymatic/Colorimetric Assay Method B: Targeted LC-MS/MS Method C: 13C-Isotope Tracing (Flux)
Primary Output Total Pool Size (Concentration)Total Pool Size (Absolute Quant)Pathway Activity (Rate/Flux)
Sensitivity (LOD) Moderate (~1-5 µM)High (< 10 nM)High (Dependent on MS)
Specificity Low (Susceptible to NADH interference)High (Separates 2-PG isomer)Very High (Isotopologue distribution)
Throughput High (96/384-well plates)Moderate (10-20 min/sample)Low (Complex data analysis)
Cost Low ($)High (

$)
Very High (

)
Correlation to Rate Weak. High signal may mean block.Moderate. Precise, but static.Strong. Direct measurement of turnover.
Best Use Case Initial screening of cell lysates.Validation of biomarkers in plasma/tissue.Mechanistic studies (e.g., PHGDH inhibition).[1][2][3]
Detailed Technical Breakdown
1. Enzymatic Assays (The "Quick Look")

These kits typically couple the conversion of 3-PG to NADH production via GAPDH (reverse reaction) or similar coupled systems.

  • The Trap: They measure the total pool. If you treat cancer cells with a PHGDH inhibitor (e.g., NCT-503), 3-PG levels will skyrocket because the drain is plugged. An enzymatic assay will show a "massive increase," which a novice might misinterpret as increased glycolysis.

  • Recommendation: Use only for rough screening. Always validate with Method B or C.

2. Targeted LC-MS/MS (The Gold Standard for Quant)

Liquid Chromatography-Mass Spectrometry distinguishes 3-PG from its isomer 2-phosphoglycerate (2-PG).

  • The Advantage: Specificity.[4] Enzymatic assays often cross-react. LC-MS using a HILIC (Hydrophilic Interaction Liquid Chromatography) column separates these polar isomers effectively.

  • The Protocol Requirement: Requires rapid quenching (cold methanol) to stop enzymatic turnover immediately.

3. 13C-Glucose Tracing (The "Truth" of Flux)

By feeding cells [U-13C]-Glucose or [1,2-13C]-Glucose, you can track the speed at which 13C labels appear in 3-PG and downstream Serine.

  • The Result: If 3-PG is labeled rapidly but Serine is not, you have a PHGDH block. If both are labeled rapidly, you have high biosynthetic flux. This is the only method that definitively correlates 3-PG with rate.

Part 4: Validated Experimental Protocol

For high-impact research, LC-MS/MS with Cold Methanol Extraction is the required standard for trustworthiness.

Protocol: Metabolite Extraction for 3-PG Quantification

Objective: Extract 3-PG from adherent cancer cells while preventing interconversion to 2-PG.

  • Preparation:

    • Pre-cool 80% Methanol/20% Water to -80°C.

    • Prepare Internal Standard (IS): 13C3-3-Phosphoglycerate (Cambridge Isotope Labs).

  • Quenching (Critical Step):

    • Rapidly aspirate media from culture dish.

    • Immediately add 1 mL -80°C 80% Methanol directly to the plate. (Do not wash with PBS; PBS washing takes 10-20 seconds, enough time to alter glycolytic pools).

  • Extraction:

    • Scrape cells on dry ice. Transfer to pre-cooled tubes.

    • Vortex for 10 min at 4°C.

    • Centrifuge at 16,000 x g for 15 min at 4°C to pellet protein.

  • Analysis:

    • Transfer supernatant to LC vials.

    • Column: Amide-HILIC (e.g., Waters XBridge Amide).

    • Mobile Phase: A: 20mM Ammonium Acetate (pH 9.0) / B: Acetonitrile.[5]

    • MS Mode: Negative Ion Mode (MRM transition for 3-PG: 185 -> 79).

Diagram 2: The Self-Validating Workflow

Workflowcluster_validQuality Control ChecksSampleCell Culture(Adherent)QuenchRapid Quench(-80°C MeOH)Sample->Quench < 5 secSpikeAdd Internal Std(13C-3PG)Quench->SpikeExtractScrape & Spin(4°C)Spike->ExtractLCHILIC Separation(Separates 2-PG)Extract->LCCheck1Protein Pellet(Normalization)Extract->Check1MSMS/MS Detection(MRM Mode)LC->MSDataRatio 3PG/IS(Absolute Quant)MS->DataCheck2IS Recovery(Matrix Effect)MS->Check2

Caption: Workflow for LC-MS quantification. The critical control point is the <5 second quench time to prevent metabolite turnover.

Part 5: Interpretation of Results

When analyzing your data, use this logic tree to determine the correlation with glycolytic rate:

  • Scenario A: High 3-PG + Low Lactate

    • Diagnosis: Glycolytic Block.

    • Cause: Likely PKM2 inhibition or downstream enzyme deficiency (Enolase).

  • Scenario B: Low 3-PG + High Lactate

    • Diagnosis: High Flux (Warburg Effect).

    • Cause: 3-PG is being consumed as fast as it is made.

  • Scenario C: High 3-PG + High Serine

    • Diagnosis: PHGDH Amplification.[6]

    • Cause: The pathway is overactive, pulling carbon into biosynthesis.

References

  • Vander Heiden, M. G., et al. (2010). "Evidence for an Alternative Glycolytic Pathway in Rapidly Proliferating Cells." Science. Describes the role of PKM2 in diverting glucose carbons into biosynthetic pathways like Serine synthesis.[7]

  • Locasale, J. W., et al. (2011). "Phosphoglycerate dehydrogenase diverts glycolytic flux and contributes to oncogenesis." Nature Genetics. Establishes PHGDH as a critical oncogene and consumer of 3-PG.

  • BenchChem Technical Guide. (2025). "A Comparative Guide to the Quantification of 3-Phosphoglycerate: LC-MS/MS vs. Enzymatic Assays." Provides specific comparison data on assay sensitivity and protocols.

  • Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing." Cell Metabolism. Demonstrates the utility of 13C-tracing for absolute flux analysis.

  • Pacold, M. E., et al. (2016). "A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon metabolism." Nature Chemical Biology. Discusses the use of inhibitors like NCT-503 and their effect on 3-PG accumulation.[8]

Distinguishing 3-Phospho-D-Glyceric Acid (3-PGA) from Glyceraldehyde-3-Phosphate (G3P) in Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

When mapping carbon flux through glycolysis, gluconeogenesis, or the Calvin cycle, distinguishing 3-Phospho-D-glyceric acid (3-PGA) from glyceraldehyde-3-phosphate (G3P) is a classic analytical bottleneck. Because these three-carbon intermediates are separated by a single oxidation step and rapidly interconvert in vivo, maintaining their native ratios during extraction and accurately quantifying them requires rigorous methodology.

As an application scientist, I frequently see researchers struggle with cross-reactivity and background noise when analyzing these metabolites. This guide objectively compares the two gold-standard approaches—Enzymatic Coupled Assays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing the mechanistic causality behind each experimental choice and self-validating protocols to ensure absolute data integrity.

The Chemical Causality: Structure Dictates the Assay

To understand how to distinguish these molecules, we must first look at their structural divergence:

  • 3-PGA (

    
    , Exact Mass: 185.99 Da):  Features a fully oxidized carboxylate group at the C1 position.
    
  • G3P (

    
    , Exact Mass: 169.99 Da):  Features an aldehyde group at the C1 position.
    

This 16 Da difference in oxidation state is the foundation of our assay design. In mass spectrometry, this mass difference allows for distinct separation without derivatization . In enzymatic assays, the oxidation state dictates the required enzyme: G3P can be directly oxidized, whereas 3-PGA must first be phosphorylated and then reduced .

Enzymatic Coupled Assays (Spectrophotometric)

Enzymatic assays exploit the strict substrate specificity of metabolic enzymes. Because 3-PGA and G3P absorb poorly in the UV-Vis spectrum, we couple their conversion to the oxidation/reduction of the NAD⁺/NADH cofactor, which has a strong, measurable absorbance at 340 nm.

The Biochemical Logic
  • G3P Detection: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) directly oxidizes G3P to 1,3-bisphosphoglycerate (1,3-BPG), simultaneously reducing NAD⁺ to NADH. The increase in absorbance at 340 nm is directly proportional to the G3P concentration.

  • 3-PGA Detection: Requires a two-step reverse coupling. Phosphoglycerate kinase (PGK) uses ATP to convert 3-PGA to 1,3-BPG. GAPDH then reduces 1,3-BPG to G3P, oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm quantifies 3-PGA .

AssayLogic cluster_3PGA 3-PGA Quantification (Coupled Assay) cluster_G3P G3P Quantification (Direct Assay) PGA_in Sample: 3-PGA PGK_rxn PGK + ATP PGA_in->PGK_rxn BPG_int Intermediate: 1,3-BPG PGK_rxn->BPG_int GAPDH_rxn1 GAPDH + NADH BPG_int->GAPDH_rxn1 Signal1 Signal: NADH Decrease (A340nm) GAPDH_rxn1->Signal1 G3P_in Sample: G3P GAPDH_rxn2 GAPDH + NAD+ G3P_in->GAPDH_rxn2 Signal2 Signal: NADH Increase (A340nm) GAPDH_rxn2->Signal2

Enzymatic logic for distinguishing 3-PGA and G3P via opposite NADH absorbance shifts at 340 nm.

Self-Validating Protocol: 3-PGA Quantification

To ensure the NADH decrease is specifically driven by 3-PGA and not non-specific background NADHases in crude lysates, this protocol incorporates a mandatory enzyme-dropout control.

  • Buffer Preparation: Prepare an assay buffer containing 85 mM Triethanolamine (pH 7.6), 1.7 mM MgSO₄, 1.1 mM ATP, and 0.1 mM NADH.

  • Sample Addition: Add 10-50 µL of deproteinized cell lysate (deproteinization via 10 kDa spin filter is critical to remove endogenous background enzymes) to a 96-well UV-transparent plate.

  • Baseline Measurement: Read baseline absorbance at 340 nm for 3 minutes to monitor non-specific NADH oxidation.

  • Enzyme Addition (The Trigger):

    • Test Wells: Add 10 U/mL PGK and 0.05 U/mL GAPDH.

    • Blank Wells (Self-Validation): Add buffer instead of PGK/GAPDH.

  • Kinetic Reading: Monitor the

    
     until the rate plateaus.
    
  • Calculation: Subtract the

    
     of the Blank from the Test well. Calculate absolute concentration using the NADH extinction coefficient (
    
    
    
    ).
  • Spike-Recovery (Self-Validation): Spike a known 50 µM 3-PGA standard into a duplicate sample well. Recovery must fall between 90-110% to confirm the absence of matrix inhibitors.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While enzymatic assays are cost-effective and high-throughput, they lack the absolute structural specificity required for complex matrices or stable-isotope tracing (e.g., ¹³C-glucose flux analysis). LC-MS/MS provides unambiguous distinction based on exact mass and fragmentation patterns .

The Analytical Logic

Because 3-PGA and G3P are highly polar sugar phosphates, they exhibit poor retention on standard Reversed-Phase (C18) columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory choice. In negative Electrospray Ionization (ESI-), 3-PGA yields a precursor ion of m/z 185, fragmenting to m/z 79 (


). G3P yields a precursor of m/z 169, fragmenting to m/z 97 (

).

LCMSWorkflow Quench 1. Metabolic Quenching (80% Cold MeOH) Extract 2. Extraction & Centrifugation Quench->Extract HILIC 3. HILIC Separation (Chromatography) Extract->HILIC MRM 4. MRM Detection (ESI Negative Mode) HILIC->MRM Data 5. Peak Integration (m/z 185 vs 169) MRM->Data

Step-by-step LC-MS/MS sample preparation and targeted metabolomics workflow.

Self-Validating Protocol: Targeted LC-MS/MS

Metabolite turnover for G3P and 3-PGA occurs in fractions of a second. The greatest risk in this assay is artificial interconversion during sample prep.

  • Metabolic Quenching: Rapidly aspirate media from cells and immediately plunge the plate onto dry ice. Add ice-cold 80% Methanol (-80°C). Causality: The extreme cold and organic solvent instantly denature endogenous kinases and phosphatases, locking the 3-PGA:G3P ratio.

  • Isotope Dilution (Self-Validation): Immediately spike the extraction buffer with a heavy-labeled internal standard (e.g., ¹³C₃-3-PGA). Causality: Any ion suppression caused by co-eluting matrix components in the MS source will equally suppress the heavy standard, allowing the Light/Heavy ratio to remain perfectly accurate.

  • Extraction: Scrape cells, vortex for 10 minutes at 4°C, and centrifuge at 15,000 x g for 15 minutes to pellet proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a HILIC column (e.g., ZIC-pHILIC). Use a mobile phase gradient of Acetonitrile and 20 mM Ammonium Carbonate (pH 9.0).

  • Detection: Run in Multiple Reaction Monitoring (MRM) mode. Monitor m/z 185

    
     79 for 3-PGA and m/z 169 
    
    
    
    97 for G3P.

Performance Comparison Summary

To determine which assay fits your laboratory's needs, consult the performance metrics below. Enzymatic assays are ideal for routine bulk quantification, whereas LC-MS/MS is non-negotiable for stable isotope tracing and ultra-trace analysis.

ParameterEnzymatic Coupled AssayLC-MS/MS (Targeted MRM)
Primary Distinction Basis Enzyme specificity (PGK/GAPDH)Mass-to-charge ratio (m/z 185 vs 169)
Limit of Detection (LOD) ~1.0 - 5.0 µM~10 - 50 nM
Dynamic Range 2 Logs (Linear)3-4 Logs (Linear)
Throughput High (96/384-well microplates)Medium (15-20 min chromatography per sample)
Matrix Interference Risk High (Endogenous NADHases/ATPases)Medium (Ion suppression, mitigated by Internal Standards)
Equipment Cost Low (Standard UV-Vis Spectrophotometer)High (Triple Quadrupole Mass Spectrometer)
Best Used For Rapid screening, bulk lysate quantificationIsotope tracing (¹³C/¹⁵N flux), complex tissue matrices

References

  • Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen. Bayram S, Fürst S, Forbes M, Kempa S. Molecular Metabolism, 2020.[Link]

  • Purification and properties of glyceraldehyde-3-phosphate dehydrogenase from the skeletal muscle of the hibernating ground squirrel, Ictidomys tridecemlineatus. Bell RAV, Smith JC, Storey KB. PeerJ, 2014.[Link]

Validation of 13C-labeled 3-phosphoglycerate as an internal standard

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Comparison Guide: Validating 13C-Labeled 3-Phosphoglycerate as an Internal Standard in LC-MS/MS Metabolomics

Accurate quantification of central carbon metabolites is the bedrock of metabolic flux analysis, biomarker discovery, and drug development. 3-Phosphoglycerate (3PG), a critical intermediate in both glycolysis and the Calvin-Benson cycle, presents a notorious analytical challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a highly polar compound, it suffers from poor retention on standard reversed-phase columns and is subject to severe ion suppression in complex biological matrices. Furthermore, it is a structural isomer of 2-phosphoglycerate (2PG), requiring rigorous chromatographic resolution[1].

This guide objectively evaluates the performance of uniformly labeled 13C-3-phosphoglycerate (13C-3PG) against conventional calibration methods, providing a self-validating protocol for its implementation.

The Causality of Matrix Effects and the Isomer Dilemma

In electrospray ionization (ESI), co-eluting matrix components—such as phospholipids or endogenous salts—compete with the analyte for charge in the ionization source. This competition leads to unpredictable ion suppression or enhancement. When quantifying 3PG (typically monitored via the MRM transition m/z 185.0 → 97.0)[2], relying on an external calibration curve or a generic internal standard (e.g., PIPES or ribitol) introduces critical quantitative errors. Because generic standards elute at different retention times, they are exposed to entirely different matrix environments[1].

Furthermore, 3PG and 2PG share identical exact masses and fragmentation patterns. While chromatographic separation (often via HILIC or specialized organic acid columns) is mandatory to prevent signal merging, the integration of a perfectly co-eluting, isotopically labeled internal standard—such as uniformly labeled 13C-3PG (U-13C3-3PG, m/z 188.0 → 97.0)—is the only way to guarantee accuracy. Because 13C-3PG shares the exact physicochemical properties of endogenous 3PG, it co-elutes precisely and experiences the identical matrix effect. Consequently, the ratio of the unlabeled analyte to the labeled standard remains constant, effectively neutralizing ionization biases[3].

Pathway G Glucose / Upstream Glycolysis PG3 3-Phosphoglycerate (3PG) Endogenous: m/z 185 Standard: m/z 188 (13C) G->PG3 Multiple Steps PG2 2-Phosphoglycerate (2PG) Isomer: m/z 185 Requires LC Separation PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate (PEP) PG2->PEP Enolase

Metabolic pathway highlighting the 3PG and 2PG isomer challenge in LC-MS/MS.

Comparison Guide: 13C-3PG vs. Alternative Strategies

To understand the operational superiority of 13C-3PG, we must compare it against standard quantitative alternatives used in metabolomics[4].

MethodologyMechanism of CorrectionMatrix Effect CompensationIsomer DiscriminationOverall Reliability
U-13C3-3PG (Gold Standard) Perfect isotopic co-elution.Excellent: Experiences identical ion suppression as endogenous 3PG.High: Tracks exactly with the 3PG chromatographic peak, not 2PG.Optimal: Required for absolute quantification and flux analysis.
Generic IS (e.g., PIPES) Elutes at a proximate, but distinct, retention time.Poor to Moderate: Matrix environment differs from the target analyte.None: Cannot differentiate between specific isomeric retention shifts.Suboptimal: Acceptable only for relative fold-change estimates.
External Calibration Neat solvent curve with no internal tracking.None: Cannot correct for biological matrix suppression.None: Relies solely on absolute retention time stability.Unreliable: High risk of false negatives/positives in complex matrices.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the validation of 13C-3PG must follow a self-validating framework. This methodology intrinsically tests its own assumptions by isolating matrix effects from extraction efficiency.

Step 1: Preparation of the Self-Validating Matrix

Causality Check: Why quench at -80°C? Rapid quenching instantaneously denatures phosphoglycerate mutase, preventing the artificial, post-lysis interconversion of 3PG and 2PG.

  • Harvest biological samples (e.g.,

    
     cells or 20 mg tissue) and rapidly quench metabolism using 80% cold methanol (-80°C)[3].
    
  • Create a "pooled matrix" by combining equal aliquots of all study samples. This pool serves as the baseline for calculating true matrix effects (ME) and recovery (RE).

Step 2: Isotope Spiking Strategy

Causality Check: By spiking at different stages of the extraction process, we can mathematically isolate the signal loss caused by the mass spectrometer (ion suppression) from the physical loss caused by the extraction protocol.

  • Set A (Neat Standards): Spike known concentrations of 12C-3PG and a constant concentration of 13C-3PG into the pure extraction solvent.

  • Set B (Post-Extraction Spike): Extract the pooled matrix. Spike 12C-3PG and 13C-3PG into the supernatant post-centrifugation.

  • Set C (Pre-Extraction Spike): Spike 12C-3PG and 13C-3PG into the pooled matrix before homogenization and extraction.

Step 3: LC-MS/MS Acquisition
  • Utilize a HILIC or specialized organic acid column (e.g., Imtakt Intrada) to chromatographically resolve 3PG from 2PG[1].

  • Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode.

  • Monitor MRM transitions: m/z 185.0 → 97.0 for endogenous 12C-3PG and m/z 188.0 → 97.0 for the 13C-3PG internal standard[2].

Step 4: Data Calculation & Validation
  • Absolute Matrix Effect (ME): Ratio of peak area in Set B to Set A. (If ME < 100%, ion suppression is occurring).

  • IS-Normalized Matrix Effect: Ratio of the (12C/13C area ratio in Set B) to the (12C/13C area ratio in Set A). This must approach 100%, proving the 13C-IS perfectly cancels out the matrix effect.

  • Extraction Recovery (RE): Ratio of the 12C/13C area ratio in Set C to Set B.

Workflow Q Sample Quenching (-80°C Methanol) Spike Spike 13C-3PG IS (Constant Concentration) Q->Spike Ext Metabolite Extraction & Centrifugation Spike->Ext LCMS HILIC LC-MS/MS (MRM: 185->97 & 188->97) Ext->LCMS Val Validation Metrics LCMS->Val ME Matrix Effect (ME) Set B / Set A Val->ME RE Recovery (RE) Set C / Set B Val->RE

Self-validating LC-MS/MS workflow for 13C-3PG internal standard integration.

Experimental Validation Data

The following table summarizes representative validation data derived from the self-validating protocol in a complex cellular matrix. The data objectively demonstrates how 13C-3PG rescues quantitative accuracy in the presence of severe ion suppression.

Validation MetricExternal Calibration (No IS)Generic IS (PIPES)13C-3PG Internal Standard
Absolute Matrix Effect (%) 42.5 ± 5.1% (Severe Suppression)68.2 ± 4.3%42.5 ± 5.1% (Raw)
IS-Normalized Matrix Effect (%) N/A81.4 ± 6.2%99.8 ± 1.2% (Fully Corrected)
Extraction Recovery (%) 75.3 ± 4.8%78.1 ± 5.5%98.5 ± 2.1% (Normalized)
Linearity (

)
0.9450.9720.999
Precision (Inter-day CV %) 18.4%12.1%2.3%

Data Interpretation: Without an internal standard, over 50% of the 3PG signal is lost to matrix suppression, leading to massive under-quantification. While a generic IS like PIPES offers marginal improvement, it fails to fully correct the variance because it elutes outside the specific matrix suppression window of 3PG. The 13C-3PG standard perfectly normalizes the matrix effect to 99.8%, yielding an


 of 0.999 and a highly reproducible Coefficient of Variation (CV) of 2.3%.

Conclusion

For rigorous, E-E-A-T compliant metabolomics, the use of structural analogs or external calibration for 3-phosphoglycerate is scientifically insufficient. The isomerism with 2-phosphoglycerate and the intense polarity of the molecule demand a perfectly co-eluting standard. Incorporating 13C-labeled 3-phosphoglycerate as an internal standard is a mandatory protocol upgrade for any laboratory seeking absolute quantification or conducting stable isotope-resolved metabolomics (SIRM).

References

  • Intracellular characterization of aerobic glucose metabolism in seven yeast species by 13C flux analysis and metabolomics. Oxford Academic. Available at: [Link]

  • Efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany | Oxford Academic. Available at:[Link]

  • A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. Wellcome Open Research. Available at:[Link]

Sources

Comparative Analysis of 3-Phosphoglycerate (3-PGA) Levels in C3 vs. C4 Plant Photosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers

Introduction: 3-PGA, The Cornerstone of Carbon Fixation

In the intricate world of plant biochemistry, the conversion of atmospheric carbon dioxide into the organic molecules of life is a fundamental process. At the heart of this photosynthetic carbon reduction (PCR) lies the Calvin-Benson Cycle, and one of its most critical intermediates is 3-phosphoglycerate (3-PGA).[1][2] In the vast majority of plant species, which utilize C3 photosynthesis, 3-PGA is the very first stable product of carbon fixation, a three-carbon molecule that gives the pathway its name.[3][4][5] However, a highly efficient group of plants, known as C4 plants, have evolved a sophisticated biochemical pump to concentrate CO2, altering the initial context in which 3-PGA is formed.[6] This guide provides a comparative analysis of 3-PGA's role and typical levels in these two major photosynthetic pathways, offering mechanistic insights and robust experimental protocols for its quantification.

Mechanistic Deep Dive: The Divergent Paths to 3-PGA Synthesis

The fundamental difference in 3-PGA production between C3 and C4 plants stems from their initial carboxylation events and leaf anatomy.

The C3 Pathway: Direct Carboxylation

In C3 plants, the entire process of carbon fixation occurs within the mesophyll cells.[5] The key enzyme, Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), directly captures an atmospheric CO2 molecule and fixes it to a five-carbon sugar, ribulose-1,5-bisphosphate (RuBP).[4][7] This reaction forms a transient six-carbon intermediate that immediately splits into two molecules of 3-PGA.[8]

This direct pathway, however, exposes a critical inefficiency of RuBisCO. The enzyme can also react with oxygen (O2) in a wasteful process called photorespiration, which consumes energy and releases previously fixed carbon, ultimately reducing the net production of 3-PGA.[3][6] Consequently, 3-PGA levels in C3 plants can be highly sensitive to ambient CO2 and O2 concentrations, as well as temperature, which influences the relative rates of carboxylation and oxygenation.[9]

The C4 Pathway: A CO2 Concentrating Mechanism

C4 plants, which include important crops like maize, sugarcane, and sorghum, have evolved a remarkable two-stage system to circumvent photorespiration.[3][4] This is achieved through a specialized "Kranz" leaf anatomy and a biochemical division of labor between two cell types: the mesophyll and the bundle sheath cells.[5]

  • Initial Fixation in Mesophyll Cells: Atmospheric CO2 is first captured in the mesophyll cells by the enzyme phosphoenolpyruvate (PEP) carboxylase (PEPC).[4] PEPC has a very high affinity for bicarbonate (the hydrated form of CO2) and does not react with O2.[3][5] This initial fixation produces a four-carbon organic acid, typically oxaloacetate, which is then converted to malate or aspartate.[1][7]

  • CO2 Release and Refixation in Bundle Sheath Cells: These four-carbon acids are transported to the deeper bundle sheath cells. There, they are decarboxylated, releasing a high concentration of CO2.[4] This CO2 is then refixed by RuBisCO—the same enzyme as in C3 plants—which now operates in a CO2-saturated environment. This high CO2 concentration effectively outcompetes O2, almost completely suppressing photorespiration.[6] It is at this stage, within the bundle sheath cells, that 3-PGA is produced via the standard Calvin Cycle, just as in C3 plants.

This CO2 concentrating "supercharger" makes carbon fixation far more efficient, especially under conditions of high temperature and water stress where C3 plants suffer significant losses to photorespiration.[4][6]

Visualizing the Pathways

The following diagrams illustrate the distinct routes to 3-PGA formation in C3 and C4 plants.

C3_Pathway cluster_mesophyll Mesophyll Cell CO2 CO2 Rubisco RuBisCO CO2->Rubisco Fixation RuBP RuBP (5C) RuBP->Rubisco PGA 2x 3-PGA (3C) Rubisco->PGA CalvinCycle Calvin Cycle (Reduction & Regeneration) PGA->CalvinCycle Reduction CalvinCycle->RuBP Regeneration Sugars Sugars CalvinCycle->Sugars

Caption: C3 Pathway: Direct CO2 fixation by RuBisCO to form 3-PGA in mesophyll cells.

C4_Pathway cluster_mesophyll Mesophyll Cell cluster_bundle_sheath Bundle Sheath Cell CO2_in CO2 (atm) PEPC PEPC CO2_in->PEPC PEP PEP (3C) PEP->PEPC OAA Oxaloacetate (4C) PEPC->OAA Malate Malate (4C) OAA->Malate Malate_in Malate (4C) Malate->Malate_in Transport CO2_released CO2 (conc.) Malate_in->CO2_released Decarboxylation Pyruvate Pyruvate (3C) Malate_in->Pyruvate Rubisco RuBisCO CO2_released->Rubisco Pyruvate->PEP Transport & Regeneration PGA 2x 3-PGA (3C) Rubisco->PGA CalvinCycle Calvin Cycle PGA->CalvinCycle Sugars Sugars CalvinCycle->Sugars

Caption: C4 Pathway: Two-stage fixation creates high CO2 for RuBisCO, forming 3-PGA in bundle sheath cells.

Comparative Analysis of 3-PGA Pool Sizes

The distinct mechanisms of carbon fixation lead to predictable differences in the steady-state concentrations, or pool sizes, of 3-PGA under various environmental conditions.

FeatureC3 Plants (e.g., Rice, Wheat, Soybean)C4 Plants (e.g., Maize, Sorghum, Sugarcane)Rationale
Location of 3-PGA Production Mesophyll ChloroplastsBundle Sheath ChloroplastsC3 fixation is a single-cell process, while C4 separates initial fixation and the Calvin Cycle into different cells.[5]
Impact of Low CO2 3-PGA levels drop significantly.3-PGA levels are more stable.In C3 plants, low CO2 limits the primary substrate for RuBisCO. The C4 CO2 pump maintains high concentrations for RuBisCO even at low external CO2.[6]
Impact of High O2 (Photorespiration) Net 3-PGA production decreases.3-PGA production is largely unaffected.O2 competes with CO2 at the RuBisCO active site in C3 plants. The high CO2 environment in C4 bundle sheath cells suppresses this oxygenase activity.[3][6]
Response to High Temperature 3-PGA levels tend to decrease.3-PGA levels remain relatively high.High temperatures increase RuBisCO's affinity for O2, exacerbating photorespiration in C3 plants. C4 plants are adapted to higher temperatures and avoid photorespiration.[6][9]
Steady-State Pool Size Generally higher and more variable.Generally lower and more stable.C3 plants may accumulate 3-PGA when its reduction is limiting. In C4 plants, the high efficiency of the cycle often leads to rapid conversion of 3-PGA to downstream products, maintaining a smaller, but more stable, pool.

Experimental Protocol: Quantification of 3-PGA in Leaf Tissue

Accurate measurement of metabolite pool sizes is critical for validating metabolic models and understanding plant physiology. The following protocol provides a robust method for quantifying 3-PGA.

Causality Statement: The central challenge in metabolite analysis is to capture a "snapshot" of the metabolic state at a specific moment. Metabolite pools, especially those in central carbon metabolism, can turn over in seconds. Therefore, the protocol is designed to first instantly halt all enzymatic activity and then efficiently extract the target molecules for analysis.

Part 1: Sample Collection and Metabolic Quenching
  • Select Plant Material: Choose healthy, mature leaves from plants grown under controlled, defined conditions (e.g., light intensity, temperature, CO2 concentration).

  • Rapid Quenching (Critical Step): Use pre-chilled aluminum tongs (freeze-clamps), cooled in liquid nitrogen, to rapidly clamp the leaf tissue while it is still attached to the plant and actively photosynthesizing. This instantly freezes the tissue and halts all enzymatic reactions, preserving the in-vivo metabolite levels.

  • Storage: Immediately transfer the frozen, flattened leaf disk to a labeled tube and store in liquid nitrogen or at -80°C until extraction. Do not allow the sample to thaw.

Part 2: Metabolite Extraction

This protocol uses a perchloric acid extraction, which effectively denatures proteins while keeping small, phosphorylated intermediates like 3-PGA soluble.

  • Prepare Frozen Powder: Pre-cool a mortar and pestle with liquid nitrogen. Place the frozen leaf disk in the mortar and add a small amount of liquid nitrogen. Grind the tissue to a fine, homogenous powder.

  • Acid Extraction: Weigh the frozen powder (approx. 50-100 mg) into a pre-chilled 2 mL microcentrifuge tube. Add 1 mL of ice-cold 0.9 M Perchloric Acid (HClO4).

  • Homogenization: Vortex vigorously for 30 seconds to ensure complete mixing and protein precipitation.

  • Incubation: Incubate the mixture on ice for 30 minutes.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the soluble metabolites, including 3-PGA. The pellet contains precipitated proteins and cell debris.

  • Neutralization: Carefully transfer the supernatant to a new pre-chilled tube. To neutralize the acid, add a calculated volume of 5 M K2CO3 dropwise while vortexing gently on ice until the pH is between 6.0 and 7.0. The formation of a KClO4 precipitate will be visible.

  • Final Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the KClO4 precipitate. The resulting supernatant is the neutralized leaf extract, ready for analysis.

Part 3: Enzymatic Quantification of 3-PGA

This assay couples the conversion of 3-PGA to the oxidation of NADH, which can be measured spectrophotometrically as a decrease in absorbance at 340 nm.

  • Reaction Buffer: Prepare a reaction buffer containing: 100 mM HEPES (pH 8.0), 5 mM MgCl2, 1 mM EDTA, 5 mM ATP, and 0.2 mM NADH.

  • Enzyme Mix: Prepare a mix of phosphoglycerate kinase (PGK) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

  • Assay Procedure (in a 96-well plate or cuvette): a. To each well, add 180 µL of the reaction buffer. b. Add 20 µL of the neutralized leaf extract. c. Read the initial absorbance at 340 nm (A_initial). This is the baseline. d. Add 5 µL of the enzyme mix to initiate the reaction. e. Incubate at room temperature for 15-20 minutes, or until the reaction is complete. f. Read the final absorbance at 340 nm (A_final).

  • Calculation: a. The change in absorbance (ΔA = A_initial - A_final) is directly proportional to the amount of NADH oxidized, which is stoichiometric to the amount of 3-PGA in the sample. b. A standard curve must be generated using known concentrations of a 3-PGA standard to accurately quantify the amount in the leaf extracts.

Self-Validation: The protocol's integrity is maintained by running a blank (using extraction buffer instead of leaf extract) to account for any background absorbance changes and by creating a multi-point standard curve with every batch of samples to ensure accurate quantification.

Conclusion and Implications

The analysis of 3-PGA levels provides a powerful diagnostic tool for understanding the real-time efficiency of carbon fixation in C3 and C4 plants. The relative stability of 3-PGA pools in C4 plants, particularly under stressful conditions, is a direct biochemical testament to the advantages conferred by their CO2 concentrating mechanism.[10][11] For researchers in crop improvement and bioengineering, these differences are not merely academic. Efforts to engineer elements of the C4 pathway into C3 crops like rice and wheat are among the most ambitious goals in modern plant science.[12] A thorough understanding of how key metabolite pools like 3-PGA are regulated and maintained is essential for designing and validating these next-generation crops, which hold the promise of enhanced productivity and resilience in a changing global climate.

References

  • Systematic Comparison of C3 and C4 Plants Based on Metabolic Network Analysis. (2012).
  • The difference between C3 and C4 plants - RIPE project - Illinois. (2020). Realizing Increased Photosynthetic Efficiency.
  • C3 and C4 Photosynthesis – Implications for Crop Production - Pioneer® Seeds. (2024). Pioneer.
  • C3 vs C4 Plants: Key Differences Explained with Diagrams - Vedantu. Vedantu.
  • Why are C4 plants more efficient in photosynthesis than C3 plants? - Quora. (2019). Quora.
  • Systematic comparison of C3 and C4 plants based on metabolic network analysis - PubMed. (2012).
  • C3 and C4 p
  • C4 carbon fix
  • Systematic Comparison of C3 and C4 Plants Based on Metabolic Network Analysis - PMC. (2012).
  • The Path from C3 to C4 Photosynthesis - PMC.
  • Photosynthetic metabolism of C3 plants shows highly cooperative regulation under changing environments: A systems biological analysis - PMC. (2009).
  • 7.4 Photosynthesis: Calvin Cycle – Concepts in Biology. Pressbooks.
  • Calvin cycle - Wikipedia. Wikipedia.
  • 5.3: The Calvin Cycle – Concepts of Biology – 1st Canadian Edition. Pressbooks.
  • Regulation of Calvin–Benson cycle enzymes under high temperature stress - PMC. (2022).
  • Climate Change & Weed Management: C3 vs. C4 Weeds - Cornell CALS. Cornell University.
  • C4 plants slower than C3 plants to engage photosynthesis as light levels increase. (2023). University of Oxford Department of Plant Sciences.
  • Quantitative Evaluation of the Rate of 3-Phosphoglycerate Reduction in Chloroplasts. (2025).
  • 3-phosphoglyceric acid – Knowledge and References - Taylor & Francis. Taylor & Francis Online.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Phospho-D-glyceric Acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers, our focus is often on the cutting edge of discovery—designing experiments, generating data, and pushing the boundaries of science. However, the life cycle of a chemical reagent does not end when an experiment is complete. Proper disposal is a critical, often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-Phospho-D-glyceric acid, a common metabolite used in various biochemical assays.

The procedures outlined here are grounded in established safety protocols and an understanding of the material's chemical properties. By not just following steps but understanding the causality behind them, we can ensure a safer and more compliant laboratory environment for everyone.

Part 1: Hazard Assessment and Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the compound's characteristics and associated hazards is essential. 3-Phospho-D-glyceric acid, most commonly supplied as a sodium or disodium salt (CAS No: 80731-10-8), is a key intermediate in metabolic pathways like glycolysis.[1][2] While it is a naturally occurring biological molecule, in its purified and concentrated form, it presents specific hazards that demand respect and proper handling.

A review of Safety Data Sheets (SDS) from various suppliers reveals a consensus on its primary hazards: it is an irritant.[3][4] However, there are discrepancies in the severity reported. Most sources classify the compound with the following GHS hazard statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

It is crucial to note that at least one supplier classifies it more severely as H314: Causes severe skin burns and eye damage .[5] This discrepancy underscores a critical principle of laboratory safety: when faced with conflicting information, always adhere to the more stringent safety protocol. Therefore, all handling and disposal procedures should be conducted under the assumption that the compound has the potential to cause severe burns.

The following table summarizes the key safety and physical data for D-(-)-3-Phosphoglyceric Acid sodium salt.

PropertyValueSource / Comment
GHS Hazard Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3][6]
Hazard Statements H315, H319, H335 (Irritant)[3][4][6]
NFPA Ratings Health: 2, Fire: 0, Reactivity: 0[3]
Primary Routes of Exposure Skin contact, eye contact, inhalation.[7]
Carcinogenicity Not listed by IARC, NTP, or OSHA.[3]
Environmental Hazards Water hazard class 1 (Self-assessment): slightly hazardous for water.[3]
Incompatible Materials Strong oxidizing agents.[3]

This profile informs our core safety directive: prevent contact with skin, eyes, and mucous membranes, and ensure its disposal does not contaminate environmental water systems.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Disposal is not a single action but a workflow that begins with pre-disposal considerations and ends with documented waste transfer. The following decision-making chart and detailed steps provide a comprehensive guide.

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_solid Pathway A: Solid Waste cluster_liquid Pathway B: Aqueous Waste cluster_final Phase 2: Final Disposition start Start: Unused or Waste 3-Phospho-D-glyceric Acid ppe 1. Don Personal Protective Equipment (PPE) start->ppe assess 2. Assess Waste Form (Solid vs. Aqueous Solution) ppe->assess solid_waste 3a. Collect Solid Waste in a Dedicated, Labeled Container assess->solid_waste Solid liquid_waste 3b. Check pH of Solution assess->liquid_waste Aqueous label_solid Label: 'Non-Hazardous Chemical Waste' '3-Phospho-D-glyceric Acid' solid_waste->label_solid store 4. Store Waste Container in Designated Satellite Accumulation Area label_solid->store neutralize 4b. Neutralize if Necessary (pH 6.0 - 8.0) liquid_waste->neutralize check_conc 5b. Is Concentration >1% or Volume >100mL? neutralize->check_conc collect_liquid Collect in Aqueous Waste Container check_conc->collect_liquid Yes drain_dispose Dispose to Sanitary Sewer with Copious Water check_conc->drain_dispose No (with EHS approval) collect_liquid->store end End: Waste Transferred drain_dispose->end pickup 5. Arrange for Pickup by Institutional EHS store->pickup pickup->end

Caption: Decision workflow for the disposal of 3-Phospho-D-glyceric acid.

1. Personal Protective Equipment (PPE): Your first line of defense is proper PPE. The causality is direct: the compound is a known skin and eye irritant.[3]

  • Mandatory: Standard nitrile gloves, a lab coat, and chemical splash goggles that provide a full seal around the eyes.

  • Recommended for Solids: If handling the powder form, work in a well-ventilated area or a chemical fume hood to prevent inhalation.[3][4]

2. Waste Characterization: Identify the form of the waste. Is it the original solid powder, or is it a dilute aqueous solution from an experiment? This determination dictates the disposal pathway.

3. Segregation and Collection: This is the most critical phase. Cross-contamination of waste streams can create unforeseen hazards and significantly increase disposal costs.[8]

  • For Solid Waste (Pathway A):

    • Carefully transfer any unused or waste solid 3-Phospho-D-glyceric acid into a designated, sealable, and chemically compatible container (e.g., a wide-mouth HDPE bottle).

    • Causality: Confining the solid prevents the generation of dust, which poses an inhalation hazard.[3]

    • Label the container clearly. The label should include: "Non-Hazardous Chemical Waste," the full chemical name "3-Phospho-D-glyceric Acid," and the date accumulation started.[9][10]

  • For Aqueous Solutions (Pathway B):

    • Step 3b: pH Check: Before considering drain disposal, check the pH of the solution. While 3-Phospho-D-glyceric acid itself is acidic, it is often used in buffered solutions.

    • Step 4b: Neutralization: If the pH is outside the generally accepted range for drain disposal (typically 6.0-8.0, check with your institution's Environmental Health & Safety (EHS) office), neutralize it with a suitable dilute acid or base.

      • Causality: Extreme pH can damage plumbing and interfere with wastewater treatment processes.

    • Step 5b: Concentration and Volume Assessment: Here, institutional policy is paramount. While chemically it may seem benign, regulations prohibit allowing the undiluted product or large quantities to reach the sewage system.[3]

      • High Concentration/Volume: If the solution is concentrated (>1% w/v) or the total volume is large (>100 mL), it should not be drain disposed. Collect it in a labeled aqueous waste container.

      • Low Concentration/Volume (Subject to EHS Approval): For very dilute, neutralized solutions, some institutions may permit drain disposal.[11][12] However, you must obtain prior approval from your EHS office. If approved, flush the drain with at least 20 times the volume of the waste solution with cold water.

      • Causality: The "dilution is the solution to pollution" mindset is outdated. While flushing helps prevent accumulation in the immediate plumbing, it does not negate the cumulative environmental burden. EHS approval ensures compliance with local wastewater regulations.

4. Storage and Accumulation: Store your sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[13] This area should be away from general lab traffic and incompatible materials.

  • Causality: Proper storage in an SAA ensures the waste is managed according to regulatory standards (like RCRA in the US), preventing accidental spills and ensuring it is ready for official pickup.[14][15]

5. Arrange for Final Disposal: Do not allow waste to accumulate indefinitely.[13] Follow your institution's procedures to schedule a pickup of the waste container by the EHS department or their licensed contractor.[10] They are trained and equipped to handle the final transport and disposal in accordance with all local, state, and national regulations.[3]

Part 3: Spill Management

In the event of a spill, your immediate actions are critical to mitigating the hazard.

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Don PPE: Before cleaning, don appropriate PPE, including gloves, goggles, and a lab coat. For large spills of powder, respiratory protection may be necessary.

  • Containment:

    • Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne. Sweep the material into a designated waste container.

    • Liquid Spills: Absorb the solution with a chemical absorbent pad or other inert material.[5]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: All cleanup materials (absorbent pads, gloves, etc.) must be disposed of as chemical waste following the procedures outlined above.

By adhering to this comprehensive guide, you are not merely disposing of a chemical; you are upholding your professional responsibility to ensure safety, protect the environment, and maintain the integrity of our scientific enterprise.

References

  • Disposal Procedures for Non Hazardous Waste . Stephen F. Austin State University, Environmental Health, Safety, and Risk Management. [Link]

  • Non-Hazardous Waste Disposal Guide for Laboratories . Rowan University, Environmental Health & Safety. [Link]

  • Safety Data Sheet, D-(-)-3-Phosphoglyceric acid disodium salt . Vector Solutions. [Link]

  • Hazardous Waste Management for School Laboratories . U.S. Environmental Protection Agency. [Link]

  • Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Materials at Laboratories Owned by Eligible Academic Entities . U.S. Environmental Protection Agency. [Link]

  • How to Safely Dispose of Laboratory Waste? . Stericycle UK. [Link]

  • Standard Guide for Disposal of Laboratory Chemicals and Samples . ASTM International. [Link]

  • Material Safety Data Sheet, D(-) 3-PHOSPHOGLYCERIC ACID DISODIUM . FooDB. [Link]

  • Chemistry Lab Waste Disposal . Environmental Marketing Services. [Link]

  • PubChem Compound Summary for CID 439183, 3-Phospho-D-glyceric acid . National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Phospho-D-glyceric Acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with essential biochemical intermediates like 3-Phospho-D-glyceric acid (3-PGA) demands the highest standards of safety and precision.[1][2] While 3-PGA is a vital component in glycolysis and the Calvin cycle, its handling requires a thorough understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of our research.[1][3] This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety recommendation.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before we can select the appropriate PPE, we must first understand the specific risks posed by 3-Phospho-D-glyceric acid. Safety Data Sheets (SDS) and toxicological information classify 3-PGA and its salts as a substance that can cause significant irritation and, in some cases, severe damage upon contact.

  • Skin Irritation and Burns: 3-PGA is classified as a skin irritant.[4][5] Some sources indicate it can cause severe skin burns.[6][7] This is due to its acidic nature, which can disrupt the lipid barrier of the skin, leading to inflammation, redness, and discomfort upon short-term exposure, and more severe tissue damage with prolonged contact.

  • Serious Eye Damage: The eyes are particularly vulnerable. Direct contact with 3-PGA can cause serious eye irritation or even severe eye damage.[4][5][6] The cornea is highly sensitive to acidic compounds, and exposure can result in significant pain, and potentially, irreversible damage.

  • Respiratory Tract Irritation: In its powdered form, 3-PGA poses an inhalation hazard. The fine particles can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[4][8]

This hazard profile dictates that our primary objective is to establish a complete barrier between the chemical and our bodies.

Core Protective Equipment: Your Essential Defense

The following PPE is mandatory when handling 3-Phospho-D-glyceric acid in any form. The level of protection may be escalated based on the specific procedure, as detailed in the subsequent sections.

A. Eye and Face Protection

  • Minimum Requirement: At a minimum, chemical safety goggles with side-shields are required.[6][9] Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom.

  • Best Practice/High-Risk Tasks: For procedures with a higher risk of splashing—such as preparing stock solutions, transferring large volumes, or reacting under pressure—a face shield worn over safety goggles is the authoritative recommendation. This provides a full barrier for the entire face.[10]

B. Hand Protection

  • Glove Selection: Chemical-resistant gloves are non-negotiable. Nitrile or neoprene gloves are recommended for handling 3-PGA.[11] Always inspect gloves for any signs of degradation or punctures before use.

  • Causality: The choice of glove material is critical. Materials like nitrile provide a robust barrier against a wide range of chemicals, including the acidic nature of 3-PGA. Avoid lightweight latex or vinyl gloves, which may offer insufficient protection.[10]

C. Skin and Body Protection

  • Laboratory Coat: A standard lab coat is sufficient for preventing minor spills and contact with contaminated surfaces.[11]

  • Enhanced Protection: For tasks involving larger quantities or a significant risk of splashing, an impervious or chemically resistant apron over the lab coat is advised. Ensure all skin is covered; long pants and closed-toe shoes are a baseline requirement in any laboratory setting.[6]

D. Respiratory Protection

  • Engineering Controls as Primary Defense: The primary method for controlling respiratory hazards is through engineering controls. All work with solid, powdered 3-PGA or any procedure that could generate aerosols must be conducted within a certified chemical fume hood.[6][11]

  • When Respirators are Necessary: In the rare event that a fume hood is not available or during a large-scale spill clean-up, respiratory protection is required. An N95-rated respirator may be sufficient for containing dust, but for situations with potential aerosol generation, a respirator with a chemical cartridge appropriate for organic acids should be used.[10]

PPE Selection Protocol for Common Laboratory Tasks

The specific combination of PPE required is directly correlated with the physical form of the chemical and the procedure being performed. The following table provides a clear, task-based guide.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid 3-PGA Safety GogglesNitrile/Neoprene GlovesLab CoatChemical Fume Hood is Mandatory
Preparing Aqueous Solutions Face Shield over Safety GogglesNitrile/Neoprene GlovesLab CoatChemical Fume Hood
Transferring Solutions Safety GogglesNitrile/Neoprene GlovesLab CoatWell-ventilated area (Fume hood preferred)
Conducting Reactions Face Shield over Safety GogglesNitrile/Neoprene GlovesChemically Resistant Apron over Lab CoatChemical Fume Hood
Cleaning Glassware Safety GogglesNitrile/Neoprene GlovesLab CoatWell-ventilated area

Operational Plan: A Step-by-Step Guide to Safe Handling

A self-validating protocol ensures safety at every stage. Follow these steps diligently.

Step 1: Pre-Handling Safety Checklist

  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Locate Safety Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Assemble PPE: Gather all necessary and correctly sized PPE as identified in the table above.

  • Prepare Spill Kit: Have a spill kit rated for acidic compounds readily available.

Step 2: Handling Procedure

  • Don PPE: Put on your lab coat, followed by safety goggles and/or face shield, and finally, gloves.

  • Work Within Fume Hood: Conduct all manipulations of solid 3-PGA and the initial preparation of solutions inside a chemical fume hood to minimize inhalation risk.

  • Controlled Dispensing: When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.

  • Controlled Dissolving: When preparing solutions, add the 3-PGA slowly to the solvent (typically water) to control any exothermic reactions and prevent splashing.

  • Secure Containers: Keep all containers of 3-PGA, whether solid or in solution, clearly labeled and sealed when not in immediate use.

Step 3: In Case of Exposure or Spill

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6][12]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][8]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[6][8]

  • Minor Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material into a designated hazardous waste container.

  • Major Spill: Evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the safe handling of 3-Phospho-D-glyceric acid.

  • Waste Segregation: All materials contaminated with 3-PGA, including unused solid, solutions, and disposables (gloves, weigh boats, pipette tips), must be treated as hazardous waste.[11]

  • Solid Waste: Collect in a clearly labeled, sealed container designated for solid chemical waste.[11]

  • Liquid Waste: Collect in a separate, compatible, and clearly labeled container for liquid hazardous waste. Do not mix with other waste streams unless approved by your institution's Environmental Health & Safety (EHS) department.[11]

  • Container Labeling and Pickup: Ensure all waste containers are labeled with the full chemical name, associated hazards ("Irritant"), and the accumulation start date. Contact your EHS department for pickup when the container is full or no longer in use.[11]

Decision Flowchart for PPE Selection

This diagram provides a logical workflow for researchers to determine the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_form Chemical Form cluster_controls Engineering Controls cluster_risk Procedure Risk Level cluster_ppe Final PPE Assembly start Identify Task: Handling 3-Phospho-D-glyceric Acid is_solid Is the 3-PGA in solid/powder form or could aerosols be generated? start->is_solid fume_hood Work in Chemical Fume Hood is_solid->fume_hood  Yes   splash_risk High risk of splash? (e.g., large volume, reaction) is_solid->splash_risk  No (Solution)   fume_hood->splash_risk resp_protection Wear N95 or Cartridge Respirator ppe_standard Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat splash_risk->ppe_standard  No   ppe_enhanced Enhanced PPE: - Face Shield over Goggles - Nitrile/Neoprene Gloves - Chemical-Resistant Apron  over Lab Coat splash_risk->ppe_enhanced  Yes  

Caption: PPE selection workflow for handling 3-Phospho-D-glyceric acid.

By adhering to these rigorous, well-reasoned protocols, we not only protect ourselves and our colleagues but also uphold the integrity and quality of our scientific endeavors. Safety is not a barrier to research; it is the foundation upon which reliable and reproducible results are built.

References

  • PubChem. 3-Phospho-D-glyceric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment. U.S. Department of Labor. Retrieved from [Link]

  • Wikipedia. 3-Phosphoglyceric acid. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Pharmacy Practice News. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Taylor & Francis Online. 3-phosphoglyceric acid – Knowledge and References. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.